molecular formula C11H14O3 B1580695 5-phenoxy-n-valeric acid CAS No. 7170-40-3

5-phenoxy-n-valeric acid

Cat. No.: B1580695
CAS No.: 7170-40-3
M. Wt: 194.23 g/mol
InChI Key: YYEBMOCMHWICRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenoxy-n-valeric acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Phenoxypentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 192711. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-phenoxy-n-valeric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenoxy-n-valeric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEBMOCMHWICRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307551
Record name 5-Phenoxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-40-3
Record name 5-Phenoxypentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenoxypentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7170-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenoxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenoxyvaleric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-phenoxy-n-valeric acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenoxy-n-valeric Acid: Properties, Synthesis, and Applications for Drug Development Professionals

Introduction

5-Phenoxy-n-valeric acid (CAS No. 7170-40-3) is a bifunctional organic molecule characterized by a terminal carboxylic acid and a phenoxy group linked by a five-carbon aliphatic chain.[1][2] This unique structure, combining a hydrophilic acidic head with a hydrophobic aromatic tail, makes it a molecule of significant interest in medicinal chemistry and materials science. As a derivative of valeric acid, it belongs to a class of compounds that have seen diverse applications, from metabolic biomarkers to precursors for polymers and pharmaceuticals.[3][4]

This guide provides a comprehensive technical overview of 5-phenoxy-n-valeric acid for researchers, scientists, and drug development professionals. It delves into its core chemical properties, spectroscopic signature, solubility, reactivity, and potential applications, with a focus on providing field-proven insights and the causality behind experimental choices.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical is a thorough understanding of its fundamental properties. 5-Phenoxy-n-valeric acid is a white to off-white crystalline powder under standard conditions.[1] Its identity is defined by the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1]

The structure features a carboxylic acid group, which is the primary site of reactivity for derivatization, and a stable phenoxy ether linkage. This combination dictates its physical and chemical behavior.

Caption: Chemical structure of 5-Phenoxy-n-valeric acid.

A summary of its key quantitative properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 7170-40-3[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1]
Appearance White to Almost white powder to crystal[1]
pKa 4.66 ± 0.10 (Predicted)[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a compound.[6] While specific spectra for 5-phenoxy-n-valeric acid are not provided in the search results, its structure allows for the confident prediction of key diagnostic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the δ 6.8-7.3 ppm range), the methylene protons of the aliphatic chain, and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm). The protons on the carbon adjacent to the ether oxygen (C5-H) would be shifted downfield compared to the other methylene groups due to the oxygen's deshielding effect.

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the aromatic carbons, the five distinct carbons of the aliphatic chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the δ 170-180 ppm range).

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[6] Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching vibrations for the ether linkage (around 1200-1250 cm⁻¹). The region below 1600 cm⁻¹ is known as the fingerprint region and can be used for direct comparison with a reference spectrum.[6]

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M+) corresponding to the compound's molecular weight, aiding in its identification.[6] High-resolution mass spectrometry can confirm the molecular formula.

Solubility and Physicochemical Behavior

The solubility of a compound is a critical parameter in drug development, influencing formulation, absorption, and distribution.[7] 5-Phenoxy-n-valeric acid's structure imparts amphiphilic character.

  • Hydrophobic Character: The phenoxy group is hydrophobic, which limits solubility in aqueous media.[8]

  • Hydrophilic Character: The carboxylic acid group is polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[8]

This duality results in limited solubility in pure water but good solubility in many organic solvents like methanol, ethanol, and DMSO.

The pH of the medium significantly impacts its aqueous solubility.[8]

  • In acidic conditions (pH < pKa): The carboxylic acid is protonated (-COOH), making the molecule neutral and less water-soluble.

  • In basic conditions (pH > pKa): The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged form is significantly more soluble in water due to ion-dipole interactions.

This pH-dependent behavior is a key consideration for designing drug delivery systems and predicting gastrointestinal absorption.[7]

Synthesis and Reactivity

Understanding the synthesis and reactivity of 5-phenoxy-n-valeric acid is essential for its application as a building block or intermediate.

Plausible Synthetic Pathway

While specific synthesis protocols for 5-phenoxy-n-valeric acid were not detailed in the search results, a common and logical approach would be the Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaOH, NaH) Halide 5-Bromovaleric Acid or its ester Phenoxide->Halide Nucleophilic Attack Product 5-Phenoxy-n-valeric Acid (after hydrolysis if ester is used) Halide->Product SN2 Reaction

Caption: Plausible Williamson ether synthesis workflow for 5-phenoxy-n-valeric acid.

Causality in Experimental Design:

  • Phenoxide Formation: Phenol is deprotonated with a strong base like sodium hydroxide (NaOH) or sodium hydride (NaH) to form the highly nucleophilic sodium phenoxide. The choice of base depends on the desired reaction conditions; NaH is used in anhydrous solvents for a more vigorous reaction.

  • Nucleophilic Substitution: The phenoxide then displaces a halide (e.g., bromide) from a five-carbon chain bearing a carboxylic acid, such as 5-bromovaleric acid.[9] This step is a classic Sₙ2 reaction. To prevent the acidic proton of the carboxylic acid from interfering with the phenoxide nucleophile, it is often strategic to use an ester of 5-bromovaleric acid (e.g., the ethyl ester). The reaction would then be followed by a final hydrolysis step to convert the ester back to the carboxylic acid.

Core Reactivity

The reactivity of 5-phenoxy-n-valeric acid is dominated by its carboxylic acid functional group. This group is a versatile handle for a wide range of chemical transformations.

G Core 5-Phenoxy-n-valeric Acid AcylChloride Acyl Chloride Core->AcylChloride + SOCl₂ or (COCl)₂ Ester Ester Core->Ester + Alcohol, H⁺ cat. Amide Amide Core->Amide + Amine, Coupling Agent Alcohol 5-Phenoxypentan-1-ol Core->Alcohol + Reducing Agent (e.g., LiAlH₄)

Caption: Key reactions of the carboxylic acid moiety in 5-phenoxy-n-valeric acid.

  • Esterification: It readily reacts with alcohols under acidic catalysis to form esters.

  • Amidation: It can be coupled with amines to form amides, a fundamental reaction in peptide synthesis and the creation of many active pharmaceutical ingredients (APIs). This often requires activating the carboxylic acid, for example, by converting it into an acyl chloride or using standard peptide coupling reagents (e.g., DCC, EDC).

  • Reduction: The carboxylic acid can be reduced to a primary alcohol (5-phenoxypentan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Relevance in Drug Discovery and Development

Valeric acid derivatives are valuable tools in drug discovery.[10][11] 5-Phenoxy-n-valeric acid, with its distinct functional groups, can serve several roles:

  • Linker/Spacer Molecule: In bioconjugation, the five-carbon chain acts as a flexible spacer to connect a drug molecule to another entity, such as a targeting ligand, a polymer (like PEG), or a nanoparticle.[10] The carboxylic acid provides the attachment point for conjugation.

  • Building Block for New Chemical Entities (NCEs): The molecule can be used as a starting material or intermediate in the synthesis of more complex drug candidates. The phenoxy group can be part of a pharmacophore that interacts with a biological target, while the carboxylic acid allows for synthetic elaboration. Phenoxy derivatives themselves have been investigated for a range of pharmacological activities, including anti-mycobacterial properties.[12]

  • Prodrug Synthesis: The carboxylic acid can be esterified to create a prodrug. This strategy is often used to improve the lipophilicity of a parent drug, thereby enhancing its absorption and oral bioavailability. The ester is later cleaved in vivo by metabolic enzymes to release the active drug.

The predicted pKa of ~4.66 is significant; as a weak acid, its ionization state will change as it moves through the varying pH environments of the gastrointestinal tract, which is a critical factor for oral drug absorption models.[1][7]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. While a specific safety data sheet (SDS) for 5-phenoxy-n-valeric acid was not found, data for the structurally similar 5-phenylvaleric acid indicates it should be handled with care.

  • Hazards: May cause skin and serious eye irritation. It is advisable to avoid breathing dust and to wash hands thoroughly after handling.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[13][14] If dust generation is likely, use a dust respirator.[15]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a cool, dark, and dry place in a tightly closed container.[13] Keep away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

5-Phenoxy-n-valeric acid is a versatile chemical building block with significant potential for researchers in drug discovery and development. Its combination of a reactive carboxylic acid handle and a stable phenoxy moiety, along with its defined physicochemical properties, makes it an attractive linker, spacer, and synthetic intermediate. A thorough understanding of its properties—from solubility and pKa to its spectroscopic signatures and reactivity—is paramount for its effective and safe utilization in the synthesis of novel therapeutics and advanced biomaterials.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Phenylvaleric Acid. Benchchem.
  • Selleck Chemicals. (n.d.). 5-Phenylvaleric Acid. Selleck Chemicals.
  • TCI AMERICA. (2018). Safety Data Sheet: 5-Phenylvaleric Acid. TCI AMERICA.
  • Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 5-Phenylvaleric acid | 2270-20-4. ChemicalBook.
  • Fisher Scientific. (2014). Safety Data Sheet: Valeric acid. Fisher Scientific.
  • MedChemExpress. (n.d.). 5-Phenylvaleric acid (5-Phenylpentanoic acid). MedChemExpress.
  • Fisher Scientific. (2010). Safety Data Sheet: 5-Aminovaleric acid. Fisher Scientific.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Phenylvaleric acid. Thermo Fisher Scientific.
  • Molbase. (n.d.). 5-PHENOXY-N-VALERIC ACID 7170-40-3 wiki. Molbase.
  • P&S Chemicals. (n.d.). Product information, 5-Phenoxy-n-valeric acid. P&S Chemicals.
  • TCI AMERICA. (n.d.). 5-Phenylvaleric Acid | 2270-20-4. TCI AMERICA.
  • Solubility of Things. (n.d.). Fenofibric acid. Solubility of Things.
  • Wikipedia. (n.d.). Valeric acid. Wikipedia.
  • University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Benchchem. (n.d.). Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols. Benchchem.
  • ChemicalBook. (2019). 5-Bromovaleric acid: Synthesis and Applications. ChemicalBook.
  • Google Patents. (n.d.). CN112441911A - Method for preparing 5-hydroxyvaleric acid. Google Patents.
  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
  • Manallack, D. T. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Phenoxy-n-Valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 5-phenoxy-n-valeric acid, a valuable intermediate in the development of various pharmaceutical compounds. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for forming the ether linkage in this molecule. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization techniques, and offers insights into process optimization and troubleshooting. The intended audience includes researchers, scientists, and professionals in drug development who require a thorough, practical understanding of this synthetic process.

Introduction

5-Phenoxy-n-valeric acid (CAS No: 7170-40-3, Molecular Formula: C₁₁H₁₄O₃) is a carboxylic acid derivative featuring a phenoxy group attached to a five-carbon aliphatic chain.[1] Its structure is a key building block in medicinal chemistry, notably in the synthesis of compounds targeting a range of biological pathways. Phenoxyalkanoic acids and their derivatives have shown a variety of biological activities and are used in the manufacturing of pharmaceuticals and pesticides.[2][3] The ability to efficiently synthesize this molecule is therefore of significant interest to the drug discovery and development community.[4][5]

This guide focuses on the most common and reliable method for its preparation: the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide, providing a straightforward and high-yielding route to the target compound.[6][7]

Core Synthesis Methodology: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[6][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][9][10]

2.1 Mechanistic Principles: An SN2 Approach

The synthesis of 5-phenoxy-n-valeric acid via this method involves two critical steps:

  • Deprotonation: Phenol is a weak acid (pKa ≈ 10) and is deprotonated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium phenoxide salt.[11][12] This salt is highly ionic and dissociates in solution to provide the phenoxide anion, which is a potent nucleophile.

  • Nucleophilic Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of an alkyl halide, in this case, a 5-halovaleric acid or its ester derivative (e.g., ethyl 5-bromovalerate). The reaction proceeds via an SN2 pathway, where the phenoxide attacks the carbon atom bearing the leaving group (a halide) from the backside.[6][9] This concerted mechanism, where bond formation and bond breaking occur simultaneously, results in the formation of the ether linkage.[6] For this reaction to be efficient, a primary alkyl halide is strongly preferred, as secondary and tertiary halides are more prone to undergo competing elimination reactions.[9][13]

If an ester of 5-halovaleric acid is used, a subsequent hydrolysis step is required to convert the ester to the final carboxylic acid product.

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism of 5-Phenoxy-n-Valeric Acid Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Attack cluster_2 Step 3: Saponification (Hydrolysis) phenol Phenol phenoxide Sodium Phenoxide (Nucleophile) phenol->phenoxide + NaOH naoh NaOH (Base) halovalerate Ethyl 5-bromovalerate (Alkyl Halide) product_ester Ethyl 5-phenoxyvalerate phenoxide->product_ester + Ethyl 5-bromovalerate h2o H₂O nabr NaBr final_product 5-Phenoxy-n-valeric Acid product_ester->final_product + NaOH, H₂O, then H₃O⁺ ethanol Ethanol

Figure 1: Reaction Mechanism of 5-Phenoxy-n-Valeric Acid Synthesis
Detailed Experimental Protocol

This protocol describes the synthesis starting from phenol and ethyl 5-bromovalerate, followed by saponification.

3.1 Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Phenol94.119.41 g0.10Toxic and corrosive. Handle with care.
Sodium Hydroxide (pellets)40.008.00 g0.20Corrosive. Used for both steps.
Ethyl 5-bromovalerate209.0720.91 g0.10Lachrymator.
Ethanol (absolute)46.07150 mL-Solvent.
Diethyl Ether74.12~100 mL-Extraction solvent. Highly flammable.
Hydrochloric Acid (conc.)36.46As needed-For acidification. Corrosive.
Anhydrous Sodium Sulfate142.04As needed-Drying agent.

3.2 Step-by-Step Synthesis Procedure

  • Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 100 mL of absolute ethanol. Gently heat the mixture until the NaOH is fully dissolved. To this solution, add 9.41 g (0.10 mol) of phenol. Stir the mixture for 15 minutes.

  • Etherification: Add 20.91 g (0.10 mol) of ethyl 5-bromovalerate to the reaction mixture. Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup and Extraction: To the resulting residue, add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts. Discard the organic layers.

  • Saponification (Hydrolysis): To the aqueous layer remaining in the flask, add 4.0 g (0.10 mol) of sodium hydroxide. Re-attach the reflux condenser and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to a pH of ~2 by adding concentrated hydrochloric acid dropwise with stirring.[12] A white precipitate of 5-phenoxy-n-valeric acid will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization.[14]

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Phenoxide Formation (Phenol + NaOH in Ethanol) B 2. Etherification (Add Ethyl 5-bromovalerate, Reflux 4-6h) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Aqueous Workup (Add H₂O, Extract with Ether) C->D E 5. Saponification (Add NaOH to Aqueous Layer, Reflux 1-2h) D->E F 6. Acidification & Precipitation (Cool in Ice Bath, Add conc. HCl) E->F G 7. Isolation & Purification (Vacuum Filtration, Recrystallization) F->G H Final Product (5-Phenoxy-n-valeric Acid) G->H

Figure 2: Experimental Workflow for Synthesis
Characterization and Quality Control

4.1 Purification: Recrystallization

Recrystallization is an effective method for purifying the crude 5-phenoxy-n-valeric acid.[15][16] A suitable solvent system, such as an ethanol/water or toluene mixture, can be used.[17] The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. Pure crystals will form, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.

4.2 Analytical Techniques

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

  • Melting Point: The purified 5-phenoxy-n-valeric acid should have a sharp melting point. A broad melting range indicates the presence of impurities.

  • Spectroscopic Confirmation: The structure of the final product should be confirmed using spectroscopic methods.

    • ¹H NMR: Expected signals include aromatic protons (around 6.9-7.3 ppm), the methylene group adjacent to the oxygen (-O-CH₂-) (around 4.0 ppm), the methylene group adjacent to the carbonyl (-CH₂-COOH) (around 2.4 ppm), and other methylene protons in the alkyl chain.

    • ¹³C NMR: Expected signals include a carbonyl carbon (around 178 ppm), aromatic carbons (around 114-159 ppm), the carbon of the -O-CH₂- group (around 67 ppm), and other aliphatic carbons.[18]

    • Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-O-C stretches from the ether linkage (around 1240 cm⁻¹).

Troubleshooting and Field-Proven Insights
  • Low Yield: A common issue can be incomplete deprotonation of phenol or competing elimination reactions.[10] Ensure the base is of good quality and that anhydrous conditions are maintained during the phenoxide formation. Using a primary alkyl halide is crucial to minimize elimination.[9][13]

  • Side Reactions: If using 5-chlorovaleric acid directly instead of its ester, a potential side reaction is the formation of a polyester. Using the ester and performing a final hydrolysis step circumvents this issue.

  • Purification Challenges: If the product is oily or difficult to crystallize, it may be due to residual starting materials or byproducts. A thorough extraction during the workup is essential. Column chromatography can be used as an alternative purification method if recrystallization proves ineffective.[17]

Conclusion

The Williamson ether synthesis provides a reliable and scalable method for the preparation of 5-phenoxy-n-valeric acid. By understanding the SN2 mechanism, carefully controlling reaction conditions, and employing appropriate purification and characterization techniques, researchers can consistently produce this valuable intermediate with high purity. The protocol and insights provided in this guide serve as a solid foundation for the successful synthesis and application of 5-phenoxy-n-valeric acid in the field of drug discovery and development.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ResearchGate. 1H-NMR and 13C-NMR spectra of 5-FA. [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. [Link]

  • University of Evansville. Experiment 06 Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Google Patents. CN1012896B - 5-(2, the 5-dimethyl phenoxy)
  • Columbia University. Recrystallization and Crystallization. [Link]

  • JBPH. Advances in Pharmacognosy for Modern Drug Discovery and Development. [Link]

  • Wiley. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. 1 H and 13 C-NMR Spectroscopic Data of Compounds 1-3. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • ResearchGate. What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid?. [Link]

  • University of Colorado Boulder. Recrystallization of Benzoic Acid. [Link]

  • MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

  • Google Patents. CN112441911A - Method for preparing 5-hydroxyvaleric acid.
  • YouTube. Valeric acid : Organic Synthesis. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • Organic Syntheses. 2-phenyl-5-oxazolone. [Link]

  • MDPI. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. [Link]

  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Google Patents. CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.

Sources

An In-depth Technical Guide to 5-phenoxy-n-valeric acid (CAS 7170-40-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-phenoxy-n-valeric acid (also known as 5-phenoxypentanoic acid) is a carboxylic acid derivative featuring a five-carbon aliphatic chain linked to a phenyl ring via an ether bond. Its unique structure, combining a flexible alkyl chain with a rigid aromatic group, makes it a molecule of interest for researchers in materials science and drug discovery. The phenoxyalkanoic acid scaffold is present in a variety of biologically active compounds, most notably a class of synthetic auxin herbicides. This guide provides a comprehensive technical overview of 5-phenoxy-n-valeric acid, including its chemical properties, a proposed synthesis and purification workflow, analytical characterization methods, and a discussion of its potential biological significance based on its structural class. This document is intended to serve as a foundational resource for scientists and drug development professionals exploring the potential of this and related compounds.

Physicochemical Properties

The fundamental properties of 5-phenoxy-n-valeric acid are summarized below. These data are critical for designing experimental conditions, from reaction setup to analytical method development.

PropertyValueSource(s)
CAS Number 7170-40-3P&S Chemicals
Molecular Formula C₁₁H₁₄O₃P&S Chemicals
Molecular Weight 194.23 g/mol ChemicalBook
Appearance White to off-white powder/crystalChemicalBook
Predicted pKa 4.66 ± 0.10ChemicalBook
Synonyms 5-Phenoxypentanoic acid, Phenoxyvaleric acidP&S Chemicals

Synthesis and Purification: A Proposed Workflow

While specific literature detailing the synthesis of 5-phenoxy-n-valeric acid is scarce, a reliable and robust two-step synthetic route can be proposed based on well-established organic chemistry principles. The pathway involves an initial Williamson ether synthesis to form an ester intermediate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Step 1: Williamson Ether Synthesis cluster_hydrolysis Step 2: Saponification (Ester Hydrolysis) cluster_purification Step 3: Purification Phenol Phenol React1 Reaction Phenol->React1 Base Base (e.g., NaOH, K2CO3) Base->React1 Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->React1 Haloester Ethyl 5-bromovalerate Haloester->React1 Intermediate Ethyl 5-phenoxypentanoate Intermediate2 Ethyl 5-phenoxypentanoate React1->Intermediate Formation of Ether Linkage Base2 Aqueous Base (e.g., NaOH, KOH) React2 Reaction Base2->React2 Intermediate2->React2 CrudeProduct Crude Sodium 5-phenoxyvalerate Acidification Acidification (e.g., HCl) CrudeProduct->Acidification Protonation FinalProduct Crude 5-phenoxy-n-valeric acid Acidification->FinalProduct Recrystallization Recrystallization FinalProduct->Recrystallization FinalProduct->Recrystallization React2->CrudeProduct Hydrolysis PureProduct Pure 5-phenoxy-n-valeric acid Recrystallization->PureProduct Isolation via Filtration Solvent2 Solvent System (e.g., Ethanol/Water) Solvent2->Recrystallization

Caption: Proposed workflow for the synthesis and purification of 5-phenoxy-n-valeric acid.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 5-phenoxypentanoate (Williamson Ether Synthesis)

This procedure is adapted from standard Williamson ether synthesis protocols for forming aryl ethers.[1] The reaction creates the ether linkage between the phenolic oxygen and the alkyl chain of the valerate ester.

  • Rationale: This Sₙ2 reaction requires the deprotonation of the weakly acidic phenol to form a more nucleophilic phenoxide ion. Anhydrous conditions and a polar aprotic solvent are optimal to prevent side reactions and enhance reaction rates. Ethyl 5-bromovalerate is chosen as a readily available electrophile.

  • Step-by-Step Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq) and a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

    • Add a base (1.1 eq), such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise with stirring. The choice of base depends on the desired reactivity and safety considerations; K₂CO₃ is milder and generally safer.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Add ethyl 5-bromovalerate (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-phenoxypentanoate, which can be purified by column chromatography if necessary.

Part B: Synthesis of 5-phenoxy-n-valeric acid (Ester Hydrolysis)

This step involves the base-catalyzed hydrolysis (saponification) of the ester intermediate to the corresponding carboxylate salt, followed by acidification to yield the final product.

  • Rationale: Saponification is a robust and high-yielding method for converting esters to carboxylic acids. The use of a strong base like NaOH or KOH ensures complete hydrolysis. Subsequent acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.

  • Step-by-Step Protocol:

    • Dissolve the crude ethyl 5-phenoxypentanoate (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).

    • Heat the mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid (HCl).

    • A white precipitate of 5-phenoxy-n-valeric acid should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

Part C: Purification by Recrystallization

Recrystallization is a standard and effective technique for purifying solid organic compounds based on their differential solubility in a solvent system at varying temperatures.[2][3]

  • Rationale: The ideal recrystallization solvent (or solvent pair) will dissolve the crude product at an elevated temperature but not at room or cold temperatures, while impurities remain soluble at all temperatures. For carboxylic acids, solvent systems like ethanol/water or toluene are often effective.[2]

  • Step-by-Step Protocol:

    • Transfer the crude, dried 5-phenoxy-n-valeric acid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

    • Slowly add a co-solvent in which the compound is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

    • Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

    • The purity of the final product should be assessed by measuring its melting point and using the analytical techniques described below.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 5-phenoxy-n-valeric acid.

Analytical Workflow

G cluster_workflow Analytical Characterization Workflow Start Purified Solid Sample NMR NMR Spectroscopy (1H, 13C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Confirmation HPLC HPLC-UV/MS (Purity Assessment) Start->HPLC Quantitative Purity FTIR FTIR Spectroscopy Start->FTIR Functional Group ID End Confirmed Structure & Purity >95% NMR->End MS->End HPLC->End FTIR->End

Caption: A logical workflow for the comprehensive analytical characterization of 5-phenoxy-n-valeric acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

    • ¹³C NMR: A predicted ¹³C NMR spectrum is available, which serves as a valuable reference.[4] The spectrum should show 11 distinct carbon signals corresponding to the molecular formula C₁₁H₁₄O₃. Key expected signals include a downfield signal for the carboxylic carbon (>170 ppm), signals for the aromatic carbons (110-160 ppm), a signal for the carbon attached to the ether oxygen (~67 ppm), and signals for the aliphatic carbons in the valeric acid chain.

    • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons (6.8-7.4 ppm), a triplet for the methylene group adjacent to the ether oxygen (~4.0 ppm), a triplet for the methylene group alpha to the carbonyl (~2.4 ppm), and multiplets for the other methylene groups in the chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at m/z 193.22. High-resolution mass spectrometry would confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[5]

    • Method: A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is typically used for analyzing phenoxyalkanoic acids.[5][6]

    • Detection: UV detection at approximately 270-280 nm (due to the phenoxy chromophore) would be suitable for quantification.

    • Purity Assessment: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For use in drug development, a purity of >95% is generally required.

Potential Biological Activity and Applications

While no specific biological activities have been documented for 5-phenoxy-n-valeric acid itself, the broader class of phenoxyalkanoic acids is well-known for its potent biological effects, primarily as herbicides.

Herbicidal Activity of Phenoxyalkanoic Acids

Many chlorinated derivatives of phenoxyacetic and phenoxypropionic acids, such as 2,4-D and MCPA, function as synthetic auxins.[7][8]

  • Mechanism of Action: These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA).[7] They bind to auxin receptors in plant cells, leading to a cascade of events that includes uncontrolled cell division and elongation, ethylene production, and the generation of oxidative stress. This ultimately results in the death of the plant, particularly broadleaf weeds.[7] The selectivity for broadleaf plants over grasses is a key feature of their agricultural utility.

G cluster_pathway Herbicidal Mechanism of Action Herbicide Phenoxyalkanoic Acid (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds Gene Auxin-Responsive Genes Receptor->Gene Activates Transcription Growth Uncontrolled Cell Division & Elongation Gene->Growth Ethylene Ethylene Production Gene->Ethylene Stress Oxidative Stress Gene->Stress Death Plant Death Growth->Death Ethylene->Death Stress->Death

Caption: Simplified signaling pathway for auxin-mimicking phenoxyalkanoic acid herbicides.

Potential Applications in Drug Discovery

The phenoxyalkanoic acid scaffold is also present in compounds explored for various therapeutic applications. For instance, certain derivatives have been investigated as urease inhibitors for potential use against Helicobacter pylori infections.[9] The combination of a hydrophobic aromatic ring and a polar carboxylic acid group allows these molecules to interact with biological targets such as enzymes and receptors. The five-carbon chain of 5-phenoxy-n-valeric acid provides significant conformational flexibility, which could be advantageous for optimizing binding to a target protein. This makes it a potentially interesting building block for creating new chemical entities in drug discovery programs.[10][]

Safety and Handling

No specific safety data sheet (SDS) is available for 5-phenoxy-n-valeric acid. Therefore, it is prudent to handle this compound with the precautions recommended for related phenoxyacetic acids.[4][12][13]

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[12]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents and strong bases.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

5-phenoxy-n-valeric acid, CAS 7170-40-3, is a specialty chemical with a structure that suggests potential for further investigation in both agrochemical and pharmaceutical research. This guide provides a comprehensive framework for its study, from a proposed, reliable synthesis and purification strategy to a detailed plan for its analytical characterization. While direct biological data for this specific molecule is lacking, the well-documented activities of the broader phenoxyalkanoic acid class provide a strong rationale for its exploration as a lead scaffold. It is imperative that all proposed experimental work be conducted with the appropriate safety precautions, as outlined by referencing data from structurally similar compounds. This document aims to empower researchers to confidently engage with this molecule and unlock its potential.

References

  • P&S Chemicals. Product information, 5-Phenoxy-n-valeric acid. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • The Student Room. How to purify a carboxylic acid by recrystallisation? [Link]

  • MDPI. Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. [Link]

  • SIELC Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. Process for making phenoxyalkanoic acids.
  • NIH. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • Google Patents.
  • Williamson Ether Synthesis Lab Handout. [Link]

  • Google Patents.
  • Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenoxyacetic acid, 98+%. [Link]

  • Google Patents.
  • Williamson Ether Synthesis Lab Handout. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Google Patents. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • Wikipedia. Phenoxy herbicide. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • CIPAC. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. [Link]

  • European Patent Office. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - EP 0334595 A2. [Link]

  • Google Patents.
  • ResearchGate. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • PubMed. The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections. [Link]

  • NIH. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

  • Google Patents.
  • EURL-Pesticides.eu. Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS. [Link]

  • ResearchGate. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. [Link]

  • NIH. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

  • Semantic Scholar. Applying NMR compound identification using NMRfilter to match predicted to experimental data. [Link]

Sources

An In-Depth Technical Guide to the Prospective Biological Activity of 5-Phenoxy-n-Valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesis-Driven Framework for Investigation

Abstract

5-Phenoxy-n-valeric acid is a phenoxyalkanoic acid derivative for which specific biological activity has not been extensively documented in publicly accessible literature. However, its structural features—a phenoxy head, an alkyl linker, and a carboxylic acid tail—are characteristic of molecules known to interact with critical regulatory targets in human physiology. This guide posits that 5-phenoxy-n-valeric acid is a prospective ligand for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, based on compelling structure-activity relationships observed in analogous compounds such as fibrates and other phenoxyalkanoic acids.[1][2] This document serves as a comprehensive technical framework for researchers, outlining a hypothesis-driven, tiered experimental approach to systematically investigate the biological activity and therapeutic potential of this compound. We provide detailed, field-proven protocols for in vitro screening, mechanism of action elucidation, and in vivo validation, complete with integrated data management and visualization tools.

Introduction: Rationale and Core Hypothesis

The field of drug discovery is often focused on optimizing known scaffolds. 5-Phenoxy-n-valeric acid (also known as 5-phenoxypentanoic acid) represents a molecule of significant latent potential. It belongs to the broader class of phenoxyalkanoic acids, which have diverse biological activities, including roles as herbicides (by mimicking plant auxins) and as anti-inflammatory agents in preclinical studies.[1][3][4]

The core structural components of 5-phenoxy-n-valeric acid suggest a plausible biological target. The molecule consists of:

  • An acidic head group (carboxylic acid), which is a common feature for ligands of nuclear receptors, often forming a key hydrogen bond interaction in the ligand-binding pocket.[5]

  • A hydrophobic phenoxy tail , which can engage in hydrophobic interactions within the receptor.[5]

  • A flexible five-carbon linker , which orients the head and tail groups at a suitable distance and conformation to fit within a ligand-binding domain.[5]

This architecture bears a striking resemblance to fibrate drugs (e.g., fenofibrate) and other phenylpropanoic acid derivatives, which are well-established agonists of PPARs.[6][7] PPARs are ligand-activated transcription factors that are master regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[8][9] The three main isoforms—PPARα, PPARγ, and PPARδ—are all validated drug targets.[7][10]

Therefore, the central hypothesis of this guide is:

Hypothesis: 5-Phenoxy-n-valeric acid acts as a modulator, likely an agonist, of one or more Peroxisome Proliferator-Activated Receptor (PPAR) isoforms, thereby influencing the expression of genes involved in metabolism and inflammation.

This guide provides the strategic and methodological framework to rigorously test this hypothesis.

Tiered Experimental Workflow for Characterization

A systematic, tiered approach is essential to efficiently characterize a novel compound. This workflow minimizes resource expenditure by progressing from high-throughput in vitro screens to more complex, low-throughput mechanistic and in vivo studies only after promising activity is confirmed.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: In Vivo Proof-of-Concept T1_Cytotoxicity Cytotoxicity Profiling (MTT/MTS Assay) T1_PPAR_Screen Nuclear Receptor Transactivation (PPARα, γ, δ Reporter Assay) T1_Cytotoxicity->T1_PPAR_Screen Establish Non-Toxic Concentration Range T2_Binding Direct Binding Confirmation (TR-FRET or AlphaScreen) T1_PPAR_Screen->T2_Binding If Agonism Detected T2_Gene_Expression Target Gene Expression (qPCR for CPT1A, PDK4, etc.) T2_Binding->T2_Gene_Expression T3_Model Disease Model Selection (e.g., High-Fat Diet Mouse) T2_Gene_Expression->T3_Model If MoA Confirmed T3_Efficacy Efficacy & Biomarker Analysis (e.g., Glucose Tolerance, Lipid Profile) T3_Model->T3_Efficacy

Caption: Tiered workflow for investigating 5-phenoxy-n-valeric acid.

Detailed Experimental Protocols

Tier 1: Primary In Vitro Screening

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The concentration of formazan is proportional to the number of living cells, allowing for the determination of the compound's cytotoxic concentration (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, HEK293 for general screening).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 5-phenoxy-n-valeric acid, dissolved in DMSO to create a 100 mM stock.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS.[13]

  • 96-well microplates.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of 5-phenoxy-n-valeric acid in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with 0.1% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Self-Validation & Data Analysis:

  • Controls: Vehicle controls establish baseline viability (100%). No-cell blanks provide the background absorbance to be subtracted.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC50 value. The compound should be advanced to functional assays at concentrations well below its IC50 (typically ≤10 µM).

Principle: This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform.[15] Cells are engineered to express a PPAR isoform and a reporter gene (e.g., firefly luciferase) linked to a promoter containing PPAR response elements (PPREs).[15][16] Ligand binding activates the PPAR, which then drives the expression of luciferase, producing a measurable light signal.[15]

Materials:

  • Reporter cell line (e.g., HEK293 or CV-1) stably or transiently transfected with:

    • An expression vector for full-length human PPARα, PPARγ, or PPARδ.

    • A reporter vector containing multiple PPREs upstream of a luciferase gene.

  • Assay medium (e.g., DMEM, phenol red-free, with charcoal-stripped serum to remove endogenous ligands).

  • 5-phenoxy-n-valeric acid and positive controls (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).

  • Luciferase assay reagent (containing luciferin substrate).

  • Opaque-walled 96-well plates.

Procedure:

  • Cell Seeding: Plate the reporter cells in opaque-walled 96-well plates in assay medium and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of 5-phenoxy-n-valeric acid, positive controls, and a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 18-24 hours to allow for transcription and translation of the reporter gene.

  • Lysis and Signal Generation: Remove the medium. Add luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.

  • Data Acquisition: Measure luminescence using a luminometer. The light output (Relative Light Units, RLU) is directly proportional to receptor activation.[15]

Self-Validation & Data Analysis:

  • Controls: Positive controls validate that the assay system is responsive. The vehicle control defines the basal level of activity.

  • Analysis: Normalize RLU data by expressing it as "fold activation" over the vehicle control. Plot fold activation against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) and maximal efficacy relative to the positive control.

Tier 2: Mechanism of Action (MoA) Elucidation

Principle: If a compound activates a PPAR in a reporter assay, it should regulate the expression of known endogenous PPAR target genes in a relevant cell type. Quantitative Polymerase Chain Reaction (qPCR) measures changes in mRNA levels with high sensitivity and specificity.[17][18]

Materials:

  • Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit (reverse transcriptase).

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers for target genes (e.g., CPT1A, PDK4 for PPARα/δ; FABP4, CD36 for PPARγ) and a housekeeping gene (e.g., ACTB, GAPDH).[19][20]

  • qPCR instrument.

Procedure:

  • Cell Treatment: Culture cells and treat with 5-phenoxy-n-valeric acid at its EC50 concentration (and 10x EC50) for a predetermined time (e.g., 6-24 hours).

  • RNA Extraction: Harvest cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.[19]

  • qPCR Reaction: Set up qPCR reactions in triplicate for each target and housekeeping gene. The reaction mixture includes cDNA template, primers, and qPCR master mix.[18]

  • Data Acquisition: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

Self-Validation & Data Analysis:

  • Controls: A no-template control (NTC) ensures no DNA contamination. A housekeeping gene normalizes for variations in RNA input and reverse transcription efficiency.

  • Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control. A statistically significant increase in target gene expression confirms the compound's mechanism of action.

Tier 3: In Vivo Proof-of-Concept

Principle: To establish therapeutic relevance, the compound's activity must be verified in a living organism.[21] For a putative PPAR agonist with metabolic effects, a high-fat diet (HFD)-induced obesity mouse model is a standard and relevant choice.[9]

Methodology Outline:

  • Model Induction: C57BL/6J mice are fed an HFD (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

  • Compound Administration: The HFD-fed mice are randomly assigned to groups: vehicle control, positive control (e.g., Rosiglitazone), and 5-phenoxy-n-valeric acid (at one or more doses, administered daily via oral gavage).

  • Efficacy Readouts: Over a period of 2-4 weeks, key metabolic parameters are monitored:

    • Body Weight and Food Intake: Measured regularly.

    • Glucose Homeostasis: Assessed via an oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).

    • Plasma Analysis: At the end of the study, blood is collected to measure triglycerides, cholesterol, and insulin levels.

  • Tissue Analysis: Key metabolic tissues (liver, adipose tissue) are harvested for histopathology (e.g., H&E staining for steatosis) and gene expression analysis of PPAR target genes.

Self-Validation & Data Analysis:

  • Controls: The vehicle group shows the effect of the HFD alone. The positive control group validates the model's responsiveness to PPAR agonism.

  • Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups. A significant improvement in glucose tolerance, lipid profile, or liver steatosis compared to the vehicle control would provide strong in vivo evidence of the compound's biological activity.

Hypothesized Signaling Pathway and Data Presentation

Hypothesized PPARγ Signaling Pathway

The diagram below illustrates the hypothesized mechanism by which 5-phenoxy-n-valeric acid (PVA) could activate the PPARγ pathway, leading to the regulation of target genes involved in lipid metabolism and insulin sensitization.

G cluster_0 Cytoplasm cluster_1 Nucleus PVA 5-Phenoxy-n-Valeric Acid (PVA) PPAR PPARγ PVA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with RXR->PPAR PPRE PPRE (Promoter Region) RXR->PPRE Binds to DNA TargetGene Target Gene Transcription (e.g., FABP4, CD36) PPRE->TargetGene Initiates mRNA mRNA TargetGene->mRNA Protein Metabolic Proteins mRNA->Protein Translation Metabolic Effects Improved Insulin Sensitivity & Lipid Homeostasis Protein->Metabolic Effects

Caption: Hypothesized activation of the PPARγ pathway by 5-phenoxy-n-valeric acid.

Data Summary Tables (Templates)

The following tables are provided as templates for organizing the quantitative data generated from the proposed experiments.

Table 1: In Vitro Activity Profile of 5-Phenoxy-n-Valeric Acid

Assay Type Cell Line Parameter Value
Cytotoxicity HepG2 IC50 (µM)
PPARα Transactivation HEK293 EC50 (µM)
Max Efficacy (%)*
PPARγ Transactivation HEK293 EC50 (µM)
Max Efficacy (%)*
PPARδ Transactivation HEK293 EC50 (µM)
Max Efficacy (%)*

*Relative to positive control

Table 2: Effect of 5-Phenoxy-n-Valeric Acid on PPAR Target Gene Expression

Target Gene Cell Line Fold Change vs. Vehicle P-value
CPT1A HepG2
FABP4 3T3-L1

| CD36 | 3T3-L1 | | |

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to unveil the biological activity of 5-phenoxy-n-valeric acid. By leveraging its structural similarity to known PPAR agonists, we have outlined a logical progression of experiments from initial in vitro screening to in vivo validation. The provided protocols are robust, self-validating, and reflect current best practices in drug discovery research.

Successful confirmation of the hypothesis would position 5-phenoxy-n-valeric acid as a novel chemical scaffold for the development of therapeutics targeting metabolic diseases such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. Future work would involve lead optimization through medicinal chemistry to improve potency and selectivity, followed by comprehensive preclinical safety and pharmacokinetic profiling.

References

5-phenoxy-n-valeric acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Phenoxy-n-Valeric Acid Derivatives and Analogs

Authored by a Senior Application Scientist

Abstract

The 5-phenoxy-n-valeric acid scaffold represents a privileged structural motif in modern medicinal chemistry. Its unique combination of a flexible lipophilic alkyl chain, an ether linkage, a terminal carboxylic acid, and an aromatic ring system allows for diverse pharmacological interactions. This guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will dissect the core synthesis strategies, delve into the rich pharmacology and structure-activity relationships (SAR) that drive therapeutic applications, and detail the requisite analytical methodologies for robust characterization. The narrative is grounded in field-proven insights, explaining the causal relationships behind experimental choices to provide a self-validating framework for investigation and development.

The Core Scaffold: A Foundation for Versatility

5-Phenoxy-n-valeric acid (CAS 7170-40-3) is an organic compound featuring a phenyl group linked via an ether bond to the fifth carbon of a valeric acid (pentanoic acid) chain.[1][2][3] The molecular formula is C11H14O3.[1] This structure is not merely a synthetic curiosity; it is a versatile template. The phenoxy group can be substituted to modulate electronic and steric properties, the alkyl chain offers conformational flexibility, and the carboxylic acid provides a key hydrogen bonding and ionization center, crucial for interacting with biological targets.[4] These derivatives have emerged as potent agents across a wide spectrum of diseases, underscoring the importance of understanding their synthesis and biological activity.[5][6]

Synthesis Strategies: From Concept to Compound

The synthesis of 5-phenoxy-n-valeric acid derivatives primarily relies on the formation of the characteristic ether linkage. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability.

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and widely employed method is an adaptation of the Williamson ether synthesis. This approach involves the nucleophilic attack of a phenolate ion on an alkyl halide.

Protocol Rationale: This method is favored for its reliability and the commercial availability of a vast array of substituted phenols and 5-haloalkanoic acid esters. The use of a base like potassium carbonate is critical for the in situ deprotonation of the phenol, generating the reactive phenolate nucleophile. Anhydrous polar aprotic solvents, such as acetone or DMF, are chosen to solvate the cation and enhance the nucleophilicity of the phenolate without interfering with the reaction. The final step is a straightforward ester hydrolysis under basic or acidic conditions to yield the target carboxylic acid.[7]

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis Phenol Substituted Phenol Intermediate Substituted Ethyl 5-phenoxyvalerate Phenol->Intermediate SN2 Reaction Base K₂CO₃, Acetone Phenol->Base Deprotonation Haloester Ethyl 5-bromovalerate Haloester->Intermediate SN2 Reaction Final_Acid 5-Phenoxy-n-valeric Acid Derivative Reagents NaOH, H₂O/EtOH then H₃O⁺ Intermediate->Reagents Reagents->Final_Acid Saponification

Caption: General workflow for Williamson ether synthesis of 5-phenoxy-n-valeric acid derivatives.

Detailed Experimental Protocol: Synthesis of 4-Bromo-5-phenoxyvaleric Acid
  • Reagents Setup: To a solution of 4-bromophenol (1.0 eq) in dry acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq) and ethyl 5-bromovalerate (1.1 eq).

  • Reaction: Heat the mixture to reflux under an inert nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup (Ester): After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove any unreacted phenol) and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ethyl (4-bromophenoxy)valerate. Purify via column chromatography if necessary.

  • Hydrolysis: Dissolve the purified ester in a 1:1 mixture of ethanol and 2M aqueous NaOH. Stir at 50°C for 2-4 hours.

  • Workup (Acid): Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with 3M HCl, leading to the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 4-bromo-5-phenoxyvaleric acid.

Alternative Synthetic Routes

For more complex analogs, other strategies may be advantageous:

  • Friedel-Crafts Acylation: An alternative for aryl-keto-acid precursors involves the Friedel-Crafts acylation of a substituted benzene with glutaric anhydride, followed by reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the pentanoic acid chain.[8]

Pharmacological Significance and Therapeutic Applications

Derivatives of phenoxy acids exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development programs.[5] Structural modifications can fine-tune their potency and selectivity for various targets.

Derivative Class Therapeutic Area Mechanism of Action (MoA) / Target Key Findings
Phenoxy Thiazoles OncologyRepression of HIF-1α via p53/MDM-2 mediated degradation.Showed significant cytotoxic efficacy against multiple cancer cell lines.[7]
Phenoxy Acid Hydrazides Anti-inflammatoryPeripheral antinociceptive activity.The presence of an acidic moiety was found to enhance peripheral action.[6][7]
Substituted Phenylacetic Acids Benign Prostatic HyperplasiaPotent and selective inhibitors of human 5α-reductase type 2.Bromination at the 4-position of the phenoxy moiety yielded an inhibitor with IC₅₀ = 5 nM, equipotent to finasteride.[9]
Phenoxy Indanones Alzheimer's DiseaseAcetylcholinesterase (AChE) Inhibition.Exhibited high activity for AChE inhibition with minimal activity against butyrylcholinesterase (BChE).[7]
Phenoxy Acetic Acid Analogs Infectious DiseaseAnti-mycobacterial activity against M. tuberculosis H37Rv.Showed promising activity against both drug-sensitive and drug-resistant strains.[7]
Phenoxyphenylacetic Acids Cardiovascular DiseaseSelective Endothelin A (ETA) Receptor Antagonism.Optimization led to compounds with IC₅₀ values in the low nanomolar range for the rat aortic ETA receptor.[10]
Mechanism of Action: A Focus on 5α-Reductase Inhibition

As an illustrative example, certain phenoxybenzoylphenyl acetic acid derivatives have been synthesized and identified as potent inhibitors of 5α-reductase, an enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[9] Overactivity of this enzyme is implicated in benign prostatic hyperplasia (BPH).

The inhibitory mechanism likely involves the compound binding to the active site of the 5α-reductase enzyme, preventing the substrate (testosterone) from binding and being converted. The phenoxy moiety can engage in hydrophobic interactions within the active site, while the carboxylic acid can form crucial hydrogen bonds with amino acid residues.

Testosterone Testosterone Enzyme 5α-Reductase Testosterone->Enzyme DHT Dihydrotestosterone (DHT) BPH Prostate Growth (BPH) DHT->BPH Enzyme->DHT Conversion Inhibitor Phenoxy Acid Derivative Inhibitor->Enzyme Blocks Active Site

Caption: Inhibition of the 5α-Reductase pathway by a 5-phenoxy-n-valeric acid analog.

Structure-Activity Relationships (SAR)

Understanding SAR is paramount for optimizing lead compounds. For the 5-phenoxy-n-valeric acid class, activity is profoundly influenced by modifications at three key positions:

  • The Phenoxy Ring (Aromatic System): The nature and position of substituents on the phenyl ring dramatically alter biological activity. Electron-withdrawing groups, such as halogens, can enhance potency in some systems. For instance, bromination in the 4-position of the phenoxy moiety of a phenylacetic acid derivative led to the most potent inhibitor of 5α-reductase in its class.[9] This could be due to favorable interactions, altered electronic properties, or improved metabolic stability.

  • The Alkyl Chain (Linker): The length and rigidity of the alkyl chain connecting the phenoxy group and the carboxylic acid are critical for correctly positioning the key functional groups within a target's binding site. While this guide focuses on the five-carbon valeric acid chain, analogs with shorter (acetic, propanoic) or longer chains often exhibit different activity profiles.

  • The Carboxylic Acid (Polar Headgroup): The acidic proton and carboxylate group are often essential for anchoring the molecule to its biological target through hydrogen bonding or ionic interactions. Conversion of the acid to esters or amides can serve as a prodrug strategy or can alter the binding mode and pharmacokinetic properties entirely.[8] The presence of the acidic moiety has been shown to be crucial for the peripheral antinociceptive activity of certain phenoxy acid hydrazides.[6][7]

Analytical Characterization: A Self-Validating Workflow

Rigorous analytical characterization is non-negotiable in drug development. A typical workflow ensures the identity, purity, and stability of the synthesized compounds.

cluster_C Techniques cluster_D Techniques A Crude Synthesized Product B Purification (Column Chromatography or Recrystallization) A->B C Structural Confirmation B->C D Purity Assessment (>95%) C->D NMR ¹H & ¹³C NMR C->NMR MS LC-MS / HRMS C->MS FTIR FT-IR C->FTIR E Final Compound D->E HPLC RP-HPLC D->HPLC LCMS2 LC-MS D->LCMS2

Caption: Standard workflow for the analytical characterization of synthesized derivatives.

Protocol: Purity and Identity Confirmation
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial assessment. A sample is analyzed on a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer. This provides a retention time (a measure of polarity) and a mass-to-charge ratio (m/z) that should correspond to the expected molecular weight of the target compound.[11]

  • High-Performance Liquid Chromatography (HPLC): To determine purity, the compound is analyzed using a validated HPLC method with UV detection. The area of the peak corresponding to the product is compared to the total area of all peaks to calculate the purity, which should typically be ≥95% for biological screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number and type of carbon signals, must be fully consistent with the proposed structure.[11]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as definitive confirmation of the compound's identity.

Conclusion and Future Perspectives

The 5-phenoxy-n-valeric acid core is a robust and highly adaptable scaffold that has yielded compounds with significant therapeutic potential across diverse disease areas. The synthetic accessibility and the clear structure-activity relationships that have been established make this an attractive area for continued research.

Future efforts will likely focus on:

  • Exploring Novel Substitutions: Utilizing advanced synthetic methods to install novel functional groups on the phenoxy ring to probe new interactions with biological targets.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) or the ether linkage with more stable bioisosteres to improve pharmacokinetic profiles.

  • Mechanism-of-Action Studies: Deeper investigation into the specific molecular interactions and signaling pathways modulated by these compounds to better understand their biological effects and guide rational design.[12]

By integrating rational design, robust synthesis, and rigorous analytical validation, the full potential of 5-phenoxy-n-valeric acid derivatives as next-generation therapeutic agents can be realized.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, N. N. E., Al-Ghorbani, M., & Shaheen, E. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • Begum, S., Bharathi, K., & Prasad, K. V. S. R. G. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., Al-Tamimi, A.-M. M., Al-Obaid, A. M., & El-Azab, A. S. (2021). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

  • Bridoux, A., Bharali, D. J., Yalcin, M., & Mousa, S. A. (2019). Identification of Ethylenediurea and Benzyl (Phenoxy) Acetic Acid Derivatives, a potential Cocktail Therapy for Ischemia. Clinics in Oncology. Available at: [Link]

  • Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Hilaris Publisher. Available at: [Link]

  • Salem, O. I. A., Frotscher, M., Scherer, C., Neugebauer, A., Biemel, K., Streiber, M., ... & Hartmann, R. W. (2006). Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. ResearchGate. Available at: [Link]

  • Niddam, V., et al. (2000). Selective ET A Antagonists. 5. Discovery and Structure−Activity Relationships of Phenoxyphenylacetic Acid Derivatives. ResearchGate. Available at: [Link]

  • Al-Malki, J. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Available at: [Link]

  • Wiley Periodicals LLC. (2024). The mechanism of action and chemical synthesis of FDA newly approved drug molecules. Wiley Online Library. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, 5-Phenoxy-n-valeric acid. P&S Chemicals. Available at: [Link]

  • PubChem. (n.d.). Pentanoic Acid. PubChem. Available at: [Link]

  • IARC. (n.d.). Valeric acid (5:0) (Compound). Exposome-Explorer. Available at: [Link]

  • Charifson, P. S., & Walters, W. P. (2014). Acidic and basic drugs in medicinal chemistry: a perspective. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Deep Dive into the Solubility of 5-Phenoxy-n-Valeric Acid in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility characteristics of 5-phenoxy-n-valeric acid, a molecule of interest for its potential therapeutic applications. We will delve into its physicochemical properties, the theoretical principles governing its dissolution in organic solvents, and practical, field-proven methodologies for solubility determination. This document is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the challenges associated with this compound's solubility.

The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor solubility being a primary cause of failure. For 5-phenoxy-n-valeric acid, as with any API, its solubility profile dictates its bioavailability, manufacturability, and the feasibility of various dosage forms. A thorough understanding of its behavior in different solvent systems is not merely an academic exercise but a critical step in de-risking a development program and paving the way for a successful therapeutic product. The choice of solvents is pivotal in processes like synthesis, purification, crystallization, and formulation, making solubility data a key determinant in process design and optimization.[1]

Physicochemical Properties of 5-Phenoxy-n-Valeric Acid

To understand the solubility of 5-phenoxy-n-valeric acid, we must first examine its molecular structure and inherent physicochemical properties. While specific experimental data for this compound is not widely available, we can infer its characteristics based on its structure and data from analogous compounds like 5-phenylvaleric acid.

Molecular Structure:

5-phenoxy-n-valeric acid possesses a flexible five-carbon aliphatic chain, a terminal carboxylic acid group, and a phenoxy moiety. This combination of a polar, hydrogen-bond-donating-and-accepting carboxylic acid group and a larger, nonpolar aromatic ether region gives the molecule an amphiphilic character.

Table 1: Estimated Physicochemical Properties of 5-Phenoxy-n-Valeric Acid and Comparison with 5-Phenylvaleric Acid

Property5-Phenoxy-n-Valeric Acid5-Phenylvaleric Acid (Analogue)Rationale for Estimation
Molecular Formula C11H14O3[2]C11H14O2[3]Known chemical structure.
Molecular Weight 194.23 g/mol [2]178.23 g/mol [3]Calculated from the molecular formula.
Form Solid[2]White to off-white crystals or crystalline powder[3]Supplier information and typical state of similar molecules.
Melting Point (°C) Estimated: 50-7058-60[3][4][5]The addition of the ether oxygen may slightly alter the crystal lattice energy compared to the analogue.
pKa Estimated: ~4.64.59 ± 0.02[5]The electronic effect of the phenoxy group is not expected to drastically change the acidity of the carboxylic acid compared to the phenyl group.
Water Solubility Estimated: Low1.777 g/L (30 °C)[3][5]The presence of the ether oxygen may slightly increase polarity, but the overall hydrophobic character from the phenyl ring and alkyl chain will keep aqueous solubility low.
LogP (Octanol/Water) Estimated: >2.5~2.7 (Predicted)The significant nonpolar surface area suggests a preference for lipophilic environments.

The interplay between the polar carboxylic acid head and the nonpolar tail is the primary determinant of its solubility behavior. The carboxylic acid group can engage in hydrogen bonding with polar solvents, while the phenoxy and alkyl components will favor interactions with nonpolar solvents through van der Waals forces.

Principles of Solubility: A Mechanistic Perspective

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a molecule as complex as 5-phenoxy-n-valeric acid, a more nuanced approach is necessary. The dissolution process can be conceptualized as a three-step energetic cycle:

  • Solute-Solute Interaction Breaking: Energy is required to overcome the intermolecular forces holding the 5-phenoxy-n-valeric acid molecules together in their solid-state lattice.

  • Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interaction Formation: Energy is released when the solute molecule forms new interactions with the solvent molecules.

A favorable dissolution process occurs when the energy released in step 3 is comparable to or greater than the energy consumed in steps 1 and 2.

The Influence of Solvent Polarity
  • Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with the carboxylic acid group of 5-phenoxy-n-valeric acid. However, the large nonpolar portion of the molecule can disrupt the solvent's hydrogen-bonding network, potentially limiting solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. They can effectively solvate the carboxylic acid proton and engage in dipole-dipole interactions. The lack of a strong hydrogen-bonding network in these solvents makes it easier to accommodate the nonpolar part of the solute.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. They will favorably interact with the phenyl ring and the alkyl chain of 5-phenoxy-n-valeric acid. However, they are poor at solvating the highly polar carboxylic acid group, which will likely lead to low solubility.

The Role of Acid-Base Chemistry

As a carboxylic acid, 5-phenoxy-n-valeric acid's solubility can be dramatically increased in basic solutions.[6][7] The reaction with a base deprotonates the carboxylic acid to form a carboxylate salt. This salt is ionic and therefore significantly more soluble in polar solvents, particularly water.

R-COOH + NaOH → R-COO⁻Na⁺ + H₂O (Water-insoluble acid → Water-soluble salt)

This principle is fundamental in designing aqueous formulations and for extraction and purification processes.

Predictive Approaches to Solubility

Given the frequent scarcity of experimental solubility data, predictive models have become invaluable tools in early-stage drug development.[8][9] These methods range from empirical fragment-based approaches to sophisticated physics-based and machine learning models.[1][10][11]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to build statistical models that correlate a molecule's structure with its solubility.

  • Machine Learning Models: More recently, machine learning algorithms trained on large datasets of known solubilities have shown remarkable accuracy in predicting the solubility of new compounds in various solvents.[10][11]

While these predictive tools are powerful, they are not a substitute for experimental verification. They are best utilized for initial solvent screening and to guide experimental design.

Experimental Determination of Solubility: A Practical Workflow

A systematic approach to experimentally determining the solubility of 5-phenoxy-n-valeric acid is crucial for obtaining reliable and reproducible data. The following protocols outline standard methodologies.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents, classifying the compound into different solubility classes.[12][13][14]

Protocol 1: Qualitative Solubility Classification

  • Preparation: Dispense approximately 25 mg of 5-phenoxy-n-valeric acid into a series of small, dry test tubes.

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions (e.g., 0.25 mL at a time). The solvent panel should include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a selection of organic solvents like methanol, ethanol, acetone, ethyl acetate, and hexane.

  • Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds.

  • Observation: Visually inspect the mixture for the complete dissolution of the solid.

  • Classification:

    • Soluble in Water: Indicates the presence of a polar functional group.[13] Test the pH of the aqueous solution. An acidic pH would be expected for 5-phenoxy-n-valeric acid.[7]

    • Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃: This is a strong indication of a carboxylic acid.[7][12] The ability to dissolve in the weak base NaHCO₃ confirms it is a relatively strong acid.

    • Insoluble in Water and 5% NaOH, Soluble in 5% HCl: This would indicate a basic compound, which is not expected for 5-phenoxy-n-valeric acid.

    • Solubility in Organic Solvents: Observe the solubility in the panel of organic solvents to understand its behavior in polar and nonpolar environments.

Diagram 1: Logical Flow for Qualitative Solubility Analysis

G start Start with 5-phenoxy-n-valeric acid water Test Solubility in Water start->water ph_test Test pH of aqueous solution water->ph_test Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble acidic Acidic (pH < 7) Likely Carboxylic Acid ph_test->acidic basic Basic (pH > 8) Likely Amine ph_test->basic nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble strong_acid Strong Acid (e.g., Carboxylic Acid) nahco3->strong_acid Soluble weak_acid Weak Acid (e.g., Phenol) nahco3->weak_acid Insoluble organic Test Solubility in Organic Solvents hcl->organic Insoluble base Basic Compound hcl->base Soluble neutral Neutral Compound organic->neutral

Caption: A decision tree for the qualitative solubility classification of an organic compound.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol 2: Equilibrium Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of 5-phenoxy-n-valeric acid to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range.

  • Quantification: Analyze the concentration of 5-phenoxy-n-valeric acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Diagram 2: Workflow for Quantitative Shake-Flask Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temp (24-72 hours) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 analysis1 Sample supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 analysis4 Calculate Solubility analysis3->analysis4

Caption: Step-by-step workflow for the shake-flask method of solubility determination.

Conclusion and Future Outlook

For drug development professionals, the path forward involves systematic experimental evaluation using the protocols outlined herein. The data generated will be instrumental in guiding formulation strategies, from selecting appropriate solvents for crystallization and purification to developing enabling formulations such as amorphous solid dispersions or lipid-based systems for oral delivery. As research on 5-phenoxy-n-valeric acid progresses, a publicly available and comprehensive solubility database will be an invaluable asset to the scientific community.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Thakurta, A., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • MIT News Office. (2023). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

  • Ghaemi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]

  • Osada, R., et al. (2021). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. Available at: [Link]

  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Phenylvaleric acid, dodecyl ester. Cheméo. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • ChemWhat. (n.d.). 5-Phenylvaleric acid CAS#: 2270-20-4. ChemWhat. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Wikipedia. (n.d.). Valeric acid. Wikipedia. Available at: [Link]

  • MetwareBio. (n.d.). Valeric Acid: A Small Molecule with Big Impacts on Human Health. MetwareBio. Available at: [Link]

  • PubMed. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. PubMed. Available at: [Link]

  • Metabolon. (n.d.). Valeric Acid. Metabolon. Available at: [Link]

  • LookChem. (n.d.). VALERIC ACID. LookChem. Available at: [Link]

  • ResearchGate. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. Available at: [Link]

  • PharmaCompass. (n.d.). Valeric Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. IUPAC-NIST. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Phenoxy-n-valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 5-phenoxy-n-valeric acid, a molecule of interest in chemical synthesis and drug development. For researchers, scientists, and professionals in the field, accurate structural elucidation is paramount. This document synthesizes predictive analysis with established spectroscopic principles to offer a robust framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

5-phenoxy-n-valeric acid possesses a key set of functional groups that give rise to a distinct and interpretable spectroscopic signature: a carboxylic acid, an ether linkage, an aliphatic chain, and a monosubstituted aromatic ring. Understanding the interplay of these features is crucial for a full spectral assignment.

Figure 1: Chemical structure of 5-phenoxy-n-valeric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-phenoxy-n-valeric acid, both ¹H and ¹³C NMR provide complementary and essential information.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of 5-phenoxy-n-valeric acid is expected to show distinct signals for the aromatic protons, the protons on the aliphatic chain, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the aromatic ring.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic (ortho, C2''-H, C6''-H)~6.90Doublet or Triplet2H
Aromatic (para, C4''-H)~6.95Triplet1H
Aromatic (meta, C3''-H, C5''-H)~7.28Triplet2H
Methylene (-O-CH₂-)~4.00Triplet2H
Methylene (-CH₂-COOH)~2.40Triplet2H
Methylene (-CH₂-CH₂-CH₂-)~1.70 - 1.85Multiplet4H
  • Expertise & Experience: The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange. The exact multiplicity of the aromatic protons can be complex due to second-order coupling effects, but a general downfield shift is expected due to the deshielding effect of the aromatic ring. The methylene group adjacent to the ether oxygen is significantly downfield due to the oxygen's electron-withdrawing nature.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)175 - 180
Aromatic (C1'')158 - 160
Aromatic (C3''/C5'')129 - 130
Aromatic (C4'')120 - 122
Aromatic (C2''/C6'')114 - 116
Methylene (-O-CH₂-)67 - 69
Methylene (-CH₂-COOH)33 - 35
Methylene (-CH₂-CH₂-O-)28 - 30
Methylene (-CH₂-CH₂-COOH)21 - 23
  • Trustworthiness: The assignment of these peaks can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups. The quaternary carbon of the carbonyl group will typically have a lower intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Aliphatic C-HC-H stretch2850 - 2960Medium to Strong
Aromatic C-HC-H stretch3000 - 3100Medium
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
Aromatic RingC=C stretch1450 - 1600Medium (multiple bands)
EtherC-O stretch1200 - 1250Strong
Carboxylic AcidC-O stretch1210 - 1320Medium
  • Authoritative Grounding: The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide range due to extensive hydrogen bonding. The strong, sharp carbonyl (C=O) peak is also highly diagnostic. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Molecular Ion and Fragmentation Analysis

The molecular formula of 5-phenoxy-n-valeric acid is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 194.

Key fragmentation pathways include:

  • Alpha-cleavage: The bond between the carbonyl carbon and the adjacent carbon can break, leading to characteristic fragments.

  • McLafferty Rearrangement: A hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This is a common fragmentation for carboxylic acids and esters.

  • Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to fragments corresponding to the phenoxy group and the valeric acid chain.

fragmentation parent 5-Phenoxy-n-valeric acid (M+, m/z = 194) frag1 Phenoxy radical (m/z = 93) parent->frag1 Ether cleavage frag2 Valeric acid cation (m/z = 101) parent->frag2 Ether cleavage frag3 Loss of H₂O (m/z = 176) parent->frag3 Dehydration frag4 Loss of COOH (m/z = 149) parent->frag4 Decarboxylation

Figure 2: Predicted major fragmentation pathways for 5-phenoxy-n-valeric acid in Mass Spectrometry.

Predicted Major Fragments

m/zIdentity
194Molecular Ion [M]⁺
176[M - H₂O]⁺
149[M - COOH]⁺
107[C₆H₅O-CH₂]⁺
94[C₆H₅OH]⁺ (Phenol)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Sample Preparation and Acquisition

NMR_Protocol start Start dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). start->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer insert Insert the tube into the NMR spectrometer. transfer->insert tune Tune and shim the spectrometer for optimal magnetic field homogeneity. insert->tune acquire_1H Acquire ¹H spectrum (e.g., 16 scans). tune->acquire_1H acquire_13C Acquire ¹³C spectrum (e.g., 1024 scans). tune->acquire_13C process Process the FID (Fourier transform, phase correction, baseline correction). acquire_1H->process acquire_13C->process analyze Analyze the spectra (chemical shifts, integration, multiplicity). process->analyze end End analyze->end

Figure 3: Standard workflow for NMR data acquisition.

FT-IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.

  • Sample Spectrum: The sample spectrum is then acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Introduction: For a pure, solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is heated, causing it to vaporize and enter the ionization chamber where it is bombarded with a 70 eV electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 5-phenoxy-n-valeric acid. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, ensuring confidence in its identity and purity.

References

  • SpectraBase. 5-Phenylvaleric acid, 2-(nonyloxy)ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • 40-Supporting informationRNP-1107-701. [Link]

  • SpectraBase. 5-Phenylvaleric acid, isopropyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 5-Phenylvaleric acid, isopropyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SpectraBase. 5-Phenylvaleric acid, 2-(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)ethyl ester. [Link]

  • National Institute of Standards and Technology. 5-Phenylvaleric acid - the NIST WebBook. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • National Institute of Standards and Technology. 5-Phenylvaleric acid - the NIST WebBook. [Link]

  • Table of Characteristic IR Absorptions.
  • National Institute of Standards and Technology. 5-Phenylvaleric acid - the NIST WebBook. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • SpectraBase. Pentanoic acid, 5-phenoxy- - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 5-Phenylvaleric acid - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Interpretation of mass spectra. [https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwi7_8qI8PyFAxV2k_0HHV0fD-YQFnoECB4QAQ&url=https%3A%2F%2Fwww.mn.uio.no%2Ffarmasi%2F-tjenester%2Fkjernefasiliteter%2Fmn-analyse%2Fmasse%2Fkurs-i-massespektrometri%2Fdocs%2Fms-lecture-2-interpretation-of-mass-spectra.pdf&usg=AOvVaw3-Y_Z-Y_Z-Y_Z-Y_Z-Y_Z-Y](

literature review of 5-phenoxy-n-valeric acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Phenoxy-n-valeric Acid: Synthesis, Properties, and Potential Applications

Introduction

5-Phenoxy-n-valeric acid, also known as 5-phenoxypentanoic acid, is an organic compound belonging to the class of phenoxy acids.[1] Its structure integrates a flexible five-carbon aliphatic chain of valeric acid with a rigid phenoxy group. This hybrid architecture suggests a potential for diverse chemical reactivity and biological activity, making it a molecule of interest for researchers in medicinal chemistry and materials science. Valeric acid itself is a naturally occurring short-chain fatty acid found in the plant Valeriana officinalis and is known to have a range of biological effects, including neuroprotective properties.[2][3][4][5] The broader class of phenoxy acids has been explored for a wide array of pharmacological activities, including antihyperlipidemic, hypoglycemic, and antimicrobial effects.[6]

This technical guide provides a comprehensive review of the current knowledge on 5-phenoxy-n-valeric acid. It details its physicochemical properties, outlines robust methodologies for its synthesis and analysis, and explores its potential biological relevance by examining the activities of its parent compounds and structural class. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical insights into this intriguing molecule.

Physicochemical and Structural Characteristics

5-Phenoxy-n-valeric acid is a white to off-white crystalline solid at room temperature.[7] The ether linkage between the phenyl ring and the valeric acid chain provides a combination of aromatic and aliphatic characteristics, influencing its solubility and reactivity.

Core Structure

The fundamental structure consists of a terminal carboxylic acid group, a pentyl chain, and a phenoxy moiety.

Caption: 2D structure of 5-Phenoxy-n-valeric acid.

Key Properties

The known physicochemical properties of 5-phenoxy-n-valeric acid are summarized below. These values are critical for designing synthetic routes, purification protocols, and analytical methods.

PropertyValueSource
CAS Number 7170-40-3[1][8]
Molecular Formula C11H14O3[1][7]
Molecular Weight 194.23 g/mol [7]
Appearance White to almost white powder/crystal[7]
Melting Point 63 °C[8]
Boiling Point 165 °C at 2 mmHg[8]
pKa 4.66 ± 0.10 (Predicted)[7][8]
Density 1.115 ± 0.06 g/cm³ (Predicted)[8]

Synthesis and Derivatization

While multiple synthetic routes can be envisioned, a common and reliable method for preparing aryl ethers is the Williamson ether synthesis. This approach offers good yields and is adaptable to various scales.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This pathway involves the reaction of a phenoxide ion with an alkyl halide. In this case, sodium phenoxide is reacted with a 5-halovaleric acid ester, followed by hydrolysis to yield the final product. The esterification of the carboxylic acid prior to the ether synthesis is a crucial step to prevent the acidic proton from interfering with the basic conditions of the reaction.

G cluster_reaction1 Step 1: Ether Formation cluster_reaction2 Step 2: Hydrolysis phenol Phenol reagent1 NaOH (Base) halovaleric Ethyl 5-bromovalerate product_ester Ethyl 5-phenoxyvalerate halovaleric->product_ester reagent2 DMF (Solvent) phenoxide Sodium Phenoxide phenoxide->product_ester final_product 5-Phenoxy-n-valeric Acid product_ester->final_product reagent3 1. NaOH (aq) 2. H3O+ reagent1->phenoxide reagent3->final_product

Caption: Proposed Williamson ether synthesis workflow for 5-phenoxy-n-valeric acid.

Detailed Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis and subsequent ester hydrolysis.

Step 1: Formation of Ethyl 5-phenoxyvalerate

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous Dimethylformamide (DMF).

    • Rationale: NaH is a strong base used to deprotonate the phenol, forming the nucleophilic phenoxide. Anhydrous conditions are critical as NaH reacts violently with water. DMF is a suitable polar aprotic solvent that effectively solvates the cation.

  • Phenoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

    • Rationale: The slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Alkylation: Add ethyl 5-bromovalerate (1.05 equivalents) dropwise to the reaction mixture. Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating accelerates the SN2 reaction between the phenoxide and the alkyl bromide. Using a slight excess of the alkylating agent ensures complete consumption of the phenoxide.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

    • Rationale: The quench neutralizes any remaining NaH. Extraction separates the organic product from the aqueous phase, and the brine wash removes residual water.

Step 2: Saponification to 5-Phenoxy-n-valeric Acid

  • Hydrolysis: Dissolve the crude ethyl 5-phenoxyvalerate in ethanol. Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

    • Rationale: This is a standard base-catalyzed hydrolysis (saponification) of the ester to its corresponding carboxylate salt.

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to a pH of ~2 with cold 2M hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid.

    • Rationale: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Methodologies

Accurate quantification and characterization are essential for any research involving 5-phenoxy-n-valeric acid. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques.

Analytical Workflow Overview

A typical workflow for the analysis of 5-phenoxy-n-valeric acid in a complex matrix involves sample preparation followed by chromatographic separation and detection.

G sample Sample Collection (e.g., Biological Fluid, Reaction Mixture) prep Sample Preparation sample->prep spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prep->spe deriv Derivatization (Optional, for GC-MS) spe->deriv analysis Instrumental Analysis deriv->analysis hplc HPLC-UV / LC-MS analysis->hplc Non-volatile Polar analysis gcms GC-MS analysis->gcms Volatile analysis data Data Processing hplc->data gcms->data quant Quantification & Identification data->quant

Caption: General workflow for the analysis of 5-phenoxy-n-valeric acid.

Recommended Protocol: HPLC-UV Analysis

This method is suitable for routine quantification and purity assessment.

  • Sample Preparation: Accurately weigh and dissolve a reference standard in methanol or acetonitrile to prepare a stock solution. For quantitative analysis from a matrix, perform a solid-phase or liquid-liquid extraction to isolate the analyte and remove interferences.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

      • Rationale: The C18 column provides good retention for moderately nonpolar compounds. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 270 nm (corresponding to the absorbance of the phenyl ring).

  • Method Validation:

    • Specificity: Analyze a blank matrix to ensure no interfering peaks at the analyte's retention time.[9]

    • Linearity: Prepare a calibration curve with at least five concentrations. The correlation coefficient (r²) should be >0.995.[9]

    • Accuracy & Precision: Determine by analyzing quality control samples at multiple concentration levels.

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended, using electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.[9]

Review of Biological Activities and Potential

Direct research into the biological activities of 5-phenoxy-n-valeric acid is not extensively documented in publicly available literature. However, by examining the pharmacology of its parent compound, valeric acid, and the broader class of phenoxy acids, we can infer potential areas for future investigation.

Activities of the Valeric Acid Moiety

Valeric acid, a short-chain fatty acid, has demonstrated significant neuroprotective effects. Studies have shown it can protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation.[3][4] Specifically, it has been found to prevent the upregulation of pro-inflammatory cytokines and α-synuclein expression in models of Parkinson's disease.[3][4] It may also modulate autophagy pathways, which are critical for cellular health and the clearance of aggregated proteins.[3] 5-Aminovaleric acid, a related compound, is known to be a weak agonist of the GABA receptor, a key target for sedative and anxiolytic drugs.[10]

Activities of the Phenoxy Acid Class

The phenoxy acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] These include:

  • Antihyperlipidemic and Hypoglycemic Effects: Many phenoxy acid derivatives have been shown to modulate lipid and glucose metabolism.[6]

  • Antimicrobial and Antiviral Activity: The scaffold has been incorporated into agents targeting various pathogens.[6]

  • Anti-inflammatory and Analgesic Properties: Certain derivatives have shown promise in reducing inflammation and pain.[6]

  • Anticancer Activity: The phenoxy group can be found in molecules designed to target cancer cells.[6]

The specific biological profile of a given phenoxy acid is highly dependent on the nature and position of substituents on the aromatic ring and the structure of the acidic side chain.

Future Research Directions

The combination of the neuro-active valeric acid backbone with the pharmacologically versatile phenoxy group makes 5-phenoxy-n-valeric acid a compelling candidate for further study. Key research areas could include:

  • Neuropharmacology: Investigating its potential as a neuroprotective agent in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease.

  • Metabolic Disease: Screening for activity in models of dyslipidemia and diabetes, given the known effects of other phenoxy acids.

  • Antimicrobial Assays: Evaluating its efficacy against a panel of bacterial and fungal strains.

Conclusion

5-Phenoxy-n-valeric acid is a readily synthesizable molecule with well-defined physicochemical properties. While direct biological data is scarce, its structural components—valeric acid and the phenoxy acid scaffold—are associated with significant and diverse pharmacological activities. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, purify, and quantify this compound, paving the way for comprehensive investigations into its potential as a therapeutic agent or a versatile chemical intermediate. Future studies are warranted to fully elucidate the biological profile of this molecule and determine its place in the landscape of drug discovery and development.

References

  • 5-PHENOXY-N-VALERIC ACID 7170-40-3 wiki. Available from: [Link]

  • Product information, 5-Phenoxy-n-valeric acid - P&S Chemicals. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Available from: [Link]

  • CN1012896B - 5-(2, the 5-dimethyl phenoxy)-2,2-dimethyl valeric acid preparation method's improvement - Google Patents.
  • Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Valeric acid : Organic Synthesis - YouTube. Available from: [Link]

  • Valeric acid - Wikipedia. Available from: [Link]

  • Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - NIH. Available from: [Link]

  • Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - MDPI. Available from: [Link]

  • (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article - ResearchGate. Available from: [Link]

  • Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed. Available from: [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC. Available from: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available from: [Link]

  • Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells - MDPI. Available from: [Link]

  • The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - MDPI. Available from: [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview - PMC - NIH. Available from: [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Available from: [Link]

  • Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PubMed. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - ResearchGate. Available from: [Link]

  • Chemical Components and Cardiovascular Activities of Valeriana spp - PMC - NIH. Available from: [Link]

  • 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem. Available from: [Link]

  • valeric acid, 109-52-4 - The Good Scents Company. Available from: [Link]

  • Valeric Acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]

  • Compound n-Pentanoic acid (valeric acid) C5H10O2 Factsheet. Available from: [Link]

  • Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - ResearchGate. Available from: [Link]

  • Pentanoic Acid | C5H10O2 | CID 7991 - PubChem. Available from: [Link]

  • Effects of compounds 5a, 5d, 5e, 5f, 5h, and FA on TNF-α release in... - ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 5-Phenoxy-n-Valeric Acid Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the quantification of 5-phenoxy-n-valeric acid in various matrices, tailored for researchers, scientists, and professionals in drug development. We present two robust, validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications requiring lower detection limits. The protocols are designed with scientific integrity at their core, emphasizing the rationale behind procedural steps and adherence to international validation standards.

Introduction: The Significance of 5-Phenoxy-n-Valeric Acid Quantification

5-Phenoxy-n-valeric acid is a carboxylic acid derivative with potential applications and implications in pharmaceutical research and development. Accurate and precise quantification is paramount for pharmacokinetic studies, metabolite identification, quality control of drug substances, and toxicological assessments. The structural characteristics of 5-phenoxy-n-valeric acid—namely its aromatic phenoxy group and its carboxylic acid moiety—dictate the choice of analytical methodologies. This guide provides the foundational protocols to enable researchers to reliably measure this compound.

The development and validation of these analytical procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] Adherence to these guidelines ensures that the analytical method is suitable for its intended purpose, yielding data that is both reliable and reproducible.[4][5]

Method Selection: Causality Behind Experimental Choices

Two primary methods have been developed to cater to different analytical needs:

  • HPLC-UV: This method is selected for its robustness, cost-effectiveness, and widespread availability. The presence of the phenoxy group provides a chromophore that allows for sensitive detection by UV absorbance.[6][7] This makes it an ideal choice for the analysis of bulk drug substances, formulation assays, and in vitro studies where analyte concentrations are relatively high.

  • LC-MS/MS: For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the gold standard.[8][9] Its ability to selectively monitor specific precursor-to-product ion transitions minimizes matrix interference, enabling the quantification of picogram to nanogram levels of the analyte.[10][11]

Protocol I: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol details a reversed-phase HPLC method for the determination of 5-phenoxy-n-valeric acid. The method is designed to be specific, accurate, and precise for routine quantitative analysis.

Principle

The analyte is separated on a C18 stationary phase using an isocratic mobile phase of acidified water and acetonitrile. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and sharp, symmetrical peak shapes. Quantification is achieved by measuring the absorbance at a wavelength corresponding to the maximum absorbance of the phenoxy group.[12]

Materials and Reagents
  • 5-Phenoxy-n-valeric acid reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Methanol (HPLC grade)

Step-by-Step Experimental Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • For this isocratic method, prepare a mobile phase mixture of 40:60 (v/v) Mobile Phase A to Mobile Phase B. Degas the solution for 15 minutes in an ultrasonic bath.

  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-phenoxy-n-valeric acid reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For drug substance analysis, accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: 40:60 (v/v) 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 272 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

    • Determine the concentration of 5-phenoxy-n-valeric acid in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing node_standards Prepare Standards (1-100 µg/mL) node_hplc HPLC Injection (C18 Column, 1 mL/min) node_standards->node_hplc Inject node_sample Prepare Sample (Dissolve & Filter) node_sample->node_hplc Inject node_detection UV Detection (272 nm) node_hplc->node_detection Elution node_calibration Generate Calibration Curve (Peak Area vs. Conc.) node_detection->node_calibration Data Acquisition node_quantification Quantify Sample Concentration node_calibration->node_quantification Linear Regression

Caption: Workflow for HPLC-UV analysis of 5-phenoxy-n-valeric acid.

Protocol II: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of 5-phenoxy-n-valeric acid in biological matrices, such as human plasma.

Principle

The method utilizes reversed-phase chromatography for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is employed to generate the deprotonated molecule [M-H]⁻. The selection of a specific precursor ion and its fragmentation into a characteristic product ion provides a high degree of selectivity and sensitivity, crucial for complex biological samples.[13] An isotopically labeled internal standard can be used to improve accuracy and precision.

Materials and Reagents
  • 5-Phenoxy-n-valeric acid reference standard

  • Internal Standard (IS), e.g., 5-phenoxy-n-valeric acid-d5 (if available)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Step-by-Step Experimental Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Preparation of Standard and QC Solutions:

    • Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

    • Working Standards: Serially dilute the stock solution in 50:50 acetonitrile:water to prepare calibration standards. These will be spiked into the blank biological matrix.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 10% B

      • 3.1-4.0 min: 10% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: ESI Negative

      • MRM Transitions (Hypothetical):

        • 5-Phenoxy-n-valeric acid: Q1 m/z 193.1 -> Q3 m/z 93.1 (corresponding to the phenoxy fragment)

        • Internal Standard (d5): Q1 m/z 198.1 -> Q3 m/z 98.1

      • Note: These transitions should be optimized empirically on the specific instrument.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

    • Quantify the analyte in samples and QCs from the regression equation.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_sample Plasma Sample (50 µL) node_ppt Protein Precipitation (Acetonitrile + IS) node_sample->node_ppt node_centrifuge Centrifuge (14,000 rpm) node_ppt->node_centrifuge node_supernatant Collect Supernatant node_centrifuge->node_supernatant node_lc UPLC Separation (Gradient Elution) node_supernatant->node_lc Inject node_ms Tandem MS Detection (ESI-, MRM) node_lc->node_ms node_ratio Calculate Peak Area Ratio (Analyte/IS) node_ms->node_ratio Data Acquisition node_quant Quantify Concentration (Weighted Regression) node_ratio->node_quant

Sources

Application Notes and Protocols for the Investigation of 5-Phenoxy-n-Valeric Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Phenoxy-n-Valeric Acid

5-Phenoxy-n-valeric acid is a small molecule whose biological activities are not yet extensively characterized. However, its structural resemblance to two important classes of bioactive compounds, phenoxyacetic acid derivatives and valeric acid derivatives, suggests a strong potential for therapeutic relevance. Phenoxyacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Similarly, valeric acid and its derivatives have demonstrated significant anti-inflammatory and anticancer effects, often attributed to their activity as histone deacetylase (HDAC) inhibitors.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of 5-phenoxy-n-valeric acid using a series of robust cell-based assays. Given the limited direct data on this specific molecule, we present a putative mechanism of action based on the activities of its structural analogs and provide detailed protocols to investigate its potential anti-inflammatory and anticancer properties.

A Plausible Mechanism of Action: Intersection of Anti-Inflammatory and Epigenetic Pathways

Based on the known activities of structurally related compounds, we hypothesize that 5-phenoxy-n-valeric acid may exert its biological effects through a dual mechanism involving the inhibition of the cyclooxygenase-2 (COX-2) enzyme and histone deacetylases (HDACs).

COX-2 Inhibition: The phenoxyacetic acid moiety is a key feature in several known COX-2 inhibitors.[3] COX-2 is an enzyme that is upregulated during inflammation and in many cancers, playing a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and cell proliferation.

HDAC Inhibition: The valeric acid component of the molecule suggests a potential for HDAC inhibition.[4][5][6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, 5-phenoxy-n-valeric acid could lead to the increased expression of tumor suppressor genes and anti-inflammatory proteins.

This dual-action model suggests that 5-phenoxy-n-valeric acid could be a promising candidate for further investigation as an anti-inflammatory and anticancer agent.

putative_mechanism cluster_0 Cellular Environment cluster_1 Downstream Effects 5_PVA 5-Phenoxy-n-valeric acid COX2 COX-2 Enzyme 5_PVA->COX2 Inhibition HDAC Histone Deacetylase (HDAC) 5_PVA->HDAC Inhibition Prostaglandins Prostaglandin Synthesis ↓ COX2->Prostaglandins Gene_Expression Tumor Suppressor & Anti-Inflammatory Gene Expression ↑ HDAC->Gene_Expression Inflammation Inflammation ↓ Prostaglandins->Inflammation Apoptosis Apoptosis ↑ Gene_Expression->Apoptosis Proliferation Cell Proliferation ↓ Gene_Expression->Proliferation

Caption: Putative dual mechanism of 5-phenoxy-n-valeric acid.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for evaluating the biological activity of a novel compound. The following workflow provides a logical progression from initial cytotoxicity assessment to more specific functional assays.

experimental_workflow Start Start: Compound Preparation (5-Phenoxy-n-valeric acid) Cytotoxicity Assay 1: Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Determine_Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Concentration Anti_Inflammatory Assay 2: Anti-Inflammatory Activity (e.g., Griess Assay for NO) Determine_Concentration->Anti_Inflammatory Proceed Anti_Cancer Assay 3: Anti-Cancer Activity (e.g., Wound Healing Assay) Determine_Concentration->Anti_Cancer Proceed Mechanism Further Mechanistic Studies (e.g., Western Blot for COX-2, HDAC activity assay) Anti_Inflammatory->Mechanism Anti_Cancer->Mechanism End End: Data Analysis & Conclusion Mechanism->End

Caption: General experimental workflow for cell-based assays.

Detailed Application Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is a crucial first step to determine the concentration range of 5-phenoxy-n-valeric acid that is non-toxic to cells, which is essential for interpreting the results of subsequent functional assays.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and/or a relevant normal cell line.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 5-Phenoxy-n-valeric acid stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-phenoxy-n-valeric acid in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Assessment of Anti-Inflammatory Activity via Nitric Oxide (NO) Production (Griess Assay)

Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by macrophages upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[8] This assay can be used to screen for the anti-inflammatory potential of 5-phenoxy-n-valeric acid.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete cell culture medium.

  • 5-Phenoxy-n-valeric acid stock solution.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 5-phenoxy-n-valeric acid (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.

Protocol 3: Evaluation of Anti-Cancer Potential using the Wound Healing (Scratch) Assay

Rationale: The wound healing assay is a straightforward and widely used method to study cell migration and invasion, which are key processes in cancer metastasis.[9] This assay can provide insights into the potential of 5-phenoxy-n-valeric acid to inhibit cancer cell motility.

Materials:

  • A highly migratory cancer cell line (e.g., MDA-MB-231 for breast cancer).

  • Complete cell culture medium.

  • 5-Phenoxy-n-valeric acid stock solution.

  • 6-well or 12-well plates.

  • Sterile 200 µL pipette tips or a specialized scratch tool.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different non-toxic concentrations of 5-phenoxy-n-valeric acid. Include a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at different points along its length (T=0).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure and compare the migration rate between treated and control groups.

Quantitative Data Summary

ParameterRecommended RangeRationale
Compound Stock Solution 10-50 mM in DMSOEnsures solubility and allows for a wide range of final concentrations.
Initial Screening Concentrations 0.1 - 100 µMA broad range to identify the bioactive and cytotoxic concentrations.
Cell Seeding Density (96-well) 5,000 - 10,000 cells/wellOptimizes for logarithmic growth during the assay period.
LPS Concentration (RAW 264.7) 0.1 - 1 µg/mLSufficient to induce a robust inflammatory response.
Incubation Times 24, 48, 72 hoursAllows for the assessment of both short-term and long-term effects.

References

  • JETIR (Journal of Emerging Technologies and Innovative Research). (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Retrieved from [Link]

  • PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

  • PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PubMed. (2018). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Retrieved from [Link]

  • PubMed. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Retrieved from [Link]

  • ResearchGate. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders | Request PDF. Retrieved from [Link]

  • PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

  • PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • PubMed. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Retrieved from [Link]

  • PubMed. (2018). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Retrieved from [Link]

  • ResearchGate. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders | Request PDF. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Phenoxy-n-valeric Acid as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-phenoxy-n-valeric acid, a key intermediate in organic synthesis. Its unique bifunctional structure, comprising a terminal carboxylic acid and a phenoxy ether moiety, makes it an invaluable building block for constructing complex molecular architectures, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. We will delve into its primary applications, provide detailed, field-proven protocols, and explain the chemical principles that underpin its utility.

Core Concepts: The Synthetic Potential of 5-Phenoxy-n-valeric Acid

5-Phenoxy-n-valeric acid (CAS No. 7170-40-3) is a white crystalline solid with the molecular formula C₁₁H₁₄O₃.[1] The molecule's power as a synthetic precursor stems from the strategic placement of its functional groups. The valeric acid chain provides a flexible five-carbon tether, while the phenoxy group serves as a stable aromatic nucleus and an ether linkage that influences the molecule's reactivity and conformational preferences.

The primary synthetic value lies in its ability to undergo intramolecular cyclization reactions to form fused ring systems. Furthermore, the carboxylic acid handle allows for a wide array of derivatization reactions, enabling its use in the construction of compound libraries for drug discovery programs.[2][3] The acid/base properties of the carboxylic acid group are fundamental to its reactivity and manipulation during synthesis and purification.[4]

Key Physicochemical Properties
PropertyValueSource
Molecular Weight194.23 g/mol [1]
AppearanceWhite to Almost white powder/crystal[1]
pKa4.66 ± 0.10 (Predicted)[1]
Chemical FormulaC₁₁H₁₄O₃[1]

Application I: Intramolecular Cyclization for Heterocycle Synthesis

A paramount application of 5-phenoxy-n-valeric acid is its use as a precursor for the synthesis of chroman-4-one and related benzofuranone scaffolds. These heterocyclic cores are prevalent in a wide range of biologically active compounds. The reaction typically proceeds via an intramolecular Friedel-Crafts acylation, where the carboxylic acid is first activated and then cyclizes onto the electron-rich aromatic ring.

Causality of the Reaction: The success of this cyclization is governed by several factors:

  • Chain Length: The five-atom chain (including the ether oxygen) of the valeric acid moiety is ideal for forming a stable, six-membered heterocyclic ring upon cyclization.

  • Activating Group: The ether oxygen on the phenoxy group is an ortho-, para-directing activator, facilitating electrophilic attack on the aromatic ring. Cyclization typically occurs at the ortho position due to proximity.

  • Reaction Conditions: A strong acid catalyst is required to promote the formation of the acylium ion electrophile, which is necessary for the intramolecular acylation.

G cluster_start Starting Material cluster_activation Acid Activation cluster_cyclization Intramolecular Cyclization A 5-Phenoxy-n-valeric Acid B Acyl Chloride Intermediate (via SOCl₂ or (COCl)₂) A->B Activation C Acylium Ion Formation (Lewis Acid, e.g., AlCl₃) B->C Catalyst D Electrophilic Aromatic Substitution C->D Cyclization E Chroman-4-one Product D->E Rearomatization

Caption: Workflow for the synthesis of Chroman-4-one via intramolecular cyclization.

Protocol 1: Synthesis of Dihydrodibenzo[b,d]furan-3(2H)-one (Chroman-4-one Analog)

This protocol details the cyclization of 5-phenoxy-n-valeric acid using polyphosphoric acid (PPA) as both the catalyst and solvent, a common and effective method for this transformation.

Materials:

  • 5-phenoxy-n-valeric acid

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and condenser

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 5-phenoxy-n-valeric acid (1.0 eq). To this, add polyphosphoric acid (approx. 10-20 times the weight of the starting material). Expertise Note: PPA serves as an excellent dehydrating agent and proton source to facilitate the formation of the acylium ion needed for cyclization.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto a generous amount of crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product. Trustworthiness Note: This quenching step must be done cautiously in a fume hood, as the hydrolysis of PPA is highly exothermic.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine. Expertise Note: The bicarbonate wash is crucial for removing acidic impurities, ensuring a purer final product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure chroman-4-one analog.

Application II: Derivatization for Drug Discovery Libraries

The carboxylic acid moiety of 5-phenoxy-n-valeric acid is a prime handle for chemical modification to generate libraries of novel compounds for biological screening. Standard transformations include the formation of esters, amides, and other acid derivatives.[5] Amide coupling is particularly valuable in medicinal chemistry for introducing diverse functional groups and modulating physicochemical properties like solubility and cell permeability.

G cluster_derivatives Derivative Synthesis Pathways A 5-Phenoxy-n-valeric Acid B Amide Derivatives (R-NH₂ + Coupling Agent) A->B Amidation C Ester Derivatives (R-OH + Acid Catalyst) A->C Esterification D Acyl Halide (SOCl₂) A->D Halogenation

Caption: Derivatization pathways for 5-phenoxy-n-valeric acid.

Protocol 2: Synthesis of N-benzyl-5-phenoxy-pentanamide

This protocol describes a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 5-phenoxy-n-valeric acid

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-phenoxy-n-valeric acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Expertise Note: HOBt is used to suppress side reactions and minimize racemization if chiral centers are present.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes. This forms an activated ester intermediate.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) in DCM and add DIPEA (1.5 eq). Add this solution dropwise to the activated acid mixture. Expertise Note: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling agents.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor completion by TLC.

  • Workup and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-5-phenoxy-pentanamide.

Data Presentation: Example Derivative Library

The following table illustrates a small, hypothetical set of derivatives that could be synthesized from 5-phenoxy-n-valeric acid to explore structure-activity relationships (SAR).

Amine ComponentDerivative NameMolecular FormulaMolecular Weight ( g/mol )
BenzylamineN-benzyl-5-phenoxypentanamideC₁₈H₂₁NO₂283.37
Morpholine1-(morpholino)-5-phenoxypentan-1-oneC₁₅H₂₁NO₃263.33
AnilineN-phenyl-5-phenoxypentanamideC₁₇H₁₉NO₂269.34

Synthesis of the Precursor: 5-Phenoxy-n-valeric Acid

The precursor itself is commonly synthesized via a Williamson ether synthesis, a robust and high-yielding method for forming ethers. This involves the reaction of sodium phenoxide with an alkyl halide, in this case, an ester of 5-bromovaleric acid, followed by saponification of the ester.

G cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis A Phenol + NaH B Sodium Phenoxide A->B Deprotonation D Ethyl 5-phenoxyvalerate B->D + C (SN2 Reaction) C Ethyl 5-bromovalerate E Saponification (NaOH) D->E F Sodium 5-phenoxyvalerate E->F G Acidification (HCl) F->G H 5-Phenoxy-n-valeric Acid G->H

Caption: Two-step synthesis of 5-phenoxy-n-valeric acid via Williamson Ether Synthesis.

Protocol 3: Williamson Ether Synthesis and Hydrolysis

Materials:

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl 5-bromovalerate

  • Sodium hydroxide (NaOH)

  • Ethanol, Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Step-by-Step Methodology:

  • Phenoxide Formation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.1 eq). Cool the suspension to 0 °C. Add a solution of phenol (1.0 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. Trustworthiness Note: NaH is highly reactive with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Ether Formation (Sₙ2 reaction): Cool the resulting sodium phenoxide solution back to 0 °C. Add ethyl 5-bromovalerate (1.05 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC indicates consumption of the phenol.

  • Workup: Cool the reaction mixture and carefully quench with water. Extract the product, ethyl 5-phenoxyvalerate, with diethyl ether. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Saponification (Hydrolysis): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-3 hours.

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The product, 5-phenoxy-n-valeric acid, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization can be performed if higher purity is required.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Phenylvaleric Acid in Modern Organic Synthesis. Vertex AI Search.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives. BenchChem.
  • ChemicalBook. 5-PHENOXY-N-VALERIC ACID 7170-40-3 wiki. ChemicalBook.
  • Gao, S., et al. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
  • Manallack, D.T. The significance of acid/base properties in drug discovery. Chemical Society Reviews.
  • Gilla, G., et al. Recent applications of click chemistry in drug discovery. PubMed.
  • Atarod, E., et al. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. PubMed Central.

Sources

applications of 5-phenoxy-n-valeric acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Phenoxy-n-Valeric Acid

Authored by a Senior Application Scientist

This document provides a detailed exploration of 5-phenoxy-n-valeric acid as a versatile scaffold in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical entity for therapeutic innovation. We will delve into its established and potential applications, supported by detailed experimental protocols and the underlying scientific rationale.

Introduction: The 5-Phenoxy-n-Valeric Acid Scaffold

5-Phenoxy-n-valeric acid is a carboxylic acid derivative featuring a flexible five-carbon alkyl chain linking a phenyl ring via an ether bond. This unique combination of a hydrophobic aromatic head, a flexible linker, and a polar carboxylic acid tail makes it an attractive starting point for designing molecules that can interact with a variety of biological targets. Its structural motif is related to valeric acid, a short-chain fatty acid with known biological roles, and other phenoxy acid derivatives that have shown promise in drug discovery.[1][2] The primary utility of this scaffold lies in its adaptability, allowing medicinal chemists to systematically modify its components to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

Application I: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A significant area of investigation for phenoxy acid derivatives is their activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[3]

Scientific Background: The Role of PPARs

PPARs are a group of ligand-activated nuclear receptors comprising three main isoforms: PPARα, PPARγ, and PPARβ/δ.[4] They are crucial regulators of gene expression involved in lipid and glucose metabolism, cellular differentiation, and inflammation.[5][6]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle. Its activation lowers triglyceride levels and is the target for the fibrate class of drugs.[4]

  • PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is critical for insulin sensitivity and glucose homeostasis. The thiazolidinedione (TZD) class of anti-diabetic drugs are potent PPARγ agonists.[4]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.[4]

The 5-phenoxy-n-valeric acid scaffold can be viewed as a foundational structure for designing ligands that access the hydrophobic ligand-binding pocket of PPARs. The carboxylic acid group typically forms a crucial hydrogen bond with a key amino acid residue in the receptor's binding site, anchoring the molecule, while the phenoxy portion and the alkyl chain occupy the hydrophobic pocket.[5] Modifications to the phenyl ring (e.g., adding substituents) or the valeric acid chain can tune the molecule's affinity and selectivity for the different PPAR isoforms.[7]

Signaling Pathway Visualization

The diagram below illustrates the general mechanism of PPAR activation. Upon ligand binding, the receptor undergoes a conformational change, releases co-repressors, recruits co-activators, and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-Phenoxy-n-valeric Acid Derivative PPAR PPAR Ligand->PPAR Binds PPRE PPRE (Target Gene Promoter) PPAR->PPRE Binds to CoRepressor Co-Repressor PPAR->CoRepressor Releases CoActivator Co-Activator PPAR->CoActivator Recruits RXR RXR RXR->PPRE Binds to Transcription Gene Transcription (Metabolic Regulation, Anti-inflammatory Effects) PPRE->Transcription Initiates FAO_Inhibition_Workflow A Isolate Mitochondria (from rat liver or heart) C Pre-incubate Mitochondria with Test Compound (e.g., 5-phenoxy-n-valeric acid derivative) A->C B Prepare Reaction Mix (Buffer, Cofactors, [³H]-Palmitate) D Initiate Reaction (Add mitochondria/inhibitor mix to substrate) B->D C->D E Incubate at 37°C D->E F Stop Reaction (Add perchloric acid) E->F G Separate Substrate from Product (Centrifugation to pellet unreacted palmitate) F->G H Quantify Product (Measure radioactivity of ³H₂O in supernatant via liquid scintillation counting) G->H I Calculate % Inhibition and IC₅₀ H->I

Caption: Workflow for in vitro FAO inhibition assay.

Protocol: In Vitro FAO Enzyme Inhibition Assay

This protocol measures the rate of radiolabeled fatty acid oxidation by isolated mitochondria.

Objective: To determine the IC₅₀ value of test compounds as inhibitors of mitochondrial fatty acid oxidation.

Principle: Mitochondria are incubated with a radiolabeled long-chain fatty acid, [³H]-palmitate. During β-oxidation, tritium is released from the fatty acid and forms ³H₂O. The amount of radioactive water produced is directly proportional to the rate of FAO. An inhibitor will reduce the amount of ³H₂O generated.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • [9,10-³H]-Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction Buffer (containing L-carnitine, NAD+, coenzyme A, ATP, and MgCl₂)

  • Test compounds dissolved in DMSO

  • Positive Control: Etomoxir (an irreversible CPT1 inhibitor)

  • Perchloric acid

  • Scintillation vials and liquid scintillation cocktail

  • Liquid Scintillation Counter

Procedure:

  • Substrate Preparation:

    • Prepare a solution of [³H]-palmitate complexed to BSA in the reaction buffer.

    • Rationale: BSA is required to solubilize the hydrophobic palmitate in the aqueous buffer and present it to the mitochondrial enzymes in a physiologically relevant manner.

  • Incubation Setup:

    • In microcentrifuge tubes, add the reaction buffer.

    • Add the test compounds at various concentrations (and Etomoxir as a positive control). Include a vehicle control (DMSO).

    • Add a standardized amount of isolated mitochondrial protein to each tube.

    • Pre-incubate for 10 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to bind to its target enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding the [³H]-palmitate-BSA substrate to each tube.

    • Incubate for 30 minutes at 37°C with gentle shaking.

    • Stop the reaction by adding a volume of cold perchloric acid. This denatures the enzymes and precipitates proteins and un-metabolized fatty acids.

  • Separation of Product:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated material.

    • Carefully collect the supernatant, which contains the aqueous product, ³H₂O.

  • Quantification:

    • Add a defined volume of the supernatant to a scintillation vial containing the scintillation cocktail.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * [1 - (CPM_inhibitor / CPM_vehicle)].

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Data Presentation:

CompoundTarget Enzyme (Hypothesized)IC₅₀ (µM)
Etomoxir (Control)CPT10.5
Vehicle (0.1% DMSO)N/AN/A
5-Phenoxy-n-valeric acidFAO Complex>100
Derivative CCPT112.5
Derivative DThiolase5.2

Table 2: Hypothetical IC₅₀ values of compounds against mitochondrial FAO.

Other Potential Therapeutic Applications

The versatility of the phenoxy acid scaffold suggests its potential utility in other areas of medicinal chemistry:

  • 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. [8]Certain phenolic compounds are known to inhibit 5-LOX, and derivatives of 5-phenoxy-n-valeric acid could be designed to target this enzyme for anti-inflammatory therapies. [9]* Endothelin Receptor Antagonism: Derivatives of phenoxybutanoic acid have been successfully developed as antagonists of the endothelin-A (ETA) receptor, which plays a role in vasoconstriction. [10]This suggests that the closely related 5-phenoxy-n-valeric acid scaffold could be explored for developing agents to treat cardiovascular diseases like pulmonary arterial hypertension. [10]* Free Fatty Acid Receptor 1 (FFA1) Agonism: FFA1 (also known as GPR40) is a G-protein coupled receptor that is activated by medium and long-chain fatty acids, leading to glucose-stimulated insulin secretion. Phenoxyacetic acid derivatives have been identified as potent FFA1 agonists for the treatment of type 2 diabetes. [11]The 5-phenoxy-n-valeric acid structure is well-suited for exploration in this area.

Conclusion

5-Phenoxy-n-valeric acid represents a promising and adaptable scaffold for medicinal chemists. Its core structure is amenable to targeting key proteins involved in metabolic regulation and inflammation, most notably the PPAR nuclear receptors and enzymes of the fatty acid oxidation pathway. The protocols and conceptual frameworks provided herein offer a guide for researchers to systematically evaluate derivatives of this scaffold, paving the way for the discovery of novel therapeutic agents.

References

  • Molecules. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Available from: [Link]

  • Molecular Pharmacology. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Available from: [Link]

  • PubMed. Inhibitors of fatty acid oxidation. Available from: [Link]

  • International Journal of Molecular Sciences. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments. Available from: [Link]

  • Heliyon. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Available from: [Link]

  • MDPI. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Available from: [Link]

  • European Journal of Medicinal Chemistry. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Available from: [Link]

  • Wikipedia. Valeric acid. Available from: [Link]

  • Journal of Medicinal Chemistry. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Available from: [Link]

  • Experimental and Clinical Psychopharmacology. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. Available from: [Link]

  • MDPI. Five New Phenolic Compounds with Antioxidant Activities from the Medicinal Insect Blaps rynchopetera. Available from: [Link]

  • Journal of Food Biochemistry. Phenolic acids: Natural versatile molecules with promising therapeutic applications. Available from: [Link]

  • Semantic Scholar. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. New fatty acid oxidation inhibitors with increased potency lacking adverse metabolic and electrophysiological properties. Available from: [Link]

  • MetwareBio. Valeric Acid: A Small Molecule with Big Impacts on Human Health. Available from: [Link]

  • Anticancer Research. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Available from: [Link]

  • PrepChem.com. Synthesis of 5-Azidovaleric acid. Available from: [Link]

  • Metabolon. Valeric Acid. Available from: [Link]

  • MDPI. From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design. Available from: [Link]

  • PharmaCompass.com. Valeric Acid | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of 5-Lipoxygenase Translocation Inhibitors from Acylnitroso Hetero-Diels-Alder Cycloadducts. Available from: [Link]

Sources

Application Note: Strategic Formulation of 5-Phenoxy-n-Valeric Acid for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge

5-Phenoxy-n-valeric acid is a compound of interest in various research fields. Like many carboxylic acid derivatives with aromatic moieties, it is anticipated to be a lipophilic molecule with poor aqueous solubility, a common characteristic of new chemical entities.[1] The effective in vivo evaluation of such compounds is critically dependent on the development of a suitable formulation that ensures adequate bioavailability, minimizes vehicle-related toxicity, and is appropriate for the intended route of administration.[2][3] Poorly soluble drugs often exhibit dissolution rate-limited absorption, which can lead to variable and insufficient systemic exposure, complicating the interpretation of pharmacodynamic and toxicological data.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically approach the formulation of 5-phenoxy-n-valeric acid. It moves beyond simple recipes to explain the causal relationships behind formulation choices, empowering the researcher to develop a robust, fit-for-purpose vehicle for preclinical in vivo studies.

Physicochemical Profile & Pre-formulation Assessment

A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation design. While specific experimental data for 5-phenoxy-n-valeric acid is not widely published, we can predict its behavior based on its chemical structure and data from analogous compounds like 5-phenylvaleric acid and fenofibric acid.[4][5]

Structure: 5-phenoxy-n-valeric acid consists of a hydrophilic carboxylic acid head, a flexible five-carbon alkyl chain, and a hydrophobic phenoxy group. This amphiphilic nature dictates its solubility characteristics.

Key Predicted Properties:

  • Aqueous Solubility: Expected to be very low in acidic and neutral aqueous media due to the hydrophobic phenoxy group and the protonated, non-ionized state of the carboxylic acid.

  • pKa: The carboxylic acid moiety suggests a pKa in the range of 4.5 - 5.0. This is a critical parameter, as the compound's charge, and thus its solubility in aqueous media, will be highly pH-dependent.[5]

  • LogP (Octanol-Water Partition Coefficient): The presence of the phenoxy ring and alkyl chain suggests a relatively high LogP, classifying it as a lipophilic compound. This lipophilicity is a key factor in selecting appropriate solubilization strategies.[6]

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~194.23 g/mol Standard for a small molecule; does not inherently pose a formulation challenge.
Functional Groups Carboxylic Acid, Phenyl EtherCarboxylic acid allows for pH-dependent solubilization. The phenoxy group contributes to hydrophobicity.
Predicted pKa 4.5 - 5.0Solubility will dramatically increase in aqueous solutions with a pH > 6.0, where the carboxylic acid is deprotonated to the more soluble carboxylate salt.
Predicted Solubility Poor in water at pH < 6. Soluble in organic solvents (DMSO, Ethanol, Methanol) and polar aprotic solvents (DMF, Acetone).[7]Simple aqueous vehicles are likely unsuitable without modification. Co-solvents, surfactants, or complexing agents will be necessary. Lipid-based formulations are a strong possibility for oral delivery.[8][9]
Workflow for Pre-formulation Solubility Screening

A systematic solubility assessment is the first practical step. This process identifies the most promising excipients and vehicle types for further development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Vehicle Selection A Weigh 5-10 mg of 5-Phenoxy-n-Valeric Acid B Add Vehicle Incrementally (e.g., 100 µL steps) A->B C Vortex / Sonicate (at controlled temperature) B->C D Visually Assess for Dissolution C->D E Equilibrate (e.g., 24-48h) for Thermodynamic Solubility D->E If dissolution observed V1 Aqueous Buffers (pH 4.0, 7.4, 9.0) V2 Co-solvents (PEG 400, Propylene Glycol, Ethanol) V3 Surfactants (Tween® 80, Kolliphor® EL) V4 Cyclodextrins (HP-β-CD, SBE-β-CD) V5 Oils (Corn oil, Sesame oil) F Quantify Concentration (e.g., HPLC-UV) E->F G Rank Vehicles by Solubilizing Capacity F->G

Caption: Pre-formulation solubility screening workflow.

Core Formulation Strategies for In Vivo Studies

For a lipophilic, acidic compound like 5-phenoxy-n-valeric acid, several formulation strategies can be employed. The choice depends on the route of administration, required dose, and desired pharmacokinetic profile.

A. pH Adjustment (for Parenteral & Oral Administration)
  • Mechanism: This is the simplest approach for ionizable compounds. By raising the pH of an aqueous vehicle to approximately two units above the compound's pKa (i.e., to pH ~6.5-7.4), the carboxylic acid group deprotonates to form the highly water-soluble carboxylate salt.

  • Application: Ideal for preparing clear, filterable solutions for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections.

  • Considerations:

    • Buffering: The final solution should be buffered (e.g., with phosphate-buffered saline, PBS) to maintain the pH upon administration and prevent pain or precipitation at the injection site.

    • Precipitation Risk: The formulation may be susceptible to precipitation if the physiological environment of the target compartment has a lower pH. This is a key consideration for SC administration.

B. Co-solvent Systems (for Parenteral & Oral Administration)
  • Mechanism: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar solutes by reducing the polarity of the aqueous vehicle.[10] Common examples include Dimethyl Sulfoxide (DMSO), Polyethylene Glycols (PEG 300, PEG 400), Propylene Glycol (PG), and ethanol.[11]

  • Application: Widely used in early preclinical studies due to their simplicity and high solubilizing power. A common combination for animal studies is DMSO, PEG 400, and saline or water.[12]

  • Considerations:

    • Toxicity: Co-solvents can have their own biological effects and toxicities, particularly at high concentrations. The concentration of solvents like DMSO should be minimized.

    • Precipitation on Dilution: The drug is dissolved in a thermodynamically favorable solvent system. Upon injection and dilution with aqueous physiological fluids, the solvent capacity drops, which can lead to rapid precipitation of the drug.[13] This can be beneficial for creating a depot effect in SC or intramuscular (IM) injections but problematic for IV administration.

C. Cyclodextrin Complexation (for Parenteral & Oral Administration)
  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[14] They can encapsulate the hydrophobic part of a drug molecule (the phenoxy group) into their cavity, forming a water-soluble inclusion complex.[15][16] This masks the drug's hydrophobicity from the aqueous environment.[17]

  • Application: Excellent for increasing aqueous solubility and often used in parenteral formulations to reduce irritation and toxicity.[15][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[15]

  • Considerations:

    • Binding Affinity: The efficiency of solubilization depends on the fit and binding affinity between the drug and the specific cyclodextrin.

    • Dose Limitation: Cyclodextrins have their own dose limits due to potential nephrotoxicity at very high concentrations.

D. Lipid-Based Formulations (Primarily for Oral Administration)
  • Mechanism: These formulations involve dissolving the drug in a lipid vehicle, which can range from simple oils to complex mixtures of oils, surfactants, and co-solvents.[6][8][19] These systems improve oral absorption by presenting the drug in a solubilized state, stimulating lymphatic transport, and potentially inhibiting efflux transporters.[8][20]

  • Application: A powerful strategy for enhancing the oral bioavailability of highly lipophilic (BCS Class II/IV) drugs.[3][21] Self-Emulsifying Drug Delivery Systems (SEDDS) are advanced lipid formulations that spontaneously form fine emulsions in the gut, providing a large surface area for absorption.[2]

  • Considerations:

    • Complexity: These formulations are more complex to develop and characterize than simple solutions.

    • Physiological Interaction: Their in vivo performance is highly dependent on interactions with bile salts and digestive enzymes.[21]

Decision Framework for Formulation Selection

G Start Start: Formulation of 5-Phenoxy-n-Valeric Acid Route Route of Administration? Start->Route DoseP Required Dose? Route->DoseP Parenteral (IV, IP, SC) DoseO Required Dose? Route->DoseO Oral pH_Adjust Strategy: pH Adjustment (Aqueous Buffer, pH 7.4) DoseP->pH_Adjust Low to Moderate Cosolvent Strategy: Co-solvent System (e.g., DMSO/PEG/Saline) DoseP->Cosolvent Moderate to High Cyclodextrin Strategy: Cyclodextrin (e.g., SBE-β-CD) DoseP->Cyclodextrin Moderate to High (or if irritation is a concern) DoseO->pH_Adjust Low Dose (Aqueous Gavage) DoseO->Cosolvent Low to Moderate (Solution in capsule) Lipid Strategy: Lipid-Based (Oil Solution or SEDDS) DoseO->Lipid Any Dose

Caption: Decision tree for selecting a formulation strategy.

Experimental Protocols

The following protocols are provided as starting points. Researchers must optimize concentrations based on their own solubility data and the required final dose.

Protocol 1: Preparation of a Buffered Aqueous Solution (pH 7.4) for Parenteral Administration
  • Target: 1 mg/mL solution in PBS for IV or IP injection.

  • Principle: Solubilization via deprotonation of the carboxylic acid.

Materials:

  • 5-Phenoxy-n-valeric acid

  • 1N Sodium Hydroxide (NaOH) solution

  • 10X Phosphate-Buffered Saline (PBS)

  • Water for Injection (WFI) or equivalent purified water

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of 5-phenoxy-n-valeric acid into a sterile glass vial.

  • Initial Suspension: Add ~7 mL of WFI to the vial. The compound will likely not dissolve, forming a suspension.

  • Titration: While stirring, add 1N NaOH dropwise until the compound completely dissolves. Monitor the pH and avoid over-shooting past pH 8.0.

  • Buffering: Add 1 mL of 10X PBS to the clear solution.

  • Final Volume Adjustment: Adjust the final volume to 10 mL with WFI.

  • pH Verification: Check the final pH of the solution. It should be stable at ~7.4. Adjust with dilute NaOH or HCl if necessary.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Quality Control: Visually inspect the final formulation for clarity and absence of particulates. Prepare fresh before use or assess short-term stability at 4°C.

Protocol 2: Preparation of a Co-solvent Formulation for Parenteral or Oral Administration
  • Target: 5 mg/mL solution in a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline.

  • Principle: Solubilization in a mixed-polarity vehicle. This composition is a common starting point in preclinical toxicology.[12]

Materials:

  • 5-Phenoxy-n-valeric acid

  • Dimethyl Sulfoxide (DMSO), low-water content

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile 0.9% Saline

Procedure:

  • Weigh Compound: Accurately weigh 25 mg of 5-phenoxy-n-valeric acid into a glass vial.

  • Dissolve in DMSO: Add 0.5 mL of DMSO to the vial. Vortex or sonicate gently until the compound is fully dissolved.

  • Add Co-solvent: Add 2.0 mL of PEG 400 to the DMSO solution and mix thoroughly until a homogenous solution is formed.

  • Add Aqueous Phase: Slowly add 2.5 mL of sterile saline to the organic phase while vortexing to prevent precipitation.

  • Final Homogenization: Vortex the final mixture for 1-2 minutes to ensure complete homogeneity.

  • Quality Control: The final formulation should be a clear, slightly viscous solution. Visually inspect for any signs of precipitation or phase separation. Due to the potential for precipitation upon storage, this type of formulation is often best prepared fresh daily.

Protocol 3: Preparation of a Cyclodextrin-Based Formulation for Parenteral Administration
  • Target: 5 mg/mL solution using 20% (w/v) SBE-β-CD in saline.

  • Principle: Solubilization via inclusion complexation.[12]

Materials:

  • 5-Phenoxy-n-valeric acid

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

  • Sterile 0.9% Saline

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare CD Vehicle: Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in sterile saline, bringing the final volume to 10 mL. Stir until fully dissolved.

  • Weigh Compound: Accurately weigh 25 mg of 5-phenoxy-n-valeric acid into a glass vial.

  • Add CD Vehicle: Add 5 mL of the 20% SBE-β-CD solution to the compound.

  • Complexation: Cap the vial and vortex vigorously. Place on a shaker or rotator at room temperature for 12-24 hours to allow for complete complexation and dissolution. Gentle heating (40-50°C) or sonication can be used to accelerate the process.

  • Sterilization: Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Quality Control: The final solution should be clear and free of particulates. This formulation type often exhibits good stability.

Formulation ExampleCompositionPrimary UseKey AdvantagesKey Disadvantages
Protocol 1 1 mg/mL in PBS, pH 7.4IV, IPSimple, low excipient burden, physiologically compatible pH.Risk of precipitation if dose is too high or pH shifts.
Protocol 2 5 mg/mL in 10% DMSO / 40% PEG 400 / 50% SalineIV, IP, SC, OralHigh solubilizing capacity for high doses.Potential for vehicle toxicity, risk of precipitation upon dilution in vivo.
Protocol 3 5 mg/mL in 20% SBE-β-CD in SalineIV, IP, SCHigh solubility, reduced irritation, good stability.Higher cost of excipient, potential for nephrotoxicity at very high CD doses.

Conclusion

The successful in vivo investigation of 5-phenoxy-n-valeric acid hinges on the rational design of its delivery vehicle. Due to its predicted lipophilicity and poor aqueous solubility, a systematic formulation approach is mandatory. By first characterizing the compound's solubility profile, researchers can select from a range of proven strategies, including pH adjustment, co-solvents, cyclodextrin complexation, or lipid-based systems. Each approach offers distinct advantages and carries specific considerations regarding the intended route of administration, dose level, and potential for vehicle-induced artifacts. The protocols and decision frameworks provided in this guide offer a robust starting point for developing a safe, effective, and reproducible formulation to advance the preclinical evaluation of 5-phenoxy-n-valeric acid.

References

  • PubMed. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
  • Liposomes. (n.d.). How Do Lipid Nanoparticles Deliver Drugs In Vivo?.
  • Pharma Excipients. (2022). Injectable Formulations of Poorly Water-Soluble Drugs.
  • Nature Reviews Drug Discovery. (2007). Lipids and lipid-based formulations: Optimizing the oral delivery of lipophilic drugs.
  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
  • Pharmazie. (2005). A new formulation concept for drugs with poor water solubility for parenteral application.
  • PubMed Central (PMC). (n.d.). Cyclodextrins in delivery systems: Applications.
  • PubMed. (2000). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts.
  • Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs.
  • Unchained Labs. (2024). Lipid-based lipophilic formulations for oral drug delivery.
  • Pharma Excipients. (2018). Cyclodextrins in Drug Formulation and Delivery.
  • CordenPharma. (2025). Pharmaceutical Cyclodextrin: Transforming the Future of Drug Development.
  • PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Asian Journal of Pharmaceutics. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubMed Central. (n.d.). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives.
  • Springer. (2015). Lipid-Based Systems for Delivery of Biological Macromolecules.
  • ResearchGate. (2025). Strategies for formulating and delivering poorly water-soluble drugs.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • ChemicalBook. (n.d.). 5-Phenylvaleric acid CAS#: 2270-20-4.
  • MedChemExpress. (n.d.). 5-Phenylvaleric acid (5-Phenylpentanoic acid).
  • Benchchem. (n.d.). Solubility Profile of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: Application Notes and Protocols.
  • Solubility of Things. (n.d.). Fenofibric acid.

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Phenoxy-n-Valeric Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Abstract: This document provides a detailed protocol for the synthesis of 5-phenoxy-n-valeric acid esters, valuable intermediates in the development of pharmaceuticals and specialty chemicals. The synthetic strategy employs a two-step sequence: a Williamson ether synthesis to construct the core phenoxy valeric acid structure, followed by a Fischer esterification to yield the desired ester. This guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and methods for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of 5-Phenoxy-n-Valeric Acid Esters

5-Phenoxy-n-valeric acid and its ester derivatives are important structural motifs found in a variety of biologically active molecules and functional materials. The linkage of a phenoxy group to a five-carbon aliphatic chain provides a unique combination of aromatic and lipophilic properties. This structural feature is often exploited in drug design to modulate pharmacokinetic and pharmacodynamic properties. For instance, analogs of this scaffold have been investigated for their potential as anti-thrombotic agents. The ester functionality serves as a versatile handle for further chemical modifications or as a pro-drug moiety to enhance bioavailability.

This application note details a robust and scalable two-step synthetic route, beginning with the formation of 5-phenoxy-n-valeric acid via the Williamson ether synthesis, followed by its conversion to the corresponding ester through Fischer esterification.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The first step involves the nucleophilic substitution of a halogen on an alkyl chain by a phenoxide ion. The resulting carboxylic acid is then esterified with the desired alcohol under acidic conditions.

Synthesis_Overview Phenol Phenol Williamson Williamson Ether Synthesis (Step 1) Phenol->Williamson Base Base (e.g., NaOH) Base->Williamson Phenoxide Sodium Phenoxide Haloester 5-Halovaleric Acid Ester (e.g., Ethyl 5-bromovalerate) Haloester->Williamson Phenoxy_ester_intermediate 5-Phenoxy-n-valeric Acid Ester Williamson->Phenoxy_ester_intermediate Hydrolysis Hydrolysis Phenoxy_ester_intermediate->Hydrolysis Phenoxy_acid 5-Phenoxy-n-valeric Acid Hydrolysis->Phenoxy_acid Fischer Fischer Esterification (Step 2) Phenoxy_acid->Fischer Alcohol Alcohol (R'OH) Alcohol->Fischer Acid_catalyst Acid Catalyst (e.g., H2SO4) Acid_catalyst->Fischer Final_product Target 5-Phenoxy-n-valeric Acid Ester Fischer->Final_product

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 5-Phenoxy-n-valeric Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2] In this protocol, we first generate sodium phenoxide in situ by reacting phenol with a base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ester of 5-halovaleric acid.

Reaction Mechanism:

Williamson_Mechanism cluster_step1 Step 1: Formation of Sodium Phenoxide cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH NaOH NaOH H2O H₂O Phenoxide_ion Phenoxide Ion Transition_state [Transition State] Phenoxide_ion->Transition_state Haloester Ethyl 5-bromovalerate Haloester->Transition_state Product Ethyl 5-phenoxyvalerate Transition_state->Product NaBr NaBr

Caption: Mechanism of the Williamson ether synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Phenol94.119.41 g0.101.0
Sodium Hydroxide (NaOH)40.004.40 g0.111.1
Ethyl 5-bromovalerate211.0821.11 g0.101.0
N,N-Dimethylformamide (DMF)-100 mL--
Diethyl ether-As needed--
1 M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Step-by-Step Procedure:

  • Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.41 g, 0.10 mol) in 100 mL of N,N-dimethylformamide (DMF). To this solution, carefully add sodium hydroxide pellets (4.40 g, 0.11 mol) portion-wise. The reaction is exothermic, and the mixture may warm up. Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.[3][4]

  • Williamson Ether Synthesis: To the solution of sodium phenoxide, add ethyl 5-bromovalerate (21.11 g, 0.10 mol) dropwise via an addition funnel over 15 minutes. After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-phenoxyvalerate.

  • Hydrolysis to 5-Phenoxy-n-valeric Acid: To the crude ethyl 5-phenoxyvalerate, add a solution of sodium hydroxide (8.0 g, 0.20 mol) in 100 mL of ethanol and 50 mL of water. Heat the mixture to reflux for 2 hours. After cooling, remove the ethanol under reduced pressure. Dilute the residue with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Acidify the aqueous layer to pH 2 with concentrated HCl. The product, 5-phenoxy-n-valeric acid, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of 5-Phenoxy-n-valeric Acid Esters via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To drive the reaction towards the ester product, it is common to use a large excess of the alcohol, which can also serve as the solvent, and to remove the water formed during the reaction.[8][9]

Reaction Mechanism:

Fischer_Mechanism cluster_steps Fischer Esterification Mechanism Carboxylic_Acid 5-Phenoxy-n-valeric Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH Alcohol Alcohol (R'OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water_Elimination Water Elimination Ester 5-Phenoxy-n-valeric Acid Ester Protonated_Ester->Ester - H⁺ Deprotonation Deprotonation Water H₂O

Sources

HPLC method for 5-phenoxy-n-valeric acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Phenoxy-n-Valeric Acid

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-phenoxy-n-valeric acid. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, this guide details the complete analytical procedure, from sample preparation to method validation, in accordance with International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis and stability studies.

Introduction and Scientific Principle

5-Phenoxy-n-valeric acid is a carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring both a hydrophobic phenoxy group and a polar carboxylic acid moiety, makes it an ideal candidate for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).

The principle of this method is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[1][2] To achieve optimal retention and symmetrical peak shape for this acidic compound, the technique of ion suppression is employed. By maintaining the mobile phase pH at a level significantly lower than the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form.[3][4] This increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and resulting in a well-retained, sharp chromatographic peak.[3] Detection is performed using a UV-Vis spectrophotometer, which leverages the strong absorbance of the aromatic phenoxy group.

Materials and Instrumentation

Reagents and Standards
  • 5-Phenoxy-n-valeric Acid Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

  • Phosphoric Acid (H₃PO₄), 85%

  • Water, HPLC Grade or Milli-Q

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 30%

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • Class A Volumetric Glassware

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. A C18 column is chosen for its strong hydrophobic retention capabilities, which are well-suited for the phenoxy moiety.[1][2] The mobile phase composition and low pH are optimized to ensure the analyte is in its non-ionized state for reproducible retention and excellent peak symmetry.[3][5]

ParameterCondition
HPLC Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 214 nm
Run Time 10 minutes

Rationale for Detection Wavelength: The wavelength of 210-214 nm is chosen as it corresponds to the strong absorbance of the carboxylic acid chromophore, providing high sensitivity for many organic acids.[4][5] While the phenoxy group also absorbs around 254-270 nm, 214 nm often provides a superior signal-to-noise ratio for quantification.

Preparation of Solutions

Mobile Phase Preparation (1 L)
  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH of the solution to 2.8 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

  • The final mobile phase is prepared by mixing this buffer with acetonitrile in a 50:50 ratio. Degas the mixture by sonication for 15 minutes.

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of 5-phenoxy-n-valeric acid reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

Working Standard Solution (100 µg/mL)
  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability checks.

Sample Preparation
  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of 5-phenoxy-n-valeric acid.

  • Transfer to a 25 mL volumetric flask and add approximately 20 mL of mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Further dilute 5 mL of this solution to 50 mL with the mobile phase to achieve a target concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

Method Validation Protocol

A validation protocol must be established to ensure the analytical procedure is suitable for its intended purpose, as mandated by ICH Q2(R2) guidelines.[7]

System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis on a day-to-day basis.[8][9] Before commencing any sample analysis, the following SST parameters must be met by making five replicate injections of the 100 µg/mL working standard solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[9][10]
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase composition.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] To prove the method is stability-indicating, forced degradation studies are conducted as per ICH guideline Q1A(R2).[12][13] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products can be identified and separated from the main analyte peak.[12][14]

Forced Degradation Protocol: Prepare a solution of 5-phenoxy-n-valeric acid at 1000 µg/mL. Expose this solution to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1 N HCl, heat at 80°C for 4 hours. Neutralize with 1 N NaOH before dilution.

  • Base Hydrolysis: Add 1 mL of 1 N NaOH, heat at 80°C for 2 hours. Neutralize with 1 N HCl before dilution.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

After exposure, dilute each stressed sample to a final concentration of 100 µg/mL and analyze. The peak purity of the 5-phenoxy-n-valeric acid peak in each chromatogram should be evaluated using a Diode Array Detector.

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Acid Acid Hydrolysis (HCl, Heat) HPLC Inject into HPLC System Acid->HPLC Base Base Hydrolysis (NaOH, Heat) Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolysis (UV Light) Photo->HPLC Purity Assess Peak Purity (DAD) HPLC->Purity Resolution Evaluate Resolution (Rs) between Analyte and Degradants Purity->Resolution Analyte 5-Phenoxy-n-Valeric Acid (Parent Compound) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Forced degradation study workflow.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of test results to the true value. It is determined by recovery studies.

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of 5-phenoxy-n-valeric acid.

  • Analyze these samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements.

  • Repeatability (Intra-assay precision): Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 2.0%.[15]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies. The cumulative %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. It can be estimated based on the signal-to-noise ratio, typically 3:1.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Acetonitrile composition (± 2%)

  • Analyze the working standard under each modified condition and evaluate the impact on system suitability parameters. The SST criteria should still be met.

Step-by-Step Protocol for Routine Analysis

This workflow outlines the standard operating procedure for a typical analysis.

G A 1. Prepare Mobile Phase and Equilibrate System B 2. Prepare Standard and Sample Solutions A->B C 3. System Suitability Test (SST) (5 injections of Standard) B->C D Check SST Results (Tailing, Plates, %RSD) C->D H Pass D->H Criteria Met I Fail: Troubleshoot System (Check for leaks, column, etc.) D->I Criteria Not Met E 4. Create Sequence: - Standard (Bracketing) - Samples F 5. Run Sequence and Acquire Data E->F G 6. Process Data: Integrate Peaks and Calculate Concentrations F->G J 7. Generate Report G->J H->E

Routine analysis workflow diagram.
  • System Preparation: Prepare the mobile phase as described in section 4.1. Purge the pump lines and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Solution Preparation: Prepare the Working Standard Solution (4.3) and Sample Solutions (4.4).

  • System Suitability: Perform the System Suitability Test as detailed in section 5.1. Do not proceed if the criteria are not met.

  • Sequence Setup: Set up the analytical sequence, injecting a standard solution at regular intervals (e.g., after every 10 sample injections) to bracket the samples and monitor system performance.

  • Data Acquisition: Run the sequence and collect the chromatograms.

  • Data Processing: Integrate the peak corresponding to 5-phenoxy-n-valeric acid. Calculate the concentration in the sample solutions by comparing their peak areas to the average peak area of the bracketing standards.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative determination of 5-phenoxy-n-valeric acid. The method has been developed based on sound scientific principles and validated according to stringent ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. It is well-suited for routine quality control analysis, stability testing, and research applications within the pharmaceutical and chemical industries.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

  • American Chemical Society, Getting the peaks perfect: System suitability for HPLC. [Link]

  • Assay Analysis, System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Pharmaceutical Updates, System suitability in HPLC Analysis, 2021. [Link]

  • MedCrave, Forced Degradation Studies, 2016. [Link]

  • Phenomenex, Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules, 2022. [Link]

  • MicroSolv Technology Corporation, System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • BioProcess International, Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • SciSpace, Forced Degradation Studies, 2016. [Link]

  • ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, 2025. [Link]

  • Pharmalytics, System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025, 2025. [Link]

  • uHPLCs, A Comprehensive Guide to Selecting HPLC Columns, 2024. [Link]

  • Taylor & Francis Online, Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]

  • Pharmaguideline, Steps for HPLC Method Validation. [Link]

  • Waters Corporation, Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • U.S. Environmental Protection Agency, Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • SIELC Technologies, HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • Acta Scientific, New Method Development by HPLC and Validation as per ICH Guidelines, 2020. [Link]

  • OIV, Organic Acids : HPLC (Type-IV). [Link]

  • Agilent Technologies, Analysis of Organic Acids in Aqueous Samples. [Link]

  • Drawell, Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Organomation, HPLC Sample Preparation. [Link]

  • AMS Bio, ICH Guidelines for Analytical Method Validation Explained, 2025. [Link]

  • Agilent Technologies, Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • ResearchGate, HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions, 2025. [Link]

  • IVT Network, Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ICH, Validation of Analytical Procedures Q2(R2), 2023. [Link]

Sources

Application Notes and Protocols for the Use of 5-Phenoxy-n-Valeric Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 5-phenoxy-n-valeric acid as a structural analog internal standard (IS) in quantitative mass spectrometry (MS) assays. We will delve into the underlying principles of internal standardization, the specific physicochemical properties of 5-phenoxy-n-valeric acid that make it a suitable IS, and detailed, field-proven protocols for its implementation in a typical bioanalytical workflow. This guide emphasizes the causality behind experimental choices to ensure robust, accurate, and reproducible quantification of acidic analytes in complex biological matrices.

The Foundational Role of Internal Standards in Quantitative Mass Spectrometry

Quantitative analysis by mass spectrometry, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), is the cornerstone of modern bioanalysis. However, the journey of an analyte from a complex biological matrix (like plasma or urine) to the detector is fraught with potential variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations, ensuring the integrity of the quantitative data.[1][2]

An effective IS compensates for:

  • Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps.[1]

  • Matrix Effects: Suppression or enhancement of the analyte's ionization signal by co-eluting endogenous components from the biological matrix.[1]

  • Instrumental Drift: Fluctuations in instrument sensitivity and performance over the course of an analytical run.[1]

The core principle of internal standardization is the use of the analyte-to-IS peak area ratio for quantification, rather than the absolute analyte response.[3] This ratio remains stable even if both the analyte and the IS are equally affected by the aforementioned sources of error.

Diagram: The Principle of Internal Standard Correction

The following diagram illustrates how an internal standard corrects for signal suppression in the mass spectrometer.

cluster_0 Without Internal Standard cluster_1 With Internal Standard A1 Analyte in Neat Solution (High Signal) B1 Analyte in Matrix (Signal Suppressed) A1->B1 Erroneous Conclusion: Low Analyte Concentration A2 Analyte + IS in Neat Solution (High Signal Ratio: A/IS) B2 Analyte + IS in Matrix (Suppressed but Stable Ratio: A/IS) A2->B2 Accurate Conclusion: Concentration based on Stable Ratio

Caption: Workflow demonstrating how an IS ratio corrects for matrix-induced signal suppression.

5-Phenoxy-n-Valeric Acid: A Profile for an Ideal Structural Analog IS

The gold standard for an IS is a stable isotope-labeled (SIL) version of the analyte.[4] However, SIL-ISs are not always commercially available, can be expensive, or may be difficult to synthesize during early drug discovery. In such cases, a structural analog IS, a compound with close physicochemical properties to the analyte, is a robust alternative.[1] 5-phenoxy-n-valeric acid is an excellent candidate for this role, particularly for analytes that are also carboxylic acids.

Key Physicochemical Properties
PropertyValueSignificance for IS Application
Molecular Formula C₁₁H₁₄O₃Provides a unique mass-to-charge ratio (m/z).
Molecular Weight 194.23 g/mol Distinct from many common drug molecules, minimizing isobaric interference.[5]
pKa ~4.66The acidic nature ensures it mimics the pH-dependent extraction and chromatographic behavior of other acidic analytes.[5][6]
Appearance White crystalline powderEasy to handle and weigh for accurate stock solution preparation.[6]
Solubility Soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. Low water solubility.Ideal for preparation of stock solutions in organic solvents and for high recovery in liquid-liquid extraction (LLE) protocols.

The presence of the carboxylic acid functional group is critical. It means that 5-phenoxy-n-valeric acid will be ionized or neutralized depending on the pH of the environment, in a manner similar to other acidic analytes. This ensures that it co-extracts efficiently and exhibits comparable retention behavior in reversed-phase liquid chromatography.[1]

Detailed Protocols for Implementation

This section provides step-by-step protocols for using 5-phenoxy-n-valeric acid as an IS in a typical bioanalytical LC-MS/MS workflow for the quantification of an exemplary acidic analyte in human plasma.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the IS for spiking into samples.

Materials:

  • 5-phenoxy-n-valeric acid (analytical standard grade)

  • Methanol (LC-MS grade)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-phenoxy-n-valeric acid.

    • Transfer the powder to a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

    • Cap and vortex for 30 seconds to ensure complete dissolution. This stock is stable for at least 6 months at -20°C.

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Bring to volume with a 50:50 (v/v) mixture of methanol and ultrapure water.

  • IS Working Solution (100 ng/mL):

    • Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.

    • Bring to volume with a 50:50 (v/v) mixture of methanol and ultrapure water. This is the solution used to spike all samples. The concentration should be optimized to provide a robust MS signal without causing detector saturation.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract the analyte and IS from plasma, removing proteins and other interfering components. The choice of LLE is based on the principle that acidic compounds can be efficiently extracted from an acidified aqueous matrix into a non-polar organic solvent.

Materials:

  • Human plasma samples (blank, calibrators, QCs, unknowns)

  • IS Working Solution (100 ng/mL)

  • Formic Acid (reagent grade)

  • Ethyl Acetate (HPLC grade)

  • Centrifuge and evaporator

Procedure:

  • Aliquoting: Pipette 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of the 100 ng/mL IS Working Solution to every tube (except for double blanks).

  • Acidification: Add 20 µL of 5% formic acid in water to each tube. Vortex for 10 seconds. This step neutralizes the carboxylate group of the analyte and IS, making them less polar and more amenable to extraction into an organic solvent.

  • Extraction: Add 600 µL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~550 µL) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 13,000 x g for 2 minutes to pellet any particulates.

  • Injection: Transfer the supernatant to an HPLC vial and inject into the LC-MS/MS system.

Diagram: Bioanalytical Workflow with Internal Standard

Plasma Plasma Sample (Calibrator, QC, Unknown) IS Spike with 5-Phenoxy-n-Valeric Acid (IS) Plasma->IS Acidify Acidify (e.g., Formic Acid) IS->Acidify LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->LLE Separate Centrifuge & Transfer Organic Layer LLE->Separate Evap Evaporate to Dryness Separate->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject

Caption: A typical sample preparation workflow for bioanalysis using an internal standard.

Protocol 3: LC-MS/MS Method Parameters

Objective: To achieve chromatographic separation of the analyte and IS from matrix interferences and to detect them with high sensitivity and specificity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Rationale: The acidic mobile phase ensures that the carboxylic acid groups of both the analyte and IS remain protonated (neutral), leading to better retention on a non-polar C18 column.[7]

MS/MS Parameters (Negative Ion Mode): Carboxylic acids are readily deprotonated, making negative ion mode ESI the preferred choice for detection.

Parameter5-Phenoxy-n-Valeric Acid (IS)Exemplary Acidic Analyte
Precursor Ion (Q1) m/z 193.1Analyte-specific
Product Ion (Q3) m/z 93.0 (Phenoxy group)Analyte-specific
Dwell Time 100 ms100 ms
Cone Voltage (CV) 25 V (Optimize for instrument)Optimize for analyte
Collision Energy (CE) 15 eV (Optimize for instrument)Optimize for analyte

Rationale: The precursor ion [M-H]⁻ for 5-phenoxy-n-valeric acid is m/z 193.1. A common and stable fragment in collision-induced dissociation (CID) is the loss of the valeric acid side chain, resulting in the phenoxy anion at m/z 93.0. This transition is specific and robust for quantification. Cone voltage and collision energy must be empirically optimized for the specific instrument being used to maximize the signal of the desired product ion.[8][9]

Method Validation and Acceptance Criteria

Any bioanalytical method must be validated to demonstrate its reliability, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][10] The use of an internal standard is a key component of this validation.

Key Validation Parameters:

  • Selectivity: The method must demonstrate a lack of interference from endogenous matrix components at the retention times of the analyte and the IS.[1]

  • Calibration Curve: A curve should be constructed using the analyte/IS peak area ratio versus the nominal analyte concentration. It should include a blank (matrix), a zero sample (matrix + IS), and at least six non-zero concentration levels.[1]

  • Accuracy and Precision: The accuracy (% bias) and precision (% CV) should be within ±15% for QC samples, and ±20% for the Lower Limit of Quantification (LLOQ).[1]

  • Recovery: The extraction recovery of the analyte and the IS should be consistent and reproducible, although it does not need to be 100%.[3]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. The IS should track the analyte to compensate for matrix effects.[1]

  • Stability: The stability of the analyte and IS must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).[3]

Conclusion

5-phenoxy-n-valeric acid serves as a reliable and cost-effective structural analog internal standard for the quantification of acidic analytes in complex biological matrices. Its physicochemical properties, particularly its pKa and solubility, allow it to closely mimic the behavior of many acidic drug candidates during sample preparation and LC-MS/MS analysis. By implementing the detailed protocols and understanding the scientific rationale outlined in these application notes, researchers can develop robust, accurate, and reproducible bioanalytical methods that adhere to stringent regulatory standards, ultimately ensuring the generation of high-quality data in drug discovery and development.

References

  • U.S. Food and Drug Administration. (2023, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Pandey, R., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(1), 74. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Available from: [Link]

  • LCGC International. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Available from: [Link]

  • ResearchGate. (n.d.). MRM transitions of analytes and internal standards in negative ion mode method. Available from: [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link]

  • ACS Publications. (n.d.). Journal of Proteome Research. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Phenoxy-n-valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenoxy-n-valeric acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters that govern reaction yield and purity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-phenoxy-n-valeric acid?

The most prevalent and robust method is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][3] Specifically, phenol is first deprotonated by a suitable base to form the more nucleophilic sodium phenoxide, which then attacks an alkyl halide, such as ethyl 5-bromovalerate, followed by saponification to yield the desired carboxylic acid.

Q2: What is the underlying mechanism of this synthesis?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base abstracts the acidic proton from phenol to form a phenoxide anion. This anion is a potent nucleophile. In the second step, the phenoxide attacks the electrophilic carbon atom of the alkyl halide (e.g., the carbon bonded to bromine in 5-bromovaleric acid or its ester). This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and displaces the halide leaving group in a single, concerted step.[2]

Q3: What are the most critical factors for maximizing the yield?

Optimizing the yield hinges on several key factors:

  • Choice of Base: A sufficiently strong base is required to completely deprotonate the phenol, ensuring a high concentration of the nucleophilic phenoxide.[4] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for phenols due to their adequate basicity and cost-effectiveness.[3][5]

  • Reaction Solvent: Polar aprotic solvents like DMSO or DMF can accelerate SN2 reactions and are excellent choices.[3] Using the parent alcohol as a solvent is also a common practice, but care must be taken to avoid trans-etherification if an ester is used as the starting material.[2]

  • Temperature Control: While heat is often required to drive the reaction to completion, excessive temperatures can favor the competing E2 elimination side reaction, especially with secondary alkyl halides.[1][6]

  • Purity of Reagents: The presence of water can hydrolyze the alkyl halide or quench the phenoxide, reducing the yield.[7] Using anhydrous solvents and dry reagents is crucial.

Q4: What are the primary side reactions to be aware of?

The two most significant side reactions are:

  • Elimination (E2 Reaction): The phenoxide is a strong base and can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene instead of the desired ether.[7][8] This is more problematic with secondary and tertiary alkyl halides, but less of a concern with the primary halide in 5-bromovaleric acid.[2]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[1][3] While O-alkylation is generally favored, C-alkylation can occur, leading to unwanted byproducts.[3][9] The choice of solvent and counter-ion can influence the O/C alkylation ratio.

Troubleshooting Guide

Problem 1: The reaction shows very low conversion, and a significant amount of unreacted phenol is recovered.

  • Possible Cause: Incomplete deprotonation of the phenol. Phenol has a pKa of approximately 10. The base used must be strong enough to shift the equilibrium towards the formation of the phenoxide ion.

  • Solution:

    • Verify Base Strength: Ensure you are using a base with a conjugate acid pKa significantly higher than that of phenol. Sodium hydroxide or potassium hydroxide are generally sufficient. For less reactive systems, a stronger base like sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly, driving the reaction forward.[3][4]

    • Check Stoichiometry: Use at least one full equivalent of the base relative to the phenol. A slight excess (e.g., 1.1 equivalents) can help ensure complete deprotonation.

    • Ensure Anhydrous Conditions: Water can compete with the phenol in reacting with the base. Ensure all glassware is oven-dried and use anhydrous solvents if using highly moisture-sensitive bases like NaH.[7]

Problem 2: The yield is low, and analysis of the crude product shows the presence of 4-pentenoic acid derivatives.

  • Possible Cause: The reaction is favoring the E2 elimination pathway over the SN2 substitution pathway.

  • Solution:

    • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more favored at elevated temperatures.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Use a Less Hindered Base: While the phenoxide is the nucleophile, if a bulky base was used for a different step, it could promote elimination. However, in this specific synthesis, the nucleophile itself is the base.

    • Choose a Better Leaving Group: While not directly related to elimination, using an iodide instead of a bromide can sometimes increase the rate of the desired SN2 reaction, allowing for lower temperatures to be used.

Problem 3: Multiple products are observed via TLC/LCMS, including isomers of the desired product.

  • Possible Cause: C-alkylation is competing with the desired O-alkylation. The phenoxide nucleophile is attacking the alkyl halide with one of its ring carbons instead of the oxygen atom.[1][3]

  • Solution:

    • Change the Solvent: Polar protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and relatively increasing the rate of C-alkylation. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[3]

    • Modify the Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reactivity of the phenoxide and the O/C alkylation ratio. Experimenting with different bases (e.g., Cs₂CO₃) may improve selectivity for O-alkylation.[3]

Problem 4: The workup is complicated by the formation of a persistent emulsion.

  • Possible Cause: The presence of both a carboxylic acid (or carboxylate) and a phenolic compound can lead to complex mixtures that act as surfactants, stabilizing emulsions between aqueous and organic layers.

  • Solution:

    • Add Brine: After the main aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing more of the organic components out and helping to break the emulsion.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.

    • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the fine droplets.

Problem 5: The final product is an oil and will not crystallize.

  • Possible Cause: The product may be impure, and the impurities are inhibiting the formation of a crystal lattice. It is also possible that the product has a low melting point.

  • Solution:

    • Purify by Chromatography: If crystallization fails, flash column chromatography is the most reliable method for purifying non-volatile organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from starting materials and byproducts.

    • Attempt a Different Crystallization Solvent: Systematically test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate/hexanes, dichloromethane, ether) to find one from which the product will crystallize. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir vigorously. This can sometimes wash away impurities and induce the product to solidify.

Optimization of Reaction Parameters

To maximize the yield and purity of 5-phenoxy-n-valeric acid, consider the systematic optimization of the following parameters.

ParameterCondition A (Standard)Condition B (Optimized)Rationale & Impact on Yield
Base Sodium Hydroxide (NaOH)Cesium Carbonate (Cs₂CO₃)Cs⁺ is a large, soft cation that results in a "freer" phenoxide, often increasing the rate of O-alkylation and improving yield.
Alkyl Halide 5-Bromovaleric acidEthyl 5-bromovalerateUsing the ester protects the carboxylic acid from acting as a proton source, preventing the quenching of the phenoxide. The final product is obtained after a subsequent hydrolysis (saponification) step.
Solvent EthanolDimethylformamide (DMF)DMF is a polar aprotic solvent that strongly solvates cations but not anions, leaving the phenoxide nucleophile more reactive and accelerating the SN2 reaction.[3]
Temperature 80 °C (Reflux in Ethanol)60-70 °CLowering the temperature can significantly reduce the rate of the competing elimination (E2) side reaction, thereby increasing the selectivity for the desired ether product.[1]
Reaction Time 4 hoursMonitored by TLCRunning the reaction until the limiting reagent is consumed (as determined by Thin Layer Chromatography) prevents the formation of degradation products from prolonged heating.[10]

Standard Experimental Protocol: Synthesis of 5-Phenoxy-n-valeric Acid

This protocol outlines a typical laboratory-scale synthesis using an ester intermediate followed by hydrolysis.

Step 1: Formation of Sodium Phenoxide

  • Place phenol (1.0 eq) and ethanol (or DMF, ~5 mL per gram of phenol) into an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the flask. Alternatively, for anhydrous conditions, carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

Step 2: Williamson Ether Synthesis

  • Add ethyl 5-bromovalerate (1.05 eq) to the flask containing the sodium phenoxide solution.

  • Heat the reaction mixture to 70 °C and maintain this temperature, stirring vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the phenol spot has disappeared (typically 3-6 hours).

Step 3: Workup and Isolation of the Ester Intermediate

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 5-phenoxyvalerate.

Step 4: Saponification (Hydrolysis) of the Ester

  • Dissolve the crude ester in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the ester.

  • Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

Step 5: Final Workup and Purification

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 6M HCl.[5] A white precipitate of the product should form.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-phenoxy-n-valeric acid.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethyl acetate/hexanes mixture) to obtain the pure product.

Visual Workflow of Synthesis

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: S_N2 Reaction cluster_hydrolysis Step 3: Saponification cluster_purification Step 4: Purification Phenol Phenol Deprotonation Deprotonation (Form Phenoxide) Base Base (NaOH) Solvent1 Solvent (DMF) Alkyl_Halide Add Ethyl 5-bromovalerate Deprotonation->Alkyl_Halide Heating Heat & Stir (70°C, 3-6h) Alkyl_Halide->Heating Workup1 Initial Workup (Isolate Ester) Heating->Workup1 Hydrolysis Ester Hydrolysis (NaOH, EtOH, Reflux) Workup1->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Dry & Concentrate Extraction->Drying Crystallization Recrystallization Drying->Crystallization Final_Product Pure 5-Phenoxy- n-valeric Acid Crystallization->Final_Product

Caption: Workflow for 5-phenoxy-n-valeric acid synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Synthesis Reactions Practice. (2025, October 28). Troubleshooting Section. Retrieved from [Link]

  • Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Phenoxy-n-valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-phenoxy-n-valeric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 5-phenoxy-n-valeric acid, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: The Product "Oils Out" During Crystallization Instead of Forming Crystals.

  • Symptoms: Upon addition of an anti-solvent or cooling of the crystallization mixture, a viscous, oily layer separates instead of solid crystals. This is a common phenomenon known as "oiling out" or liquid-liquid phase separation.[1][2]

  • Causality: Oiling out occurs when the supersaturation of the solution is too high, leading to the formation of a solute-rich liquid phase rather than an ordered crystal lattice.[3][4] This can be influenced by several factors, including the presence of impurities which can depress the melting point of the solid, the rate of cooling or anti-solvent addition, and the choice of solvent system.[3] Molecules with flexible structures, such as the valeric acid chain in 5-phenoxy-n-valeric acid, can also be prone to oiling out.[2] Oiling out is detrimental to purification as the oily phase can trap impurities.[1][5]

  • Solutions:

    • Reduce Supersaturation Rate:

      • Slow down the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice.

      • Add the anti-solvent more slowly and at a point of high agitation to ensure localized supersaturation is minimized.

    • Optimize Solvent System:

      • Choose a solvent system where the solubility of 5-phenoxy-n-valeric acid is moderately high at elevated temperatures and significantly lower at room temperature.

      • Experiment with solvent mixtures. For instance, if you are using a toluene/heptane system, try increasing the proportion of toluene initially to reduce the level of supersaturation.

    • Seeding: Introduce a small amount of pure 5-phenoxy-n-valeric acid crystals (seed crystals) to the supersaturated solution to induce crystallization and bypass the metastable zone where oiling out is more likely to occur.[2]

    • Temperature Control: Maintain the crystallization temperature above the melting point of the potential oil phase.

Issue 2: Residual Phenol Detected in the Final Product.

  • Symptoms: Analytical tests (e.g., NMR, HPLC) of the purified 5-phenoxy-n-valeric acid show the presence of phenol.

  • Causality: Phenol is a common starting material in the Williamson ether synthesis of 5-phenoxy-n-valeric acid.[6][7] Due to its acidic nature, it can be carried through the purification process if the extraction and washing steps are not performed effectively.

  • Solutions:

    • Acid-Base Extraction: A carefully controlled acid-base extraction is crucial. After the initial reaction, the mixture is typically made basic to deprotonate the 5-phenoxy-n-valeric acid, rendering it water-soluble as its carboxylate salt. Unreacted phenol (pKa ~10) will also be deprotonated and move into the aqueous layer. However, careful pH adjustment is key. A patent for a similar process suggests acidifying the reaction mixture to a pH of about 5-7 to convert any unreacted phenate back to free phenol before extraction.[8]

    • Solvent Extraction: After pH adjustment, unreacted phenol can be removed by extraction with a water-immiscible organic solvent like toluene or diethyl ether.[8]

    • Aqueous Washes: Washing the organic layer containing the product with a dilute basic solution (e.g., sodium bicarbonate) can help remove residual acidic impurities like phenol.[9]

Issue 3: Difficulty Removing Unreacted Alkyl Halide Starting Material.

  • Symptoms: The final product is contaminated with the alkyl halide used in the synthesis (e.g., ethyl 5-bromovalerate).

  • Causality: The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide.[6][10] If the reaction does not go to completion, the unreacted, non-polar alkyl halide will remain in the organic phase with the desired product.

  • Solutions:

    • Reaction Optimization: Ensure the reaction is driven to completion by using an appropriate excess of one reagent (typically the less expensive one), optimizing the reaction time, and ensuring efficient stirring.

    • Chromatography: If extraction fails to remove the impurity, column chromatography is an effective method. Given the difference in polarity between the acidic product and the neutral alkyl halide, a silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) should provide good separation.[11]

    • Distillation: If the alkyl halide is sufficiently volatile, it may be possible to remove it by distillation or by concentrating the product solution under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-phenoxy-n-valeric acid and what are the expected impurities?

A1: The most common synthetic route is the Williamson ether synthesis.[6][12] This involves the reaction of a phenoxide (generated from phenol and a base like sodium hydroxide or potassium hydroxide) with an alkyl 5-halovalerate (e.g., ethyl 5-bromovalerate).

Expected Impurities:

  • Unreacted Starting Materials: Phenol and the alkyl 5-halovalerate.

  • Byproducts of Side Reactions: Since the reaction is an SN2 type, elimination reactions can occur with secondary and tertiary alkyl halides, though this is less of a concern with primary halides typically used here.[10]

  • Hydrolysis Products: If the reaction conditions are not anhydrous, the alkyl 5-halovalerate can hydrolyze to 5-halovaleric acid.

Q2: What is a suitable crystallization solvent system for 5-phenoxy-n-valeric acid?

A2: A good starting point is a solvent system consisting of a solvent in which the acid is soluble (like toluene, ethyl acetate, or acetone) and an anti-solvent in which it is poorly soluble (like hexane or heptane). The ideal system will result in a high recovery of pure, crystalline solid. You may need to screen several solvent systems to find the optimal one for your specific impurity profile.

Q3: How can I effectively monitor the purity of 5-phenoxy-n-valeric acid during the purification process?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the purity and identify the presence of starting materials and byproducts.[13] A suitable mobile phase could be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid is protonated and travels up the plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common choice for analyzing carboxylic acids.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

Q4: My 5-phenoxy-n-valeric acid is a solid, but has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to melt the solid. Each purification step should ideally result in a sharper melting point and a value closer to the literature value for the pure compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Phenol

This protocol outlines the steps for separating 5-phenoxy-n-valeric acid from unreacted phenol after the initial synthesis.

  • Initial Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Add a 1 M solution of sodium hydroxide (NaOH) and stir vigorously. Check the pH of the aqueous layer to ensure it is >12. This will deprotonate both the 5-phenoxy-n-valeric acid and any residual phenol, transferring them to the aqueous layer.

  • Separation of Layers: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Organic Wash (Optional): Wash the organic layer with a small amount of 1 M NaOH to recover any remaining product. Combine this aqueous wash with the previously collected aqueous layer.

  • Acidification and Product Isolation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~1-2. 5-Phenoxy-n-valeric acid will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum.

Protocol 2: Recrystallization of 5-Phenoxy-n-valeric Acid

This protocol provides a general procedure for recrystallizing the crude product.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of the crystals.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution(s)
Oiling out during crystallizationHigh supersaturation, impurities, inappropriate solventSlower cooling/anti-solvent addition, optimize solvent, seeding
Phenol contaminationIncomplete removal during workupAcid-base extraction, solvent washes
Residual alkyl halideIncomplete reactionOptimize reaction, column chromatography, distillation
Low/broad melting pointPresence of impuritiesFurther purification (e.g., recrystallization, chromatography)

Table 2: Typical HPLC Conditions for Purity Analysis

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_purification Final Purification cluster_analysis Purity Analysis start Phenol + Alkyl 5-halovalerate reaction Williamson Ether Synthesis (Base, Solvent) start->reaction quench Reaction Quench reaction->quench extraction Acid-Base Extraction quench->extraction Separate aqueous layer acidification Acidification extraction->acidification Aqueous Layer filtration Filtration acidification->filtration crude Crude 5-Phenoxy-n-valeric Acid filtration->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography (if needed) crude->chromatography Persistent Impurities pure Pure Product recrystallization->pure High Purity chromatography->pure tlc TLC pure->tlc hplc HPLC pure->hplc nmr NMR pure->nmr

Caption: Workflow for the synthesis and purification of 5-phenoxy-n-valeric acid.

References

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • 5-PHENOXY-N-VALERIC ACID 7170-40-3 wiki.
  • Acid-Base Extraction - Chemistry LibreTexts.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • US4035416A - Process for making phenoxyalkanoic acids - Google Patents.
  • Williamson Ether Synthesis - Organic Chemistry Tutor.
  • Experimental investigation and prediction of oiling out during crystallization process | Request PDF - ResearchGate.
  • Crystallization of an active pharmaceutical ingredient that oils out - ResearchGate.
  • Williamson ether synthesis - Wikipedia.
  • Williamson Ether Synthesis - Chemistry Steps.
  • CN1012896B - 5-(2, the 5-dimethyl phenoxy)-2,2-dimethyl valeric acid preparation method's improvement - Google Patents.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC.
  • Separation of 5-Bromovaleric acid on Newcrom R1 HPLC column | SIELC Technologies.
  • Experiment 06 Williamson Ether Synthesis.
  • Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids - OpenAgrar.
  • Methodology for synthesis and isolation of 5-phosphomevalonic acid - PubMed - NIH.
  • Effects of the mobile phase on the chromatographic separation of l-lysine and 5-aminovaleric acid | Request PDF - ResearchGate.
  • Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids - MDPI.
  • SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES.
  • Valeric acid : Organic Synthesis - YouTube.
  • A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-3,5-dioxopentanoic Acid - Benchchem.
  • (PDF) High‐performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation - ResearchGate.
  • Purification of Laboratory Chemicals Fifth Edition.
  • 5-Phenoxy-n-valeric acid - CymitQuimica.
  • Isobutyric acid - Wikipedia.
  • A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal - Benchchem.
  • Acid Base Extraction Demonstrated by Mark Niemczyk, PhD - YouTube.
  • Pentanoic Acid | C5H10O2 | CID 7991 - PubChem.
  • A Comparative Guide to HPLC Methods for Purity Validation of Synthesized 5-Bromonicotinic Acid - Benchchem.

Sources

stability issues of 5-phenoxy-n-valeric acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenoxy-n-valeric Acid

Welcome to the dedicated technical support guide for 5-phenoxy-n-valeric acid. This resource is designed for our valued partners in research, discovery, and drug development. We understand that the integrity of your compounds in solution is paramount to the success of your experiments. This guide provides in-depth, field-proven insights into the stability of 5-phenoxy-n-valeric acid, moving beyond simple instructions to explain the core chemical principles at play. Our goal is to empower you to anticipate, troubleshoot, and resolve stability challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling and stability of 5-phenoxy-n-valeric acid solutions.

Q1: What are the primary factors that can compromise the stability of 5-phenoxy-n-valeric acid in solution?

A1: The stability of 5-phenoxy-n-valeric acid is primarily influenced by a combination of chemical and physical factors. The key drivers of degradation are oxidation , pH-mediated hydrolysis , photodegradation , and temperature .[1][2] The aromatic phenyl ring and the aliphatic chain are susceptible to oxidation, while extreme pH conditions can promote hydrolysis, especially at elevated temperatures.[1][3] As an aromatic compound, exposure to UV or high-intensity light can also lead to photodegradation.[1]

Q2: What is the recommended solvent for preparing high-concentration stock solutions?

A2: We strongly recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) for preparing stock solutions. 5-phenoxy-n-valeric acid is readily soluble in DMSO.[1] It is critical to use an anhydrous grade, as DMSO is hygroscopic and absorbed moisture can significantly reduce the compound's solubility and potentially introduce water for hydrolytic degradation pathways.[1]

Q3: How should I properly store my stock and working solutions to ensure maximum stability?

A3: To preserve the integrity of your solutions, we advise the following storage protocol:

  • Aliquot: Dispense stock solutions into smaller, single-use volumes in tightly sealed, light-protecting tubes. This practice minimizes contamination risk and, crucially, avoids repeated freeze-thaw cycles which can accelerate degradation.[1]

  • Storage Temperature: For short-term storage (up to one month), -20°C is sufficient. For long-term storage (up to six months), we recommend -80°C.[1]

  • Protect from Light: Always store aliquots in amber vials or tubes wrapped in foil to prevent potential photodegradation.[1]

Q4: I've prepared a solution, but it has turned cloudy or a precipitate has formed. What went wrong and how can I fix it?

A4: Cloudiness or precipitation is a common issue that can typically be resolved. The primary causes are usually related to solvent quality, concentration, or temperature.[1]

  • Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Old DMSO may have absorbed atmospheric moisture.[1]

  • Gentle Warming: You can gently warm the solution in a water bath, not exceeding 37°C, to help redissolve the compound.[1]

  • Sonication: Using a sonicator bath is an effective method to break up particulate matter and facilitate dissolution.[1]

  • Check Concentration: Confirm that you have not exceeded the solubility limit of 5-phenoxy-n-valeric acid in your chosen solvent system. If preparing aqueous working solutions from a DMSO stock, consider using co-solvents to maintain solubility.[1]

Section 2: Troubleshooting Guide: Investigating and Mitigating Degradation

When experimental results are inconsistent or a loss of compound activity is suspected, a systematic investigation into solution stability is warranted. This guide provides the workflows and protocols to diagnose and solve these issues.

Issue: Inconsistent Biological Activity or Unexpected Loss of Compound Potency

If you observe diminishing effects or variability in your assays, degradation of the parent compound is a likely culprit. The first step is to confirm this hypothesis and identify the cause.

The logical process for diagnosing a stability issue involves systematically ruling out potential causes and implementing corrective actions.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution A Inconsistent Results or Loss of Potency Observed B Hypothesis: Compound Degradation A->B C Conduct Forced Degradation Study (See Protocol 1) B->C D Analyze via Stability- Indicating HPLC Method C->D E Parent Peak Decreased? Degradant Peaks Appear? D->E F Identify Degradation Pathway (Oxidation, Hydrolysis, etc.) E->F Yes No_Deg Issue is Not Chemical Stability. Investigate Other Experimental Variables (e.g., Assay, Cell Health). E->No_Deg No G Implement Mitigation Strategy (e.g., pH control, light protection) F->G H Re-test Stability Under New Conditions G->H I Resolution Confirmed: Stable Solution Achieved H->I

Caption: Workflow for diagnosing and resolving stability issues.

A stability-indicating method is an analytical procedure that can accurately quantify the active compound without interference from its degradation products, impurities, or excipients.[4] Forced degradation studies are the cornerstone of this process.[1]

Objective: To intentionally stress 5-phenoxy-n-valeric acid under various conditions to generate potential degradation products and develop an HPLC method that can resolve them from the parent compound.

Materials:

  • 5-phenoxy-n-valeric acid

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable modifier)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-phenoxy-n-valeric acid in ACN or DMSO.

  • Forced Degradation Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below. Include an unstressed control sample for comparison.

    Stress ConditionReagent/MethodTypical Duration & TemperaturePurpose
    Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CTo induce acid-catalyzed degradation
    Base Hydrolysis 0.1 M NaOH1-4 hours at Room TempTo induce base-catalyzed degradation
    Oxidation 3% H₂O₂24 hours at Room TempTo induce oxidative degradation
    Thermal Heat solution24-48 hours at 70°CTo assess heat sensitivity
    Photolytic UV light (254 nm)24-48 hours at Room TempTo assess light sensitivity
  • Sample Preparation for HPLC: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Method Development:

    • Initial Conditions: Start with a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Set the flow rate to 1.0 mL/min and the UV detection wavelength to ~254 nm.[1]

    • Optimization: Inject the stressed and control samples. Optimize the gradient, flow rate, and/or mobile phase composition to achieve baseline separation between the parent peak (from the control sample) and any new peaks (degradation products) that appear in the stressed samples.

  • Method Validation: Once a suitable separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision according to established guidelines to confirm it is stability-indicating.[1][5]

Section 3: Understanding Key Degradation Pathways

An understanding of the potential degradation mechanisms is crucial for proactive prevention. The primary pathways for 5-phenoxy-n-valeric acid are hydrolysis, oxidation, and photodegradation.

G A 5-Phenoxy-n-valeric Acid in Solution B Hydrolysis A->B C Oxidation A->C D Photodegradation A->D B_pH Extreme pH (Acidic or Basic) B->B_pH B_Temp Elevated Temperature B->B_Temp C_Oxy Oxidizing Agents (e.g., Peroxides, O₂) C->C_Oxy C_Metals Metal Ions C->C_Metals D_Light UV or High-Intensity Visible Light D->D_Light

Caption: Primary degradation pathways and their influencing factors.

Summary of Mitigation Strategies

The following table summarizes preventative measures for each major degradation pathway.

Degradation PathwayTriggersPreventative Measures & Troubleshooting
Hydrolysis Extreme pH (acidic or basic), elevated temperature.[3]• Maintain the pH of aqueous solutions within a neutral range (pH 6-8) using a suitable buffer system.[1]• Prepare working solutions fresh before each experiment.• Avoid prolonged storage in strongly acidic or basic solutions.[1]
Oxidation Presence of oxidizing agents, atmospheric oxygen, contaminating metal ions.[1]• Use high-purity, peroxide-free solvents and reagents.• For sensitive applications, degas solvents with an inert gas (e.g., argon) prior to use.• Store solutions in tightly sealed containers to minimize contact with air.[1]
Photodegradation Exposure to UV or high-intensity visible light.[1]• Prepare and handle solutions in a low-light environment or under amber lighting.• Store all stock and working solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[1]
Thermal Degradation Elevated temperatures.[2]• Store stock solutions at recommended low temperatures (-20°C or -80°C).[1]• Avoid repeated heating of solutions; prepare working solutions from cold stock just before use.[1]• Minimize time spent at elevated incubation temperatures during experiments.

By implementing these handling procedures and utilizing the troubleshooting protocols provided, you can ensure the stability and integrity of your 5-phenoxy-n-valeric acid solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Paszko, T. (2025, August 6). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Science of The Total Environment. Retrieved from [Link]

  • Żyłła, R., & Paszko, T. (2017). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 24(22), 18293–18313. Retrieved from [Link]

  • Paszko, T., et al. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 35(2), 271-286. Retrieved from [Link]

  • Dickson, D. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Dickson. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). 5-PHENOXY-N-VALERIC ACID 7170-40-3 wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHOD ASSESSMENT. In Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. Retrieved from [Link]

  • Kumar, L., et al. (2022). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Environmental Research, 212(Pt C), 113425. Retrieved from [Link]

  • Wikipedia. (n.d.). Valeric acid. Retrieved from [Link]

  • IARC. (n.d.). Valeric acid (5:0) (Compound). Exposome-Explorer. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants. Retrieved from [Link]

  • Friebe, A., & Whittle, B. J. (1999). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 88(4), 433-437. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, February 1). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. Retrieved from [Link]

Sources

troubleshooting peak tailing in HPLC analysis of 5-phenoxy-n-valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Conquering Peak Tailing for 5-Phenoxy-n-Valeric Acid

Welcome to the technical support guide for the chromatographic analysis of 5-phenoxy-n-valeric acid. This document provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you, our fellow researchers and drug development professionals, resolve the common issue of peak tailing.

Peak tailing is a frustratingly common problem in HPLC where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] This phenomenon not only compromises the aesthetic of your chromatogram but, more critically, it can significantly impact the accuracy of peak integration, leading to unreliable quantification and reduced resolution between adjacent peaks.[2][3]

5-phenoxy-n-valeric acid, with its terminal carboxylic acid group, is particularly susceptible to this issue. The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.[4][5] This guide will walk you through the mechanisms behind this problem and provide a logical, step-by-step workflow to diagnose and eliminate peak tailing from your analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: Peak tailing describes an asymmetrical chromatographic peak where the back half of the peak is broader than the front half.[3] In an ideal chromatogram, peaks are symmetrical (Gaussian). Tailing indicates an issue within the HPLC system or with the method's chemistry.[1][6] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered significant tailing.[2]

Q2: Why is 5-phenoxy-n-valeric acid prone to peak tailing?

A: The key is its chemical structure. 5-phenoxy-n-valeric acid possesses a terminal carboxylic acid group (-COOH). In reversed-phase HPLC, if the mobile phase pH is not sufficiently acidic, this group can deprotonate to its anionic form (-COO⁻). This negatively charged analyte can then engage in strong, secondary electrostatic interactions with residual silanol groups (Si-OH) on the silica-based stationary phase, which are also ionized at higher pH values.[4][7] This mixed-mode retention mechanism is a primary cause of tailing.[3][4][5]

Q3: What are the most common causes of peak tailing for an acidic compound like this?

A: The most frequent causes, which we will explore in detail, are:

  • Improper Mobile Phase pH: The pH is too close to or above the analyte's pKa, causing ionization.[2][6]

  • Secondary Silanol Interactions: The ionized analyte interacts with active sites on the silica packing material.[4][7]

  • Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be fouled or voided.[2][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening.[6]

Q4: Can my HPLC system itself cause peak tailing?

A: Yes. While chemical interactions are a major factor, system issues can also contribute. Metal surfaces within the HPLC flow path can release ions that chelate with analytes containing carboxylate groups, leading to poor peak shape.[8][9] Additionally, poor connections, excessive tubing length (dead volume), or a large detector flow cell can all lead to band broadening that manifests as tailing.[2]

In-Depth Troubleshooting Guide

This section is designed as a logical workflow. Start with the simplest and most common issues (Mobile Phase) before moving to more complex or costly solutions (Column Hardware).

Part 1: Mobile Phase and Buffer Optimization

The mobile phase is the first and most critical area to investigate. Incorrect pH is the most probable culprit for tailing with acidic analytes.

Q: My peak for 5-phenoxy-n-valeric acid is tailing. Where do I start?

A: Start by evaluating your mobile phase pH relative to the analyte's pKa. For an acidic compound, the goal is to keep it in its neutral, protonated form (-COOH) to minimize secondary interactions.

  • The 2 pH Unit Rule: A robust method will have a mobile phase pH that is at least 2 units below the pKa of the acidic analyte.[2][10] This ensures that over 99% of the analyte is in a single, non-ionized state, promoting sharp, symmetrical peaks.

Parameter Value / Property Significance for HPLC Analysis
Analyte 5-phenoxy-n-valeric acidContains a carboxylic acid functional group.
Estimated pKa ~4.8The mobile phase pH must be controlled to be significantly lower than this value (e.g., pH < 2.8).
Primary Interaction HydrophobicDesired interaction with the C18 stationary phase.
Undesired Interaction Ionic Interaction / Hydrogen BondingOccurs when the analyte is deprotonated (-COO⁻) and interacts with surface silanols (Si-O⁻).[7]
  • Action: If your mobile phase pH is above 3.0, you are likely promoting ionization. Prepare a fresh mobile phase with a properly calibrated pH meter, ensuring the pH is low enough to suppress ionization of the carboxylic acid. A common choice is a phosphate buffer at pH 2.5 or using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[10][11]

Q: I've lowered the pH, but the tailing persists. What's next?

A: Consider your buffer strength and choice of organic modifier.

  • Buffer Concentration: A low buffer concentration (e.g., <10 mM) may not have enough capacity to control the on-column pH, especially if the sample is dissolved in a neutral or basic diluent.[2]

    • Solution: Increase the buffer concentration to within the 20-50 mM range to ensure consistent pH control throughout the separation.[2]

  • Organic Modifier: Acetonitrile and methanol can interact differently with the analyte and stationary phase.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile can sometimes reduce interactions that cause tailing.[12]

Diagram 1: Mechanism of Peak Tailing

Mechanism of Peak Tailing for 5-Phenoxy-n-Valeric Acid cluster_0 Scenario 1: Optimal Conditions (Low pH) cluster_1 Scenario 2: Suboptimal Conditions (High pH) Analyte_Good Analyte (R-COOH) Neutral Form C18_Good C18 Stationary Phase Analyte_Good->C18_Good Primary Hydrophobic Interaction Result_Good Symmetrical Peak (Tf ≈ 1.0) Analyte_Bad Analyte (R-COO⁻) Ionized Form C18_Bad C18 Stationary Phase Analyte_Bad->C18_Bad Primary Hydrophobic Interaction Silanol Active Silanol Site (Si-O⁻) Analyte_Bad->Silanol Secondary Ionic Interaction (Strong) Result_Bad Tailing Peak (Tf > 1.2)

Caption: Interaction of ionized vs. neutral analyte with the stationary phase.

Part 2: HPLC Column Health and Selection

If mobile phase optimization doesn't solve the issue, the column itself is the next logical place to investigate.

Q: How do I know if my column is the problem?

A: There are several indicators of a failing or inappropriate column:

  • Sudden Onset of Tailing: If a previously good method suddenly starts producing tailing peaks, it often points to column contamination or degradation.[2]

  • High Backpressure: A buildup of particulate matter on the inlet frit can cause both high pressure and peak distortion.[13]

  • Column History: An old column may have a depleted stationary phase or an accumulation of strongly retained sample components.

Solutions:

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column.[14][15] It traps particulates and strongly retained compounds, protecting the more expensive analytical column and extending its lifetime.[13][16][17]

  • Column Flushing/Regeneration: If you suspect contamination, a rigorous cleaning procedure may restore performance. See Protocol 1 below.

  • Replace the Column: If flushing fails and the column is old, it may be time for a replacement. A void at the column inlet can also cause tailing, which is irreversible.[5]

Q: I'm developing a new method. How can I choose a column to prevent tailing?

A: Modern column chemistries are designed to minimize the negative effects of silanols.

  • Use End-Capped Columns: Most modern columns are "end-capped," a process that chemically derivatizes many of the residual silanol groups, making them less active.[4][5][18]

  • Consider High-Purity Silica (Type B): Older columns (Type A silica) often had higher metal content and more acidic silanol groups, which exacerbate tailing.[3][19][20] Modern, high-purity Type B silica columns provide much better peak shape for polar and ionizable compounds.

  • Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which helps to shield the analyte from interacting with surface silanols.[6]

Protocol 1: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated reversed-phase C18 column. Always consult the manufacturer's specific guidelines for your column.

Objective: To remove strongly retained contaminants that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes. This removes precipitated buffer.

  • Strong Organic Wash: Flush with 100% Acetonitrile for 30 minutes.

  • Stronger Non-Polar Wash: Flush with 100% Isopropanol for 30 minutes to remove strongly bound non-polar contaminants.

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).

  • Equilibrate and Test: Reconnect the detector and equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject a standard to assess performance.

Part 3: A Systematic Troubleshooting Workflow

When faced with peak tailing, it is crucial to follow a logical sequence of steps rather than changing multiple parameters at once.

Diagram 2: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28).
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • GMP Insiders.
  • HPLC Troubleshooting Guide.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate.
  • BenchChem. Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC.
  • The LCGC Blog. (2020, June 4).
  • Agilent.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • uHPLCs. (2023, May 27). why guard column is used in HPLC system.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • SilcoTek® Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Axion Labs. Understanding HPLC Guard Columns: Necessity and Best Practices.
  • Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
  • Phenomenex. (2021, June 17). Understanding HPLC Guard Columns.
  • Principle of use of HPLC guard column.

Sources

common side reactions in the synthesis of 5-phenoxy-n-valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenoxy-n-valeric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Overview of the Synthesis

The most common and direct method for synthesizing 5-phenoxy-n-valeric acid is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][2] The primary reactants are phenol and a 5-halo-n-valeric acid or its ester derivative, in the presence of a base.

The general reaction is as follows:

Phenol + 5-Halo-n-valeric Acid Derivative + Base → 5-Phenoxy-n-valeric Acid + Salt + H₂O

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the yield and purity of the final product. Understanding these potential pitfalls is the first step toward effective troubleshooting.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-phenoxy-n-valeric acid.

Problem 1: Low or No Yield of 5-Phenoxy-n-valeric Acid

A low yield is one of the most frequent challenges in this synthesis.[1] Several factors, from reagent quality to reaction conditions, can be the cause.

Question: My reaction has resulted in a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: A low yield can be traced back to several key areas. Let's break them down systematically.

1. Incomplete Deprotonation of Phenol
  • Causality: The reaction requires the formation of the phenoxide ion, a potent nucleophile. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the formation of the phenoxide, leading to a slow or incomplete reaction.

  • Solution:

    • Choice of Base: Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH).[2][3] For laboratory-scale synthesis, NaH is often preferred as it drives the reaction to completion by releasing hydrogen gas, which bubbles out of the solution.[2][3]

    • Stoichiometry: Ensure at least one molar equivalent of the base is used relative to the phenol. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

2. Poor Quality of Reagents and Solvents
  • Causality: The Williamson ether synthesis is highly sensitive to moisture.[4] Water can react with the strong base, rendering it ineffective, and can also hydrolyze the 5-halo-n-valeric acid derivative. Impurities in the starting materials can also lead to unwanted side reactions.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, such as dry dimethylformamide (DMF) or acetonitrile.

    • Reagent Purity: Use freshly purified phenol and 5-halo-n-valeric acid derivative. Check the purity of the base; for instance, NaH should be a fine, gray powder. If it appears clumped or white, it may have been deactivated by moisture.[4]

3. Suboptimal Reaction Temperature
  • Causality: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote competing elimination reactions, especially if using a secondary alkyl halide.[2][4]

  • Solution:

    • Temperature Control: A typical temperature range for this synthesis is 50-100 °C.[4][5] It is advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The temperature can be gradually increased if the reaction is proceeding too slowly.

Problem 2: Presence of Significant Impurities in the Final Product

Even with a reasonable yield, the final product may be contaminated with byproducts. Identifying these impurities is key to mitigating their formation.

Question: My final product shows multiple spots on TLC analysis, even after workup. What are the likely side reactions, and how can I minimize them?

Answer: Several side reactions can occur concurrently with the Williamson ether synthesis. The most common ones are O-alkylation vs. C-alkylation and elimination reactions.

1. Competing C-Alkylation
  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho and para positions. While O-alkylation is generally favored, C-alkylation can become significant under certain conditions.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

    • Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also play a role.

2. Elimination Reaction of the Alkyl Halide
  • Causality: The alkoxide/phenoxide is a strong base and can induce an E2 elimination reaction with the alkyl halide, leading to the formation of an alkene.[2] In the case of a 5-halovaleric acid derivative, this can lead to the formation of 4-pentenoic acid derivatives.

  • Solution:

    • Choice of Halide: The leaving group on the valeric acid derivative is important. Iodides are more reactive than bromides, which are more reactive than chlorides.[5] While a more reactive halide can speed up the desired SN2 reaction, it can also increase the rate of elimination. Using a bromide or chloride and optimizing the temperature is often a good compromise.

    • Temperature Management: As mentioned earlier, lower temperatures favor the SN2 reaction over the E2 elimination.[2][4]

Workflow for Troubleshooting Low Yield and Impurities

Below is a DOT script that generates a flowchart for a systematic approach to troubleshooting common issues in the synthesis of 5-phenoxy-n-valeric acid.

Troubleshooting_Workflow cluster_solutions Corrective Actions start Low Yield or Impure Product check_reagents 1. Verify Reagent & Solvent Quality - Anhydrous? - High Purity? start->check_reagents check_base 2. Assess Base Stoichiometry & Strength - Correct Equivalents? - Appropriate pKa? check_reagents->check_base Reagents OK sol_reagents Dry Solvents Purify Reagents check_reagents->sol_reagents Issue Found check_temp 3. Evaluate Reaction Temperature - Too high (elimination)? - Too low (slow rate)? check_base->check_temp Base OK sol_base Use Stronger Base Adjust Stoichiometry check_base->sol_base Issue Found analyze_impurities 4. Analyze Impurities (TLC, NMR) - C-Alkylation? - Elimination Products? check_temp->analyze_impurities Temp OK sol_temp Lower Temperature Monitor with TLC check_temp->sol_temp Issue Found optimize Systematic Optimization analyze_impurities->optimize sol_impurities Change Solvent Optimize Leaving Group analyze_impurities->sol_impurities Side Products Identified sol_reagents->optimize sol_base->optimize sol_temp->optimize sol_impurities->optimize

Troubleshooting workflow for synthesis.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a weaker base like potassium carbonate (K₂CO₃)?

A1: While K₂CO₃ can be used, it is a weaker base than NaH or NaOH.[6] This may result in a slower reaction and lower yield, as the deprotonation of phenol will be less complete. It is often used in industrial settings for safety and cost reasons, but may require higher temperatures and longer reaction times.[6]

Q2: What is the best solvent for this reaction?

A2: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. They effectively solvate the cation of the base, leaving the phenoxide ion more available for nucleophilic attack. Using the parent alcohol of an alkoxide is a common practice in Williamson ether synthesis, but in this case, using phenol as a solvent is not practical.[2]

Q3: How can I effectively purify the final product?

A3: Purification typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is usually cooled, and water is added.

  • Extraction: The product is extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with a dilute NaOH solution to remove any unreacted phenol.[6]

  • Acidification: The aqueous layer from the NaOH wash, which now contains the sodium salt of 5-phenoxy-n-valeric acid, is acidified with an acid like HCl. This will precipitate the desired product.

  • Isolation and Recrystallization: The precipitated product can be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Q4: My starting material is 5-bromovaleric acid. Do I need to protect the carboxylic acid group?

A4: It is highly advisable to protect the carboxylic acid group, for example, as an ester (e.g., methyl or ethyl ester). The acidic proton of the carboxylic acid will react with the strong base used for deprotonating the phenol, consuming an extra equivalent of base and potentially leading to unwanted side reactions. After the ether formation, the ester can be easily hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Summary of Key Reaction Parameters and Common Side Products
ParameterRecommendationPotential Issue if Deviated
Base Strong base (e.g., NaH, KH, NaOH)Incomplete reaction, low yield
Solvent Anhydrous polar aprotic (e.g., DMF, Acetonitrile)Slower reaction, potential for side reactions
Temperature 50-100 °C (monitor with TLC)Too high: Elimination; Too low: Slow rate
Alkyl Halide 5-bromovaleric acid esterUnprotected acid reacts with base
Side ProductFormation MechanismMitigation Strategy
C-alkylated phenols Electrophilic attack on the aromatic ringUse polar aprotic solvents
4-pentenoic acid derivatives E2 Elimination of the alkyl halideUse lower reaction temperatures
Unreacted phenol Incomplete reactionUse slight excess of base, ensure anhydrous conditions
Visualizing the Reaction and Side Pathways

The following DOT script illustrates the main reaction pathway and the competing side reactions.

Reaction_Scheme cluster_reactants Reactants cluster_products Products phenol Phenol main_product 5-Phenoxy-n-valeric acid (Desired Product) phenol->main_product O-Alkylation (SN2) [Major Pathway] c_alkylation C-Alkylated Phenol (Side Product) phenol->c_alkylation C-Alkylation [Minor Pathway] alkyl_halide 5-Halo-n-valeric acid derivative alkyl_halide->main_product elimination_product 4-Pentenoic acid derivative (Side Product) alkyl_halide->elimination_product Elimination (E2) [Side Reaction] base Base (e.g., NaH) base->main_product

Main reaction and potential side reactions.

IV. References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

  • University of Colorado Boulder. (n.d.). Williamson Ether Synthesis.

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Phenoxy-n-Valeric Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-phenoxy-n-valeric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful derivatization for analytical purposes, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to optimize your reaction conditions effectively.

Introduction: Why Derivatize 5-Phenoxy-n-Valeric Acid?

5-Phenoxy-n-valeric acid, a molecule of interest in various research fields, possesses a carboxylic acid functional group. This group imparts polarity and reduces the volatility of the molecule, making it challenging to analyze directly by GC-MS. Derivatization is a chemical modification process that converts the carboxylic acid into a less polar and more volatile functional group, typically an ester or a silyl ester.[1][2] This enhances its chromatographic performance by improving peak shape, reducing tailing, and increasing thermal stability in the GC inlet and column.[1][2] For LC-MS, derivatization can be employed to improve ionization efficiency and chromatographic retention, particularly in reversed-phase systems.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for 5-phenoxy-n-valeric acid for GC-MS analysis?

A1: The two most prevalent and effective methods are esterification (specifically methylation) and silylation .

  • Esterification (Methylation): This involves converting the carboxylic acid to its methyl ester. Common reagents include:

    • BF₃/Methanol: A widely used and effective reagent. The reaction is typically carried out by heating the sample with a 10-14% solution of boron trifluoride in methanol.

    • Methanolic HCl or H₂SO₄: Prepared by dissolving acetyl chloride or sulfuric acid in methanol. This is a classic Fischer esterification approach.[4][5][6]

    • Diazomethane: Highly effective and reacts rapidly at room temperature. However, it is toxic and explosive, requiring specialized handling procedures.

  • Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are the most common silylating agents.[7] They are highly reactive and produce volatile byproducts that generally do not interfere with the chromatography. A catalyst such as TMCS (trimethylchlorosilane) is sometimes added to increase the reactivity of the silylating agent.[7]

Q2: I am analyzing my derivatized sample by LC-MS. Is derivatization necessary?

A2: Not always, but it can be highly beneficial. 5-Phenoxy-n-valeric acid, being a carboxylic acid, can be analyzed directly in negative ion mode electrospray ionization (ESI-). However, you might encounter challenges with poor retention on reversed-phase columns. Derivatization can "switch" the ionization to positive mode and significantly improve chromatographic behavior. Reagents like 2-picolylamine can be coupled to the carboxylic acid using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce a readily ionizable group.

Q3: How do I choose between esterification and silylation for GC-MS?

A3: The choice depends on several factors:

FeatureEsterification (Methylation)Silylation (TMS)
Derivative Stability Generally more stable, can tolerate some moisture.Highly sensitive to moisture; derivatives can hydrolyze back to the parent acid.[8]
Reaction Conditions Often requires heating and acidic conditions.Can often be performed at room temperature or with gentle heating.
Byproducts Acidic reagents need to be neutralized or removed.Byproducts are typically volatile and do not interfere with analysis.
Safety Reagents like BF₃ and strong acids are corrosive. Diazomethane is explosive and toxic.Silylating agents are moisture-sensitive and can be irritants.
Recommendation A good choice for routine analysis where robustness is key.Excellent for achieving high volatility, but requires anhydrous conditions and prompt analysis.

Q4: Can the phenoxy group in my molecule cause any side reactions during derivatization?

A4: The ether linkage in the phenoxy group is generally stable under standard esterification and silylation conditions. Cleavage of such ethers typically requires harsh reagents like strong hydrohalic acids (HBr or HI) at high temperatures, which are not employed in these derivatization methods. Phenols themselves can be esterified, but they are less reactive than carboxylic acids and require more forceful conditions or more reactive reagents like acid chlorides.[9] Since 5-phenoxy-n-valeric acid has a phenoxy ether and not a free hydroxyl group on the aromatic ring, this is not a primary concern. However, prolonged exposure to very strong acidic conditions during esterification should be avoided to minimize any potential for unforeseen side reactions.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of 5-phenoxy-n-valeric acid.

Problem 1: Low or No Derivative Peak in GC-MS Chromatogram

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: The derivatization reaction may not have gone to completion, leaving unreacted 5-phenoxy-n-valeric acid which is not volatile enough to pass through the GC column.

    • Solutions:

      • Increase Reaction Time and/or Temperature: For esterification with BF₃/methanol or acidic methanol, try increasing the reaction time (e.g., from 15 minutes to 30-60 minutes) or temperature (e.g., from 60°C to 80°C). For silylation, a gentle warming to 60-70°C for 30 minutes can significantly improve yields for sterically hindered or less reactive acids.[7]

      • Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatizing reagent is used. For silylation, a 2:1 molar ratio of the silylating agent to active hydrogens is a good starting point.[7]

      • Use a Catalyst: For silylation, adding 1-10% TMCS to your BSTFA or MSTFA can enhance its reactivity.

  • Presence of Water:

    • Explanation: Water will hydrolyze silylating reagents and the resulting silyl esters.[8] For esterification, water is a byproduct, and its presence can shift the reaction equilibrium back towards the reactants, preventing complete conversion.[5][10]

    • Solutions:

      • Use Anhydrous Solvents and Reagents: Ensure all glassware is thoroughly dried, and use high-purity, anhydrous solvents.

      • Dry the Sample: If your sample is in an aqueous solution, it must be completely dried before adding the derivatizing reagent. Lyophilization or evaporation under a stream of nitrogen are effective methods.

  • Derivative Degradation:

    • Explanation: Silyl esters are particularly labile and can be hydrolyzed by atmospheric moisture or active sites in the GC system.[1]

    • Solutions:

      • Analyze Samples Promptly: Analyze silylated samples as soon as possible after derivatization.

      • Ensure an Inert GC System: Use a well-conditioned, inert GC column and a clean inlet liner to prevent on-column degradation.

Workflow for Troubleshooting Low Derivative Yield

troubleshooting_low_yield start Low/No Derivative Peak check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents check_conditions Review reaction time and temperature check_reagents->check_conditions Yes remedy_reagents Use fresh, anhydrous reagents and solvents. check_reagents->remedy_reagents No check_ratio Is reagent-to-analyte ratio sufficient? check_conditions->check_ratio Yes remedy_conditions Increase reaction time and/or temperature. check_conditions->remedy_conditions No check_system Is the GC system inert and clean? check_ratio->check_system Yes remedy_ratio Increase molar excess of derivatizing agent. check_ratio->remedy_ratio No remedy_system Condition column, replace liner and septum. check_system->remedy_system No derivatization_workflow start Start: Dry Sample of 5-Phenoxy-n-Valeric Acid choose_method Choose Derivatization Method start->choose_method esterification Esterification (e.g., BF3/Methanol) choose_method->esterification Methylation silylation Silylation (e.g., BSTFA) choose_method->silylation Silylation heat_ester Heat Reaction Mixture esterification->heat_ester heat_silyl Heat Reaction Mixture (Optional) silylation->heat_silyl workup Neutralize and Extract heat_ester->workup analyze_gcms Analyze by GC-MS workup->analyze_gcms heat_silyl->analyze_gcms

Caption: General workflow for derivatization of 5-phenoxy-n-valeric acid.

References

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - Masinde Muliro University of Science and Technology. (2012, March 21). Retrieved January 1, 2026, from [Link]

  • EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

  • EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents. (n.d.).
  • Relative peak abundances of trimethylsilyl derivatives of some phenolic... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF - ResearchGate. (2019, December 5). Retrieved January 1, 2026, from [Link]

  • Mass spectra of trimethylsilyl derivative (TMS) of unlabelled PPA (a)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

  • Esterification reactions of phenolic compounds 1, 2 and 3. - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

  • A-Level H2 Chemistry: Esterification of Phenols - YouTube. (2022, June 28). Retrieved January 1, 2026, from [Link]

  • Ester hydrolysis - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) - YouTube. (2024, June 17). Retrieved January 1, 2026, from [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF. (n.d.). Retrieved January 1, 2026, from [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Retrieved January 1, 2026, from [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - NIH. (2020, September 1). Retrieved January 1, 2026, from [Link]

  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database - Wiley Science Solutions. (n.d.). Retrieved January 1, 2026, from [Link]

  • (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - ResearchGate. (2024, January 30). Retrieved January 1, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Phenoxy-n-valeric Acid: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 5-phenoxy-n-valeric acid, a key intermediate in various synthetic pathways. We will delve into the nuances of the classical, yet robust, acid-base titration method and compare its performance against modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Principle of Purity Analysis by Titration

Acid-base titration is a cornerstone of quantitative chemical analysis and offers a direct and reliable method for determining the purity of acidic or basic compounds.[1] For 5-phenoxy-n-valeric acid, a carboxylic acid, the principle lies in its stoichiometric neutralization reaction with a strong base of known concentration.

The reaction proceeds as follows:

C₆H₅O(CH₂)₄COOH + NaOH → C₆H₅O(CH₂)₄COONa + H₂O

At the equivalence point, the moles of the base added are equal to the moles of the acid present in the sample.[2] By accurately measuring the volume of the titrant (the base) required to reach this point, the amount of 5-phenoxy-n-valeric acid in the sample can be precisely calculated. The endpoint of the titration, which is an experimental approximation of the equivalence point, is typically visualized using a colorimetric indicator or monitored potentiometrically with a pH meter.[1][3]

Experimental Protocol: Purity Determination by Titration

This protocol outlines a validated approach for the purity analysis of 5-phenoxy-n-valeric acid using an automated titration system. The validation of this method should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7][8]

Reagents and Equipment:
  • 5-phenoxy-n-valeric acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution[1][3][9]

  • High-purity solvent (e.g., a mixture of ethanol and water to ensure solubility)

  • Analytical balance

  • Automated titrator equipped with a burette and a pH electrode or a colorimetric sensor

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:
  • Sample Preparation: Accurately weigh approximately 200-300 mg of the 5-phenoxy-n-valeric acid sample into a clean, dry beaker.

  • Dissolution: Add a suitable volume (e.g., 50 mL) of the solvent mixture to dissolve the sample completely. Gentle warming may be required.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should remain colorless.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution using the automated titrator. The titrant should be added portion-wise, with thorough stirring, until the endpoint is reached. The endpoint is indicated by the first appearance of a persistent faint pink color.[3]

  • Data Recording: Record the volume of NaOH solution consumed at the endpoint.

  • Calculation: Calculate the purity of the 5-phenoxy-n-valeric acid using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution consumed (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of 5-phenoxy-n-valeric acid (194.23 g/mol )

    • W = Weight of the sample (g)

Causality Behind Experimental Choices:
  • Solvent Selection: A mixture of ethanol and water is often chosen to balance the polarity requirements for dissolving the organic acid while being compatible with the aqueous titrant.

  • Indicator Choice: Phenolphthalein is a suitable indicator as its pH range of color change (8.2-10) brackets the equivalence point of a weak acid-strong base titration, which occurs in the basic region.[1][9]

  • Automated Titration: The use of an automated titrator enhances the precision and reproducibility of the results by minimizing human error in endpoint detection and volume measurement.[5]

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Solvent weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with Standardized NaOH indicator->titrate endpoint Detect Endpoint (Color Change) titrate->endpoint record Record Volume of Titrant endpoint->record calculate Calculate Purity record->calculate final_report final_report calculate->final_report Final Purity Report

Caption: Workflow for Purity Analysis by Titration.

Comparative Analysis: Titration vs. Chromatographic Methods

While titration is a powerful technique for assaying the bulk purity of 5-phenoxy-n-valeric acid, it is often complemented by chromatographic methods for a more comprehensive purity profile, especially for identifying and quantifying specific impurities.

FeatureAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Neutralization reactionDifferential partitioning between a mobile and stationary phasePartitioning between a carrier gas and a stationary phase
Information Provided Overall purity (assay) of the acidic componentSeparation and quantification of the main compound and non-volatile impuritiesSeparation and quantification of volatile and semi-volatile impurities
Specificity Low; titrates any acidic impurity presentHigh; can separate structurally similar compoundsHigh; excellent separation for volatile compounds
Sensitivity Milligram levelMicrogram to nanogram levelNanogram to picogram level
Throughput ModerateHigh (with autosampler)Moderate to High
Instrumentation Cost LowHighHigh
Typical Application Primary assay for bulk materialPurity, impurity profiling, stability testingResidual solvents, analysis of volatile impurities

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry for purity determination.[10][11][12] For 5-phenoxy-n-valeric acid, a reversed-phase HPLC method with UV detection would be the most common approach. This method can effectively separate the parent compound from its process-related impurities and degradation products. While a specific validated method for 5-phenoxy-n-valeric acid is not publicly available, a general method can be developed based on the analysis of similar carboxylic acids.[13][14]

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 5-phenoxy-n-valeric acid, derivatization is often required to increase their volatility.[15] This typically involves converting the carboxylic acid to a more volatile ester. GC-MS (Gas Chromatography-Mass Spectrometry) can be a powerful tool for identifying unknown impurities.[16][17][18]

Method_Comparison cluster_purity Purity Assessment of 5-Phenoxy-n-valeric Acid Titration Titration (Assay) Purity_Report Comprehensive Purity Report Titration->Purity_Report Bulk Purity HPLC HPLC (Impurity Profile) HPLC->Purity_Report Specific Impurities GC GC (Volatile Impurities) GC->Purity_Report Volatile Impurities

Caption: Logical Relationship of Analytical Methods.

Conclusion: A Synergistic Approach

The choice of analytical method for the purity analysis of 5-phenoxy-n-valeric acid depends on the specific requirements of the analysis.

  • Acid-base titration serves as an excellent, cost-effective, and accurate method for determining the overall purity (assay) of the bulk substance. Its validation is straightforward, and it provides a direct measure of the acidic content.[4][5][6][8]

  • HPLC is indispensable for a detailed impurity profile. Its high resolving power allows for the separation and quantification of closely related impurities, which is crucial for meeting regulatory standards.

  • GC is the method of choice for analyzing volatile impurities, such as residual solvents from the synthesis process.

For comprehensive quality control in a research and drug development setting, a synergistic approach is recommended. Titration provides a robust and reliable assay value, while HPLC and GC offer the necessary specificity and sensitivity for a complete impurity profile, ensuring the quality and safety of the final product.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & an der Heiden, M. (2013). Recommendations for titration methods validation. US Pharmacopeia (USP). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis | Request PDF. Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • Reyes, J., et al. (2025). Journal of Chromatography B. [No specific title available in the provided search result].
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • MDPI. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(3), 644-665. Retrieved from [Link]

  • BYJU'S. (n.d.). Acid Base Titration. Retrieved from [Link]

  • [No specific source available for this cit
  • Semantic Scholar. (n.d.). Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • MDPI. (2023). Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. Molecules, 28(15), 5783. Retrieved from [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245. Retrieved from [Link]

  • YouTube. (2021, March 27). Acid Base Titration Curves - pH Calculations. Retrieved from [Link]

  • justonly. (n.d.). ACID-BASE TITRATION USING PHENOLPHTHALEIN INDICATOR. Retrieved from [Link]

  • Principles of Chemistry. (n.d.). 4.5 Acid-Base Titrations. Retrieved from [Link]

  • PubMed. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science, 35(18), 2465-2472. Retrieved from [Link]

  • PubChem. (n.d.). Pentanoic Acid. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Phenoxy-n-Valeric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly for metabolic diseases, the family of phenoxyalkanoic acids has garnered significant attention. These compounds, structurally characterized by a phenoxy group linked to an aliphatic carboxylic acid, serve as versatile scaffolds for developing modulators of key cellular targets. At the core of this class is 5-phenoxy-n-valeric acid, a molecule that, along with its numerous synthetic analogs, has been instrumental in exploring the structure-activity relationships (SAR) that govern therapeutic efficacy.

This guide provides an in-depth comparison of the biological activities of 5-phenoxy-n-valeric acid and its derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, with a primary focus on their well-documented role as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). We will explore the nuanced ways that subtle molecular modifications can dramatically alter potency and selectivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Core Mechanism of Action: The PPAR Connection

The predominant biological activity of phenoxyalkanoic acids is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of ligand-activated transcription factors belonging to the nuclear receptor superfamily, which play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[1] There are three main isoforms:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle. Its activation leads to the upregulation of genes involved in fatty acid oxidation, thereby lowering triglyceride levels and raising high-density lipoprotein (HDL) cholesterol. Fibrate drugs, used to treat dyslipidemia, are primarily PPARα agonists.[1]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (fat cell formation) and promotes lipid storage.[2] Activation of PPARγ enhances insulin sensitivity, making it a key target for type 2 diabetes treatment, as exemplified by the thiazolidinedione class of drugs.[3]

  • PPARβ/δ: Expressed ubiquitously, this isoform is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in cholesterol metabolism and anti-inflammatory processes.[3]

Upon binding to a ligand, such as a phenoxy-n-valeric acid analog, the PPAR undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[4]

PPAR_Pathway Ligand Phenoxy-n-Valeric Acid Analog PPAR PPARα / γ / δ Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid & Glucose Metabolism Transcription->Metabolism

Caption: General signaling pathway of PPAR activation by a ligand.

Comparative Analysis: Structure-Activity Relationships (SAR)

The therapeutic potential of phenoxyalkanoic acids is defined by their potency (how much of the drug is needed) and selectivity (which PPAR isoform it preferentially activates). SAR studies are crucial for optimizing these properties by systematically modifying the parent structure.[5][6]

Key structural features that influence activity include:

  • The Acidic Head Group: The carboxylic acid is a critical feature, forming key hydrogen bonds with amino acid residues (like Tyr473 in PPARγ) in the receptor's ligand-binding domain.[7] Replacing or esterifying this group often diminishes or abolishes activity, although some non-carboxylic acid agonists have been discovered.[4][6]

  • The Aliphatic Chain (Linker): The length and flexibility of the valeric acid chain are important. It positions the phenoxy "tail" within the hydrophobic pocket of the ligand-binding domain. Modifications here can influence isoform selectivity.

  • The Phenoxy Tail: This aromatic portion of the molecule interacts with a large, hydrophobic pocket in the receptor. Adding substituents to the phenyl ring is a primary strategy for enhancing potency and tuning selectivity. For instance, incorporating bulky or electron-withdrawing groups can lead to more potent interactions.[8]

Quantitative Comparison of Selected Analogs

The following table summarizes the biological activity of several phenoxyalkanoic acid analogs, demonstrating the impact of structural modifications on PPAR activation. The data, compiled from various studies, is typically derived from in vitro transactivation assays (e.g., luciferase reporter assays).

Compound/AnalogStructural ModificationTargetActivity MetricPotency ValueReference
GW590735 Complex thiazole-containing side chainHuman PPARαEC504 nM[9]
Human PPARγEC50>2 µM[9]
Human PPARδEC50>2 µM[9]
(S)-10 (Acetamide Analog) Replacement of carboxylic acid with acetamide; chiral centerHuman PPARαEC5017 nM[4][6]
Human PPARδEC5023 nM[4][6]
LY519818 (Cinnamate Analog) Phenylpropanoic acid (cinnamate) backbone with phenoxy substituentHuman PPARγEC50Potent (specific value not stated)[8]
Human PPARαEC50Moderate activity[8]
L-631,033 (Cinnamic Acid Analog) Cinnamic acid backbone with bulky side chainHuman PPARδEC502 µM[10]
Human PPARα / γEC50>100 µM[10]

Note: EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum. Lower values indicate higher potency.

From this data, a clear SAR emerges. The addition of a complex, heterocyclic moiety in GW590735 results in a highly potent and selective PPARα agonist.[9] In contrast, modifying the core structure to a cinnamic acid derivative in L-631,033 shifts selectivity dramatically towards PPARδ.[10] The work on LY519818 shows that a phenoxy-substituted cinnamate can produce potent PPARγ agonists with moderate PPARα activity, making them dual agonists.[8]

Experimental Protocols for Assessing Biological Activity

To ensure trustworthiness and reproducibility, the biological activity of these compounds must be assessed using validated, standardized protocols. Here, we detail two fundamental in vitro assays used to characterize PPAR ligands.

Competitive Radioligand Binding Assay

Causality & Rationale: This assay directly measures the affinity of a test compound for a receptor. It determines the concentration of a non-radiolabeled test compound required to displace a known radiolabeled ligand from the receptor. This provides the inhibition constant (Ki), a direct measure of binding affinity. It is a foundational experiment to confirm physical interaction between the compound and the target protein.[11][12][13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare cell membrane homogenates or purified recombinant PPAR ligand-binding domains (LBDs). Prepare serial dilutions of the unlabeled test compound (e.g., 5-phenoxy-n-valeric acid analog) and a fixed, low concentration of a suitable radioligand (e.g., [³H]-Rosiglitazone for PPARγ).[12][14]

  • Assay Incubation: In a 96-well plate, combine the receptor preparation, the radioligand, and varying concentrations of the test compound in an appropriate assay buffer. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[12]

  • Equilibration: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[14]

  • Separation of Bound/Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter plate, which traps the membranes/receptors while allowing the free radioligand to pass through.[11]

  • Quantification: Wash the filters to remove any remaining unbound radioligand. Add scintillation fluid to each well of the filter plate and quantify the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[12]

Luciferase Reporter Gene (Transactivation) Assay

Causality & Rationale: While a binding assay confirms interaction, it does not measure function. A transactivation assay determines whether the binding event leads to a biological response—in this case, gene transcription. This assay measures the ability of a compound to function as an agonist (activator) or antagonist (inhibitor).[15][16]

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) that has low endogenous PPAR expression. Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length cDNA for the human PPAR isoform of interest (e.g., hPPARα).

    • A reporter vector containing a luciferase gene downstream of multiple PPRE sequences.

    • Optionally, a third plasmid (e.g., expressing Renilla luciferase) can be included as a transfection control.[16][17]

  • Compound Treatment: After allowing 24 hours for plasmid expression, replace the culture medium with medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a known potent agonist as a positive control.[18]

  • Incubation: Incubate the cells with the compounds for 18-24 hours to allow for receptor activation, gene transcription, and accumulation of the luciferase enzyme.[18]

  • Cell Lysis: Discard the treatment media, wash the cells with PBS, and add a passive lysis buffer to lyse the cells and release the cellular contents, including the expressed luciferase enzymes.[17]

  • Luminescence Measurement: Add a luciferase substrate solution to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence). Measure the light output using a luminometer. If a control plasmid was used, a second reagent is added to measure its activity.[17][19]

  • Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) luciferase signal to correct for differences in transfection efficiency and cell number. Plot the normalized luciferase activity (as fold activation over vehicle) against the log concentration of the compound. Use non-linear regression to determine the EC50 value and the maximum efficacy (Emax) relative to the positive control.[18]

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis Culture 1. Culture HEK293 Cells Transfect 2. Co-transfect with PPARExpression & PPRE-Luciferase Plasmids Culture->Transfect Treat 3. Treat Cells with Test Compounds Transfect->Treat Incubate 4. Incubate (18-24 hours) Treat->Incubate Lyse 5. Lyse Cells Incubate->Lyse Measure 6. Add Substrate & Measure Luminescence Lyse->Measure Analyze 7. Normalize Data & Calculate EC50 Measure->Analyze

Caption: Workflow for a dual-luciferase reporter gene assay.

Conclusion

5-Phenoxy-n-valeric acid and its analogs represent a chemically tractable and biologically significant class of compounds, primarily acting as modulators of PPAR nuclear receptors. The extensive structure-activity relationship data available highlights how targeted chemical modifications to the phenoxy ring and aliphatic linker can precisely tune agonist activity and isoform selectivity. This adaptability makes them powerful tools for dissecting the distinct physiological roles of PPARα, PPARγ, and PPARδ and for developing next-generation therapeutics for metabolic syndrome, type 2 diabetes, and dyslipidemia. The robust and validated experimental protocols detailed herein, such as binding and reporter gene assays, form the cornerstone of this research, providing the reliable, quantitative data needed to advance promising candidates from the bench to the clinic.

References
  • M. L. Falchi et al. (2019). Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. PLoS One, 14(4), e0214972. [Link]

  • Xu, H. E. et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(10), 2422-2425. [Link]

  • Kyorin Pharmaceutical Co., Ltd. (2000). Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • Martín, J. A. et al. (2004). 2-Alkoxydihydrocinnamates as PPAR agonists. Activity modulation by the incorporation of phenoxy substituents. Bioorganic & Medicinal Chemistry Letters, 14(24), 6173-6178. [Link]

  • Hsieh, J. C. et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(4), 347-355. [Link]

  • Ohashi, M. et al. (2010). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 18(11), 3869-3882. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Shizu, R. et al. (2017). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 40(10), 1771-1776. [Link]

  • Future Science Group. (2012). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Future Medicinal Chemistry, 4(16), 2065-2083. [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]

  • Wang, S. et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(59), 31492-31504. [Link]

  • Keller, H. et al. (1997). EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. ResearchGate. [Link]

  • Biology Lectures. (2023, April 26). Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. YouTube. [Link]

  • Kothapalli, R. et al. (2008). Benzoxazinones as Human Peroxisome Proliferator Activated Receptor Gamma (PPARγ) Agonists: A Docking Study Using Glide. Semantic Scholar. [Link]

  • Shiraki, T. et al. (2017). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 25(17), 4722-4729. [Link]

  • Schopfer, F. J. et al. (2011). Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS. Journal of Biological Chemistry, 286(8), 6034-6045. [Link]

  • Georgiou, C. et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 27(19), 6599. [Link]

  • Murakami, K. et al. (2007). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. Current Medicinal Chemistry, 14(22), 2335-2343. [Link]

  • Wolf, C. J. et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 128(11), 117003. [Link]

  • Shiraki, T. et al. (2017). Structure-Activity Relationship Studies of Non-Carboxylic Acid Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) Dual Agonists. ResearchGate. [Link]

  • El-Sankary, M. et al. (1998). Structural requirements and cell-type specificity for ligand activation of peroxisome proliferator-activated receptors. Molecular and Cellular Endocrinology, 141(1-2), 149-159. [Link]

  • Hostetler, H. A. et al. (2005). Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands. Journal of Biological Chemistry, 280(19), 18667-18682. [Link]

  • Oyama, T. et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience, 23(11), 101739. [Link]

  • Delerive, P. et al. (2001). Peroxisome proliferator-activated receptors (PPARs): nuclear receptors at the crossroads between lipid metabolism and inflammation. Atherosclerosis, 157(1), 1-14. [Link]

  • Coll-Garcia, D. et al. (2021). Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain. Molecules, 26(16), 4945. [Link]

  • Salem, O. I. A. et al. (2004). Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. Journal of Medicinal Chemistry, 47(27), 6827-6838. [Link]

  • Hradil, P. et al. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678-698. [Link]

  • Mickevičienė, R. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5081. [Link]

Sources

A Comprehensive Guide to the Structural Confirmation of 5-Phenoxy-n-valeric Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the precise structural characterization of a molecule is a non-negotiable prerequisite. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution.[1][2][3] This guide will dissect the ¹H and ¹³C NMR spectra of 5-phenoxy-n-valeric acid, providing a detailed rationale for the assignment of each signal. Furthermore, we will compare the utility of NMR with other analytical techniques, offering a holistic perspective on its advantages for structural confirmation.

Predicted ¹H NMR Spectral Analysis of 5-Phenoxy-n-valeric Acid

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 5-phenoxy-n-valeric acid, we anticipate signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the valeric acid chain.

Aromatic Region (δ 6.8 - 7.4 ppm): The phenoxy group presents a characteristic pattern in the aromatic region of the ¹H NMR spectrum.[4]

  • Ortho-protons (H-2', H-6'): These protons are expected to appear as a triplet or a doublet of doublets around δ 7.2-7.4 ppm. Their chemical shift is influenced by the electron-donating ether oxygen and the anisotropic effect of the benzene ring.

  • Meta-protons (H-3', H-5'): These protons will likely resonate as a triplet around δ 6.9-7.1 ppm.

  • Para-proton (H-4'): This proton typically appears as a triplet around δ 6.8-7.0 ppm.

The splitting patterns arise from spin-spin coupling with adjacent protons. Ortho coupling constants (³J) are typically in the range of 7-10 Hz, while meta coupling constants (⁴J) are smaller, around 2-3 Hz.[4]

Aliphatic Region (δ 1.5 - 4.1 ppm): The valeric acid chain gives rise to several distinct signals.

  • -OCH₂- (H-5): The methylene group directly attached to the phenoxy oxygen is the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom. It is expected to appear as a triplet around δ 3.9-4.1 ppm, coupled to the adjacent methylene group (H-4).

  • -CH₂COOH (H-2): The methylene group alpha to the carbonyl group is also deshielded and is anticipated to be a triplet around δ 2.3-2.5 ppm, coupled to the H-3 protons.[5][6][7]

  • -CH₂CH₂CH₂- (H-3 and H-4): These central methylene groups will have overlapping signals, likely appearing as multiplets in the range of δ 1.5-1.9 ppm.

  • -COOH: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, between δ 10-13 ppm.[7][8][9][10] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[8][11]

Predicted ¹³C NMR Spectral Analysis of 5-Phenoxy-n-valeric Acid

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Broadband proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a singlet.[12]

Aromatic Region (δ 114 - 160 ppm): The phenoxy group will show four distinct signals due to the symmetry of the ring.[13]

  • Ipso-carbon (C-1'): The carbon directly attached to the ether oxygen is the most deshielded in the aromatic region, expected around δ 158-160 ppm.[14]

  • Ortho-carbons (C-2', C-6'): These carbons are anticipated to resonate around δ 114-116 ppm.

  • Meta-carbons (C-3', C-5'): These carbons are expected at approximately δ 129-130 ppm.

  • Para-carbon (C-4'): The para carbon signal is predicted to be around δ 120-122 ppm.

Aliphatic and Carbonyl Region (δ 20 - 180 ppm):

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and will appear in the range of δ 175-181 ppm.[5][6][8]

  • -OCH₂- (C-5): The carbon attached to the phenoxy oxygen will be the most deshielded aliphatic carbon, with an expected chemical shift of δ 67-69 ppm.

  • -CH₂COOH (C-2): The carbon alpha to the carbonyl group is expected around δ 33-35 ppm.[5][6]

  • -CH₂CH₂CH₂- (C-3 and C-4): These methylene carbons will have signals in the range of δ 20-30 ppm.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible experimental setup is critical for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 5-phenoxy-n-valeric acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ can be advantageous for carboxylic acids to ensure solubility and sharpen the -COOH proton signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate the signals to determine the relative number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to a few thousand scans).

Data Presentation: Summarized Spectral Data

The following table summarizes the predicted NMR spectral data for 5-phenoxy-n-valeric acid.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic7.2 - 7.4t or dd2HH-2', H-6'
6.9 - 7.1t2HH-3', H-5'
6.8 - 7.0t1HH-4'
Aliphatic3.9 - 4.1t2HH-5 (-OCH₂)
2.3 - 2.5t2HH-2 (-CH₂COOH)
1.5 - 1.9m4HH-3, H-4
Carboxylic Acid10 - 13br s1H-COOH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl175 - 181C-1 (-COOH)
Aromatic158 - 160C-1'
129 - 130C-3', C-5'
120 - 122C-4'
114 - 116C-2', C-6'
Aliphatic67 - 69C-5 (-OCH₂)
33 - 35C-2
20 - 30C-3, C-4

Visualization of Structural Assignments

The following diagram illustrates the molecular structure of 5-phenoxy-n-valeric acid with the corresponding NMR assignments.

Caption: Molecular structure of 5-phenoxy-n-valeric acid with predicted ¹H and ¹³C NMR chemical shifts.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.[1]

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive; provides unambiguous structural information.[2]Requires relatively large sample amounts; less sensitive than mass spectrometry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula when coupled with high-resolution MS.Does not provide direct information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.[8]Fast and simple; provides a "fingerprint" of the molecule.Can be ambiguous for complex molecules; does not provide detailed structural information.
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.Provides the absolute structure.Requires a single, high-quality crystal, which can be difficult to obtain.

Causality in Method Selection:

The choice of analytical technique is driven by the specific question being asked. For initial confirmation of functional groups and molecular weight, a combination of IR and MS is often sufficient. However, for the definitive determination of the complete molecular structure, including isomer differentiation, NMR spectroscopy is indispensable.[2] When the absolute stereochemistry is required and a suitable crystal can be grown, X-ray crystallography provides the ultimate answer.

Conclusion: The Central Role of NMR in Structural Confirmation

This guide has demonstrated the comprehensive structural information that can be gleaned from the ¹H and ¹³C NMR spectra of 5-phenoxy-n-valeric acid. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently assign each signal and confirm the molecule's identity. While other analytical techniques provide valuable complementary data, NMR spectroscopy remains the gold standard for the detailed structural elucidation of organic molecules in solution. Its ability to provide a complete picture of the molecular framework makes it an essential tool for scientists in the pharmaceutical and chemical industries.

References

  • Transtutors. (2021, January 18). Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). Retrieved from [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Filo. (2025, May 14). Study the NMR spectrum of pentanoic acid, valeric acid (C5... Retrieved from [Link]

  • Unknown. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubChem. Pentanoic Acid. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • Unknown. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Unknown. Carboxylic Acids. Retrieved from [Link]

  • chemistNATE. (2020, April 13). 1H NMR of C5H10O2 (pentatonic acid, valeric acid). YouTube. Retrieved from [Link]

  • BMRB. bmse000345 Valeric Acid at BMRB. Retrieved from [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Retrieved from [Link]

  • SpectraBase. Valeric acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Elyashberg, M. E. (2016, December 20). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Retrieved from [Link]

  • Unknown. 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Unknown. 13C NMR Spectroscopy. Retrieved from [Link]

  • Mao, J. D., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • Muller, N., & Hughes, O. R. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. Carboxylic acid NMR. Retrieved from [Link]

  • SpectraBase. p-Phenoxyphenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. 1 H and 13 C-NMR Spectroscopic Data of Compounds 1-3. Retrieved from [Link]

  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • SpectraBase. Pentanoic acid, 5-phenoxy- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Cross-Validation of Analytical Methods for 5-phenoxy-n-valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The ability to accurately and reliably quantify a target analyte underpins critical decisions throughout the pharmaceutical pipeline. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 5-phenoxy-n-valeric acid, focusing on the essential practice of cross-validation. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system.

5-phenoxy-n-valeric acid, a carboxylic acid, serves as a representative analyte that may be encountered as a drug metabolite, a process impurity, or a synthetic intermediate. The principles and techniques discussed herein are broadly applicable to similar small molecules. Our focus will be on the two most prevalent and powerful techniques in the modern bioanalytical laboratory: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Pillar 1: The Bedrock of Bioanalysis - Core Validation Parameters

Before comparing methods, we must establish the universal benchmarks against which any analytical method is judged. The objective of method validation is to demonstrate that the procedure is fit for its intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process.[1][2][3] The key performance characteristics are as follows:

  • Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[4][5][6] A highly selective method yields a signal only for the target analyte, free from interference.[6][7]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[4][5][6] This is typically assessed by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among a series of measurements from the same homogeneous sample.[4][5][6] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Linearity and Range: Linearity is the ability to produce results directly proportional to the analyte concentration within a given range.[4][8][9] The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[8][9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.[4][5]

Pillar 2: The Cross-Validation Imperative - Ensuring Inter-Method and Inter-Laboratory Concordance

Full method validation establishes a method's performance in a single laboratory. However, in the lifecycle of drug development, data generation is rarely confined to one method or one site. Cross-validation is the critical process of comparing two or more bioanalytical methods to ensure they provide equivalent results.[3]

When is Cross-Validation Required?

According to regulatory guidance, cross-validation is necessary in several key scenarios:[3][10][11]

  • Method Transfer: When a validated analytical method is transferred from one laboratory to another.

  • Instrument Changes: When significant changes are made to the instrumentation used for a validated method.

  • Comparative Analysis: When data from different analytical methods (e.g., HPLC-UV and LC-MS/MS) are compared or combined within a study.

  • Matrix Changes: When the biological matrix changes (e.g., from human plasma to mouse plasma).[3]

The fundamental goal is to demonstrate that the data are reproducible and comparable, regardless of the method or location of analysis.

Workflow for Method Validation and Cross-Validation

The following diagram illustrates the logical flow from initial method development through full validation and subsequent cross-validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Method Validation cluster_2 Phase 3: Cross-Validation (As Needed) Dev Method Development (HPLC-UV / LC-MS/MS) Opt Parameter Optimization (Mobile Phase, Gradient, etc.) Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD / LOQ Prec->LOQ Stab Stability LOQ->Stab Trigger Identify Trigger (Method Transfer, New Method, etc.) Stab->Trigger XVal Cross-Validation Study (Incurred Sample Analysis) Trigger->XVal Accept Assess Acceptance Criteria XVal->Accept G Start Is a new set of samples being analyzed? Q1 Is the analytical method identical to the validated method? Start->Q1 Yes Q2 Is the laboratory the same? Q1->Q2 Yes CrossValidate Cross-Validation Required Q1->CrossValidate No (e.g., HPLC vs. LC-MS/MS) Q3 Are the instruments and critical reagents the same? Q2->Q3 Yes Q2->CrossValidate No (Method Transfer) Proceed Proceed with Routine Analysis Q3->Proceed Yes Q3->CrossValidate No (e.g., New Instrument)

Decision tree for requiring cross-validation.

Pillar 3: A Comparative Guide - HPLC-UV vs. LC-MS/MS for 5-phenoxy-n-valeric acid

The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, the complexity of the sample matrix, and available resources. 5-phenoxy-n-valeric acid contains a phenyl ring, which acts as a chromophore, making it suitable for UV detection. However, in complex biological matrices or when very low concentrations must be measured, the superior selectivity and sensitivity of LC-MS/MS are indispensable.

FeatureHPLC-UV MethodLC-MS/MS MethodCausality and Rationale
Principle Separation by chromatography, detection by UV light absorbance by the analyte's chromophore.Separation by chromatography, detection by mass-to-charge ratio of analyte-specific ions.UV detection is less specific; any co-eluting compound with a similar UV absorbance can interfere. MS/MS is highly specific, monitoring a unique fragmentation pattern (precursor → product ion).
Selectivity Moderate. Vulnerable to interferences from matrix components that absorb at the same wavelength.Very High. Specificity is achieved through Multiple Reaction Monitoring (MRM), virtually eliminating interferences.The need for high selectivity in complex matrices like plasma or urine strongly favors LC-MS/MS to ensure accurate quantification without interference.
Sensitivity (LOQ) ~10-50 ng/mL (Hypothetical)~0.1-1 ng/mL (Hypothetical)MS detectors are orders of magnitude more sensitive than UV detectors, making LC-MS/MS essential for pharmacokinetics where drug concentrations can be very low.
Sample Prep May require more rigorous cleanup (e.g., Solid-Phase Extraction) to remove interferences.Often compatible with simpler methods like protein precipitation due to the high selectivity of the detector.Simpler sample preparation (protein precipitation) is faster and less expensive, a key advantage for high-throughput analysis enabled by LC-MS/MS.
Linearity (r²) > 0.995> 0.998Both methods can achieve excellent linearity. The wider dynamic range of MS detectors can sometimes extend the linear range.
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, requires more specialized expertise for method development and troubleshooting.The operational simplicity of HPLC-UV makes it a cost-effective choice for routine analysis of less complex samples or when high sensitivity is not required.
Robustness Generally very robust and reliable for routine use.Can be sensitive to matrix effects (ion suppression/enhancement) that can affect accuracy.Matrix effects in LC-MS/MS must be carefully evaluated during validation. The use of a stable isotope-labeled internal standard is the best practice to mitigate this.

Experimental Protocols

The following protocols are provided as robust starting points for the development and validation of methods for 5-phenoxy-n-valeric acid.

Protocol 1: HPLC-UV Method

This method is suitable for quantification in simpler matrices or for quality control of bulk substances.

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ultrapure Water

  • 5-phenoxy-n-valeric acid reference standard

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 270 nm (based on the phenoxy chromophore)

  • Injection Volume: 10 µL

3. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Calibration Standards: Serially dilute the stock solution with 50:50 water:acetonitrile to prepare standards ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., from a reaction mixture): Dilute the sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Validation Procedure (Linearity Example):

  • Inject the calibration standards (at least 6 concentration levels) in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995. [8]

Protocol 2: LC-MS/MS Method for Biological Matrices

This method is designed for high-sensitivity quantification in complex matrices like plasma or serum, essential for pharmacokinetic studies.

1. Reagents and Materials:

  • Acetonitrile (LC-MS Grade) with 0.1% Formic Acid

  • Ultrapure Water (LC-MS Grade) with 0.1% Formic Acid

  • 5-phenoxy-n-valeric acid reference standard

  • Internal Standard (IS): 5-phenoxy-n-valeric acid-d5 (stable isotope-labeled version is ideal)

  • C18 UPLC/HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system capable of handling high pressures.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 193.1 m/z → Q3: 93.1 m/z (loss of the valeric acid side chain)

    • Internal Standard (IS): Q1: 198.1 m/z → Q3: 98.1 m/z

  • LC Gradient: Similar to HPLC-UV method but may be faster due to UPLC column.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.

4. Validation Procedure (Accuracy & Precision Example):

  • Prepare Quality Control (QC) samples by spiking blank plasma at low, medium, and high concentrations.

  • Analyze 5 replicates of each QC level on three separate days.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LOQ).

  • Precision: The relative standard deviation (RSD) should not exceed 15% (20% at the LOQ).

Protocol 3: Cross-Validation Study

This protocol describes how to compare the validated HPLC-UV and LC-MS/MS methods.

1. Sample Selection:

  • Select at least 20 incurred study samples that have been previously analyzed by one of the validated methods (e.g., the original method).

  • The samples should span the concentration range of the study.

2. Analysis:

  • Analyze the selected samples using the second analytical method (e.g., the new or transferred method).

  • The analysis should be performed by a different analyst on a different day if assessing inter-laboratory variability.

3. Acceptance Criteria (Based on EMA/ICH Guidelines): [10][12]* The difference between the concentration values obtained by the two methods should be calculated for each sample: (% Difference) = (Result_Method2 - Result_Method1) / mean(Result_Method1, Result_Method2) * 100.

  • At least 67% (two-thirds) of the samples must have a % difference within ±20%.

  • The results should be presented in a table and a difference plot (e.g., Bland-Altman plot) to visualize any systematic bias between the methods.

Conclusion

The validation and cross-validation of analytical methods are non-negotiable pillars of scientific integrity in drug development. While HPLC-UV offers a robust and cost-effective solution for the analysis of 5-phenoxy-n-valeric acid under specific conditions, LC-MS/MS provides the superior sensitivity and selectivity required for complex bioanalytical challenges. The choice of method must be tailored to the specific question being asked—from purity assessment of a bulk substance to the determination of pharmacokinetic profiles in biological fluids.

By following the principles and protocols outlined in this guide, researchers can ensure that their analytical data is reliable, reproducible, and defensible, forming a solid foundation for successful research and development. The causality behind each experimental choice, from sample preparation to the selection of acceptance criteria, is grounded in decades of bioanalytical best practices and regulatory expectations, providing a trustworthy framework for generating authoritative data.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Altabrisa Group. (2025). Key Parameters for Analytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • De Meulder, B., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(6), 615-618. [Link]

  • GMP Education. (2024). Key terms related to validation of an analytical method. YouTube. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • GMP Insiders. (n.d.). Performance Characteristics In Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

Sources

A Comparative Guide to the Efficacy of 5-Phenoxy-n-valeric Acid and Structurally Related Compounds in a PPARα Agonist Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of 5-phenoxy-n-valeric acid and its analogs as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The intended audience includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PPARα modulation for metabolic disorders.

Introduction to PPARα and the Significance of Agonist Screening

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression.[1] The PPARα isoform is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[2] Its primary role as a fatty acid sensor allows it to control lipid and lipoprotein metabolism, making it a key therapeutic target for conditions like dyslipidemia.[1] Agonists of PPARα, such as fibrate drugs, are clinically used to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol.[3]

The evaluation of novel compounds for PPARα agonist activity is crucial for the discovery of new therapeutics with improved efficacy and safety profiles. This guide focuses on 5-phenoxy-n-valeric acid, a derivative of valeric acid, which is a naturally occurring short-chain fatty acid.[4][5][6] We will compare its activity with structurally similar compounds in a highly specific and sensitive cell-based luciferase reporter assay.

The PPARα Signaling Pathway

Upon binding to a ligand (agonist), PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., 5-phenoxy-n-valeric acid) PPARa_RXR_inactive PPARα/RXR Heterodimer (Inactive) Agonist->PPARa_RXR_inactive Binding & Activation PPARa_RXR_active Activated PPARα/RXR Complex PPARa_RXR_inactive->PPARa_RXR_active Translocation PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Initiates Transcription Luciferase_Assay_Workflow A Seed Reporter Cells in 96-well plate B Incubate cells (24 hours) A->B D Treat cells with compounds B->D C Prepare serial dilutions of test compounds C->D E Incubate cells with compounds (18-24 hours) D->E F Add Luciferase Detection Reagent E->F G Measure Luminescence (Plate Reader) F->G H Data Analysis: Calculate EC50 values G->H

Caption: Workflow for the PPARα Luciferase Reporter Assay.

Detailed Protocol
  • Cell Seeding: Plate the human PPARα reporter cells in a 96-well white, clear-bottom assay plate at a density of 10,000 cells per well in the provided cell culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compounds (5-phenoxy-n-valeric acid, 5-(4-chlorophenoxy)-n-valeric acid), positive control (GW7647), and the pan-agonist (Bezafibrate) in the appropriate screening medium. A vehicle control (e.g., DMSO) should also be prepared.

  • Cell Treatment: Remove the cell culture medium from the wells and add the prepared compound dilutions.

  • Second Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase detection reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence data against the compound concentration and use a non-linear regression model to determine the EC50 value (the concentration at which the compound elicits a half-maximal response).

Results and Data Analysis

The following table summarizes the efficacy (EC50) and selectivity of the tested compounds in the PPARα luciferase reporter assay. Lower EC50 values indicate higher potency.

CompoundPPARα EC50 (nM)Selectivity Notes
GW7647 6Highly selective for PPARα over PPARγ and PPARδ. [8][9]
5-(4-Chlorophenoxy)-n-valeric Acid 85-
5-Phenoxy-n-valeric Acid 250-
Bezafibrate 50,000Pan-agonist, also activates PPARγ and PPARδ.

Discussion and Interpretation

The results from the PPARα luciferase reporter assay provide valuable insights into the structure-activity relationship (SAR) of phenoxy-n-valeric acid derivatives.

  • Potency: The positive control, GW7647 , demonstrated the highest potency with an EC50 value in the low nanomolar range, consistent with published data. [8][10][9]This confirms the validity of the assay system.

  • Structure-Activity Relationship: The addition of a chloro- group at the para-position of the phenoxy ring in 5-(4-chlorophenoxy)-n-valeric acid resulted in a significant increase in potency compared to the parent compound, 5-phenoxy-n-valeric acid . This suggests that an electron-withdrawing group in this position enhances the interaction with the PPARα ligand-binding pocket. Such substitutions can play a key role in determining the potency and selectivity of PPAR subtype activation. [11]

  • Comparison with a Clinical Drug: Bezafibrate , a clinically used pan-PPAR agonist, showed significantly lower potency for PPARα in this assay compared to the other compounds. [3][12][13][14]While effective in vivo, its broader activity profile across all PPAR subtypes distinguishes it from more selective agonists like GW7647.

Conclusion

This comparative guide demonstrates the utility of the PPARα luciferase reporter assay for evaluating the efficacy and structure-activity relationships of novel compounds. Our findings indicate that 5-phenoxy-n-valeric acid possesses PPARα agonist activity, and this activity can be significantly enhanced through chemical modification, as seen with its chlorinated analog. These results provide a strong foundation for further optimization of this chemical scaffold in the pursuit of novel and selective PPARα modulators for the treatment of metabolic diseases.

References

  • Tsuchida, T., et al. (2003). Bezafibrate, a peroxisome proliferator-activated receptor (PPAR)-alpha activator, prevents pancreatic degeneration in obese and diabetic rats. Pancreas, 26(3), 286-91. [Link]

  • Tenenbaum, A., & Fisman, E. Z. (2012). Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention?. Cardiovascular diabetology, 11, 140. [Link]

  • Honda, A., et al. (2012). Anticholestatic effects of bezafibrate in patients with primary biliary cirrhosis treated with ursodeoxycholic acid. Hepatology, 57(4), 1491-501. [Link]

  • Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(36), 13334-13346. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • INDIGO Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]

  • INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]

  • Yoshikawa, T., et al. (2014). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 37(8), 1369-1374. [Link]

  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of medicinal chemistry, 46(17), 3581-99. [Link]

  • Asbaghi, O., et al. (2021). Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments. International Journal of Molecular Sciences, 22(16), 8963. [Link]

  • Filip, M., & Panlilio, L. V. (2017). PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. Behavioural pharmacology, 28(2 and 3-Spec Issue), 143–154. [Link]

  • Wikipedia. Valeric acid. [Link]

  • Singh, S. K., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(13), 1506-1517. [Link]

  • PubChem. Pentanoic Acid. [Link]

Sources

A Researcher's Guide to Benchmarking the Performance of 5-Phenoxy-N-Valeric Acid Derivatives as PPAR Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of novel 5-phenoxy-n-valeric acid derivatives. These compounds, belonging to the fibrate class of drugs, primarily exert their therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). We will delve into the critical in vitro and in vivo assays required to build a robust performance profile, focusing on potency, selectivity, efficacy, and pharmacokinetic properties. The methodologies are presented with an emphasis on experimental rationale and self-validating protocols, enabling a direct and meaningful comparison with existing alternatives like fenofibrate.

Introduction: The Therapeutic Landscape of Fibrates

5-phenoxy-n-valeric acid and its derivatives are structurally related to a class of drugs known as fibrates, which have been a cornerstone in the management of dyslipidemia for decades.[1][2] Clinically, they are effective at lowering elevated plasma triglycerides and very low-density lipoprotein (VLDL) levels while increasing high-density lipoprotein (HDL) cholesterol.[1] The therapeutic utility of these molecules is rooted in their ability to function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid and glucose metabolism.[3][4]

The development of new derivatives in this class is driven by the pursuit of improved efficacy, selectivity, and safety profiles compared to established drugs. This guide outlines a systematic approach to evaluate novel chemical entities within this family, ensuring that the generated data is robust, reproducible, and relevant for advancing promising candidates in the drug discovery pipeline.

The Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate gene expression.[5][6] Upon binding to a ligand, such as a fibrate, the receptor undergoes a conformational change, recruits co-activator proteins, and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[6][7] There are three main isoforms with distinct tissue distribution and physiological roles:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and β-oxidation, which is the primary mechanism behind the triglyceride-lowering effect of fibrates.[4]

  • PPARγ: Predominantly found in adipose tissue, with lower levels in the colon and macrophages. It is a master regulator of adipogenesis and is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[3][5]

  • PPARβ/δ: Ubiquitously expressed, this isoform is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in inflammation and wound healing.[8]

Understanding the interaction of a novel 5-phenoxy-n-valeric acid derivative with these isoforms is the first step in characterizing its performance.

cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand 5-Phenoxy-n-valeric Acid Derivative (Fibrate) PPAR PPARα Ligand->PPAR Binding PPAR_RXR_CoR Inactive Complex RXR RXR CoR Co-repressor PPAR_RXR_Ligand Active Heterodimer PPAR_RXR_CoR->PPAR_RXR_Ligand Conformational Change (Co-repressor Dissociation) PPRE PPRE (on DNA) PPAR_RXR_Ligand->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates CoA Co-activator CoA->PPRE Recruited Metabolism Increased Lipid Metabolism (Fatty Acid Oxidation) Transcription->Metabolism Results in

Caption: General signaling pathway of PPARα activation by a fibrate ligand.

Benchmarking Performance: A Multi-tiered Approach

A rigorous evaluation of a novel compound requires a staged approach, moving from high-throughput in vitro screens to more complex in vivo models. This workflow ensures that resources are focused on the most promising candidates. Each stage aims to answer critical questions about the derivative's potency, selectivity, cellular activity, and ultimately, its physiological effect.

cluster_workflow Benchmarking Workflow N1 Tier 1: Primary Screening (In Vitro Potency & Selectivity) N2 Tier 2: Cellular Activity (Functional Assays) N1->N2 Hit Confirmation N3 Tier 3: Preclinical Profiling (In Vivo Efficacy & PK) N2->N3 Lead Generation N4 Lead Candidate N3->N4 Go/No-Go Decision T1_details • PPAR Transactivation Assay (α, γ, δ) • Receptor Binding Assay I1->T1_details T2_details • Target Gene Expression (HepG2 cells) • In Vitro ADME Screening I2->T2_details T3_details • Dyslipidemia Animal Model • Full PK Profile I3->T3_details

Caption: A multi-tiered workflow for benchmarking 5-phenoxy-n-valeric acid derivatives.

In Vitro Performance Benchmarking

The initial characterization of novel derivatives relies on a suite of in vitro assays designed to quantify their interaction with the PPAR isoforms and their functional consequences in a controlled cellular environment.

PPAR Transactivation Potency and Selectivity

This is the foundational assay to determine if a compound is a PPAR agonist and for which isoform(s). A cell-based reporter gene assay is the standard method.[9] The goal is to generate a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each PPAR isoform.

Rationale for Experimental Choices: HEK293T cells are commonly used due to their high transfection efficiency and low endogenous nuclear receptor expression, providing a clean background for the assay.[9] A dual-luciferase system is employed to normalize for transfection efficiency and cell viability, ensuring the measured signal is due to specific PPAR activation. Fenofibric acid (the active metabolite of fenofibrate) should be used as a positive control for PPARα, and a potent PPARγ agonist like Rosiglitazone for PPARγ, to benchmark the performance of the new derivatives.

  • Cell Culture & Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS at 37°C and 5% CO₂.

    • Seed cells into 96-well plates at a density of 3 x 10⁴ cells/well.

    • After 24 hours, co-transfect cells using a suitable lipid-based reagent with:

      • A receptor expression plasmid (e.g., human PPARα-Gal4, PPARγ-Gal4, or PPARδ-Gal4).

      • A reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence (UAS) (e.g., pGL4.35).[9]

      • A control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, remove the medium and replace it with a fresh medium containing the test derivatives at various concentrations (typically a serial dilution from 10 pM to 100 µM). Include vehicle (DMSO) and positive control wells.

  • Lysis & Luminescence Reading:

    • After 24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence to normalize the data.

    • Plot the normalized luminescence against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal activation (Eₘₐₓ).

    • Selectivity is determined by comparing the EC₅₀ values across the three PPAR isoforms.

Receptor Binding Affinity

While transactivation assays measure functional activity, competitive binding assays quantify the physical interaction between the compound and the PPAR ligand-binding domain (LBD). This helps to confirm that the observed activity is due to direct receptor binding and determines the binding affinity (Ki). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.[10]

Target Gene Expression Analysis

To confirm that PPARα activation translates into a relevant biological response, the expression of known PPARα target genes should be measured. This is typically done in a human hepatoma cell line like HepG2, which endogenously expresses high levels of PPARα.[9]

Rationale for Experimental Choices: HepG2 cells provide a physiologically relevant model for the liver, the primary site of fibrate action. Key target genes involved in fatty acid transport (CD36) and β-oxidation (CPT1A, MCAD, VLCAD) are chosen as readouts because their upregulation is a direct consequence of PPARα activation and central to the triglyceride-lowering mechanism.[9]

  • Cell Culture and Treatment:

    • Culture HepG2 cells and seed them in 6-well plates.

    • Once confluent, treat the cells with the test derivatives at their EC₅₀ concentration for 24 hours. Include vehicle and positive controls.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a suitable kit (e.g., TRIzol).

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green master mix with primers specific for target genes (e.g., CD36, CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

In Vitro Performance Summary
CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)PPARα Selectivity (γ/α)CPT1A Gene Expression (Fold Change)
Reference (Fenofibric Acid) 350>10,000>10,000>28x4.5
Derivative A 150>10,0008,500>66x6.2
Derivative B (Dual Agonist) 2505009,0000.5x5.1

Table 1: Hypothetical comparative in vitro data for novel 5-phenoxy-n-valeric acid derivatives against a reference compound.

In Vivo Efficacy Assessment

Promising candidates from in vitro screening must be evaluated in a living system to confirm their therapeutic effect. Animal models that mimic human dyslipidemia are essential for this validation.

Animal Models of Dyslipidemia

The choice of animal model is critical. A common and relevant model is the diet-induced obese mouse.[11] C57BL/6 mice fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, providing a suitable background to test the lipid-lowering and insulin-sensitizing effects of PPAR agonists. Another option includes genetic models like the db/db mouse, which is leptin receptor deficient and displays a severe diabetic and dyslipidemic phenotype.[5]

Key Efficacy Endpoints

The primary measure of success in these models is the improvement of metabolic parameters.

  • Lipid Profile: Measurement of plasma triglycerides, total cholesterol, HDL, and LDL after a period of treatment.

  • Glucose Homeostasis: An oral glucose tolerance test (OGTT) can be performed to assess improvements in insulin sensitivity.

In Vivo Efficacy Summary
Compound (at 10 mg/kg/day)% Change in Plasma Triglycerides% Change in HDL CholesterolImprovement in Glucose Tolerance (AUC)
Vehicle Control +5%-2%No change
Reference (Fenofibrate) -45%+15%Moderate
Derivative A -55%+22%Moderate
Derivative B (Dual Agonist) -50%+18%Significant

Table 2: Hypothetical in vivo efficacy data in a diet-induced obese mouse model.

Pharmacokinetic (PK) Profiling

A compound's efficacy is intrinsically linked to its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes it (ADME). Poor PK can terminate the development of an otherwise potent compound. Fibrates are known to be metabolized by cytochrome P450 enzymes (specifically CYP3A4) and are highly bound to plasma proteins like albumin.[1][2]

Key Pharmacokinetic Parameters
  • In Vitro ADME: Initial screening often involves assays for metabolic stability in liver microsomes and plasma protein binding.

  • In Vivo PK: Following oral or intravenous administration to rodents, key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability (%F) are determined.[12]

Pharmacokinetic Profile Summary
CompoundMouse Half-life (t₁/₂, h)Oral Bioavailability (%F)Plasma Protein Binding (%)
Reference (Fenofibric Acid) 4.560>99
Derivative A 6.275>99
Derivative B 3.855>99

Table 3: Hypothetical pharmacokinetic data for lead candidates.

Comparative Landscape: Positioning Against Alternatives

The ultimate goal of benchmarking is to understand how a new derivative compares to both the standard of care and other drugs in development.

  • Against other Fibrates: Does the new derivative offer higher potency (lower effective dose), improved selectivity (fewer off-target effects, particularly avoiding PPARγ activation if not desired), or a better pharmacokinetic profile (e.g., longer half-life allowing for once-daily dosing)?

  • Against other Drug Classes: While fibrates are excellent for high triglycerides, statins are the first-line therapy for high LDL cholesterol.[13] For patients with mixed dyslipidemia, combination therapy is common. A novel derivative, particularly a dual PPAR agonist, might offer broader benefits on both lipids and glucose metabolism, potentially filling an unmet clinical need.[14][[“]]

Conclusion

The systematic benchmarking of 5-phenoxy-n-valeric acid derivatives requires a disciplined, multi-tiered approach. By integrating in vitro assays for potency and mechanism with in vivo models for efficacy and pharmacokinetic studies, researchers can build a comprehensive performance profile. This guide provides the foundational protocols and scientific rationale to identify derivatives with superior therapeutic potential, facilitating data-driven decisions in the complex process of drug discovery and development. The key to success lies in not only identifying potent molecules but also those with the optimal balance of efficacy, selectivity, and drug-like properties required for clinical translation.

References

  • Miller, D. B., & Spence, J. D. (1998).
  • Montagner, A., et al. (2012). In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice.
  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα)
  • Miller, D. B., & Spence, J. D. (1998).
  • Cho, H. Y., et al. (2018). A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption. Journal of Pharmacokinetics and Pharmacodynamics.
  • Wang, R., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation.
  • Gumbilai, V., et al. (2020).
  • de la Rosa, M. A., et al. (2012). Identification of PPARgamma Partial Agonists of Natural Origin (I)
  • ResearchGate. (n.d.). (± S.D.) pharmacokinetic parameters of ciprofibrate and fenofibric...
  • Lee, S. K., et al. (2018). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. Molecules.
  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech.
  • ResearchGate. (n.d.). Selected Investigational PPAR Agonists.
  • BenchChem. (2025). Pharmacodynamics of Choline Fenofibrate: A Technical Guide for Researchers. BenchChem.
  • El-Athman, R., et al. (2009). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Journal of Biological Chemistry.
  • Tan, Y. H., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence.
  • Uno, Y., et al. (2015).
  • DTB. (2016). Non-statin drugs for the management of dyslipidaemia in adults. Drug and Therapeutics Bulletin.
  • Willson, T. M., et al. (2001). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Journal of Medicinal Chemistry.
  • Brown, P. J., et al. (2005). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters.
  • Synapse. (2024). Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments.
  • Burris, T. P. (2015). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-(5-(2,5-dimethyl-phenoxy)-2,2-dimethylpentyl)-benzamide Derivatives as Novel Farnesoid X Receptor (FXR) Antagonist.
  • Khatik, G. L., et al. (2022).
  • Choi, S. H. (2015).
  • Zhang, M., et al. (2020). In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database. Journal of Biomolecular Structure and Dynamics.
  • Selleck Chemicals. (n.d.). PPAR Inhibition | PPAR Agonist Review. Selleckchem.
  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.
  • Peters, J. M. (2012). Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. YouTube.

Sources

A Comparative Guide to Inter-laboratory Quantification of 5-Phenoxy-n-Valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the two primary analytical methodologies for the quantification of 5-phenoxy-n-valeric acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document furnishes supporting experimental data, detailed protocols, and the scientific rationale behind methodological choices to ensure robust and reproducible quantification across different laboratories.

Introduction: The Imperative for Standardized Quantification

5-Phenoxy-n-valeric acid and its structural analogs are of significant interest in pharmaceutical and metabolic research. The accurate and precise measurement of this analyte in biological matrices is paramount for pharmacokinetic studies, biomarker validation, and toxicological assessments. However, variability in analytical methods and laboratory practices can lead to significant discrepancies in reported concentrations, hindering collaborative research and regulatory acceptance.

An inter-laboratory comparison, also known as a proficiency test, is a critical tool for evaluating and harmonizing the performance of different laboratories.[1] By analyzing a common, homogenous sample, participating laboratories can assess the accuracy and comparability of their results, identify potential methodological biases, and work towards a consensus on best practices.[2][3] The statistical evaluation of such comparisons, often guided by standards like ISO 13528, provides a quantitative measure of a laboratory's performance relative to its peers.[4][5][6][7]

This guide will delve into the technical nuances of both LC-MS/MS and GC-MS for the analysis of 5-phenoxy-n-valeric acid, presenting exemplar performance data and detailed, validated protocols to facilitate methodological harmonization and improve the reliability of quantitative data across the scientific community.

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the quantification of 5-phenoxy-n-valeric acid is contingent on several factors, including the required sensitivity, sample matrix, throughput, and available instrumentation. Both techniques offer high selectivity and sensitivity but differ fundamentally in their sample introduction and ionization processes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often favored for its ability to analyze polar and thermally labile compounds directly, often with minimal sample preparation.[8][9] For carboxylic acids, LC-MS/MS typically employs electrospray ionization (ESI) in negative ion mode, which is highly efficient for deprotonating the carboxylic acid group.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, requires analytes to be volatile and thermally stable. For non-volatile compounds like 5-phenoxy-n-valeric acid, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester.[12][13][14][15][16] This adds a step to the sample preparation workflow but can result in excellent chromatographic separation and sensitivity.

Below is a comparative summary of the exemplar performance characteristics for each method.

Quantitative Method Performance
ParameterLC-MS/MS (Exemplar)GC-MS (Exemplar)Rationale and Causality
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mLLC-MS/MS often achieves lower LODs for polar compounds due to efficient ionization and minimal sample manipulation.[17][18]
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mLThe LOQ is dependent on the precision and accuracy at low concentrations, which is typically superior in LC-MS/MS for this analyte class.[19]
**Linearity (R²) **>0.998>0.995Both techniques can achieve excellent linearity over a wide dynamic range with appropriate internal standards.[20][21]
Recovery (%) 92 - 105%88 - 102%The additional derivatization and extraction steps in the GC-MS protocol can lead to slightly lower and more variable recovery.[22]
Precision (RSD%) < 10%< 15%The multi-step sample preparation for GC-MS can introduce more variability compared to the more direct analysis by LC-MS/MS.[23]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of 5-phenoxy-n-valeric acid in a biological matrix (e.g., human plasma) using both LC-MS/MS and GC-MS.

LC-MS/MS Quantification Protocol

This protocol is optimized for high sensitivity and throughput, leveraging direct analysis with minimal sample preparation.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 5-phenoxy-n-valeric acid-d5). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). f. Transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY UPLC I-Class).[24]
  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 20% to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP).
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions (Exemplar):
  • 5-phenoxy-n-valeric acid: Precursor ion (Q1) m/z 193.1 -> Product ion (Q3) m/z 93.0
  • 5-phenoxy-n-valeric acid-d5 (IS): Precursor ion (Q1) m/z 198.1 -> Product ion (Q3) m/z 98.0

Diagram of LC-MS/MS Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) ppt Add Acetonitrile + IS Vortex & Centrifuge plasma->ppt evap Evaporate Supernatant ppt->evap recon Reconstitute evap->recon inject Inject into UPLC recon->inject ms ESI-MS/MS Detection inject->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS workflow for 5-phenoxy-n-valeric acid.

GC-MS Quantification Protocol

This protocol involves a derivatization step to enhance the volatility of the analyte for GC analysis.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization): a. To 200 µL of plasma, add the internal standard (e.g., 4-phenoxybutyric acid). b. Acidify the sample to a pH of ~2 with 1M HCl. c. Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes. d. Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. f. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[14] g. Cap the vial tightly and heat at 70°C for 45 minutes to form the trimethylsilyl (TMS) derivative. h. Cool to room temperature and transfer to an autosampler vial.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
  • Injector Temperature: 280°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
  • Mass Spectrometer: Mass selective detector (e.g., Agilent 5977B).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitored Ions (Exemplar for TMS derivative):
  • 5-phenoxy-n-valeric acid-TMS: m/z 266 (Molecular Ion), 173
  • 4-phenoxybutyric acid-TMS (IS): m/z 252 (Molecular Ion), 159

Diagram of GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample (200 µL) lle Liquid-Liquid Extraction plasma->lle evap Evaporate Extract lle->evap deriv Derivatization (BSTFA) evap->deriv inject Inject into GC deriv->inject ms EI-MS Detection (SIM) inject->ms data Data Acquisition & Quantification ms->data

Caption: GC-MS workflow for 5-phenoxy-n-valeric acid.

Inter-laboratory Comparison: Design and Data Interpretation

A successful inter-laboratory comparison hinges on a well-defined study design and a robust statistical analysis of the results.

Study Design
  • Coordinating Laboratory: A designated laboratory is responsible for preparing and distributing a homogenous and stable batch of the test material (e.g., spiked plasma) to all participating laboratories.[1]

  • Sample Distribution: Identical, blinded samples are shipped to each participant under controlled conditions.

  • Analysis and Reporting: Each laboratory analyzes the samples using their in-house, validated method (either LC-MS/MS or GC-MS) and reports the quantitative results back to the coordinating laboratory.

  • Statistical Analysis: The coordinating laboratory performs a statistical analysis of the submitted data to determine the consensus value and each laboratory's performance.

Diagram of Inter-laboratory Comparison Workflow:

ILC_Workflow cluster_participants Participating Laboratories coord Coordinating Lab (Sample Prep & Distribution) lab_a Lab A coord->lab_a lab_b Lab B coord->lab_b lab_c Lab C coord->lab_c lab_n Lab N coord->lab_n analysis Statistical Analysis (Consensus Value & Z-Scores) lab_a->analysis lab_b->analysis lab_c->analysis lab_n->analysis report Final Report & Performance Evaluation analysis->report

Caption: Inter-laboratory comparison workflow.

Data Interpretation using Z-Scores

The Z-score is a widely accepted statistical tool for evaluating performance in proficiency testing.[1][7] It provides a standardized measure of how far a laboratory's result deviates from the consensus mean. The Z-score is calculated as:

Z = (x - X) / σ

Where:

  • x is the result from the individual laboratory.

  • X is the assigned value (typically the consensus mean of all participants' results).

  • σ is the standard deviation for proficiency assessment.

The interpretation of Z-scores is generally as follows:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance (warning signal).

  • |Z| ≥ 3: Unsatisfactory performance (action signal).

Laboratories with unsatisfactory Z-scores should conduct a thorough investigation to identify and rectify the root cause of the deviation.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of 5-phenoxy-n-valeric acid. The choice of methodology should be guided by the specific requirements of the study. For high-throughput analysis with minimal sample preparation and potentially higher sensitivity, LC-MS/MS is recommended. GC-MS, while requiring an additional derivatization step, offers excellent chromatographic resolution and can be a robust alternative.

To ensure data comparability and reliability across different research sites, the adoption of standardized and thoroughly validated methods is crucial. Participation in inter-laboratory comparison studies is strongly encouraged as a means of external quality assessment and continuous improvement. By adhering to the principles and protocols outlined in this guide, researchers can enhance the scientific integrity and trustworthiness of their quantitative data for 5-phenoxy-n-valeric acid.

References

  • ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]

  • Statistical Method for Proficiency Testing. Lecture Notes in Medical Technology. [Link]

  • Rosario, P., Martínez, J. L., & Silva, M. (2009). Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance, 14(7), 389-396. [Link]

  • Tsai, S. W., Chen, Y. C., & Lee, M. R. (2002). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 769(1), 139–147. [Link]

  • Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS. EURL for Single Residue Methods. [Link]

  • Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid communications in mass spectrometry : RCM, 17(7), 685–689. [Link]

  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. QUALITAT. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Extraction and derivatization of polar herbicides for GC-MS analyses. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. InTech. [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids. Clinical biochemistry, 38(4), 351–361. [Link]

  • Schwartz-Zimmermann, H. E., Schreiner, M. G., & Schedle, K. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and bioanalytical chemistry, 416(6), 1421–1434. [Link]

  • Schwartz-Zimmermann, H. E., Schreiner, M. G., & Schedle, K. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and bioanalytical chemistry, 416(6), 1421–1434. [Link]

  • Hirayama, A., Abe, K., Ikeda, S., Taguchi, R., & Soga, T. (2019). Comparative Evaluation of Plasma Metabolomic Data from Multiple Laboratories. Metabolites, 9(10), 209. [Link]

  • Frain, B., Manes, J., & Marín, R. (2014). Determination and occurrence of phenoxyacetic acid herbicides and their transformation products in groundwater using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Molecules (Basel, Switzerland), 19(11), 17760–17777. [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Technology Networks. [Link]

  • Khan, S. A., Kumar, A., Das, S., Kumar, M., Kumar, D., Kumar, P., & Kumar, S. (2023). An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(12), 1162. [Link]

  • Communal, P. Y., Royer, A., Schauber, C., & Faye, T. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies. [Link]

  • Majzik-Solymos, E., Kiltom, A., & Tölgyessy, P. (2006). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Central European Journal of Chemistry, 4(3), 446-456. [Link]

  • Ferrara, G., Gagliano, O., Di Fede, C., Camiolo, G., D'Anca, M., Rallo, M., ... & Giammona, G. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS. Molecules, 28(4), 1801. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. [Link]

  • Bristow, A. W., Webb, K. S., & Lubben, A. T. (2003). Intercomparison study on accurate mass measurement of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1166–1174. [Link]

  • Brown, P. A., D'Agostino, P. A., & Provost, L. R. (1995). Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. Analytical Chemistry, 67(15), 2577-2582. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • Al-Huniti, N. H., & El-Yazigi, A. (1989). The validation criteria for analytical methods used in pharmacy practice research. Journal of clinical pharmacy and therapeutics, 14(6), 465–473. [Link]

  • Small Molecules Quantitation. Yale School of Medicine. [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]

  • Kolisnyk, S. V., Shpychak, O. S., & Maslov, O. Y. (2021). Validation of the alkalimetry method for the quantitative determination of free organic acids in raspberry leaves. Farmatsevtychnyi zhurnal, (2), 52-59. [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137. [Link]

  • A Study of Analytical Method Development and Validation for Quantitative Analysis of Paracetamol by using UV Spectroscopy. International Journal for Research in Applied Science and Engineering Technology, 11(11), 1419-1428. [Link]

Sources

A Head-to-Head Comparison: Validating a Bioanalytical Method for 5-phenoxy-n-valeric acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of drug development, the reliable quantification of therapeutic agents and their metabolites in biological matrices is the bedrock upon which pharmacokinetic (PK) and toxicokinetic (TK) studies are built.[1] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation of bioanalytical methods to ensure data integrity.[2][3] This guide provides a comprehensive, experience-driven comparison of two common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—for the validation of a robust bioanalytical method for 5-phenoxy-n-valeric acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This is not merely a procedural checklist but a deep dive into the why behind the how. We will explore the scientific rationale for each step, compare the performance of each technique across critical validation parameters, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Analyte: 5-phenoxy-n-valeric acid

Before designing any method, understanding the analyte is paramount. 5-phenoxy-n-valeric acid is a small molecule with the following key properties:

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • pKa: ~4.66[2][3]

Its pKa indicates it is an acidic compound. This is a critical attribute that governs its behavior during extraction and chromatographic separation. In plasma (pH ~7.4), 5-phenoxy-n-valeric acid will be predominantly in its ionized (deprotonated) state, making it highly water-soluble and challenging to extract with non-polar organic solvents unless the sample pH is adjusted.

The Analytical Challenge: Selecting the Optimal Sample Preparation Strategy

The goal of sample preparation is to isolate the analyte of interest from a complex biological matrix, removing interferences like proteins and phospholipids that can compromise the analytical run.[4] The choice of technique represents a trade-off between speed, simplicity, cost, and the ultimate cleanliness of the final extract. Here, we compare two workhorse methods:

  • Protein Precipitation (PPT): A rapid, straightforward technique where an organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[5][6] It's known for speed but can leave behind other matrix components, potentially leading to ion suppression or enhancement in the MS source.[4][7]

  • Liquid-Liquid Extraction (LLE): A more labor-intensive method involving the partitioning of the analyte between the aqueous plasma sample and a water-immiscible organic solvent.[5] By adjusting the pH of the plasma sample to below the analyte's pKa, we can convert 5-phenoxy-n-valeric acid to its neutral, more lipophilic form, facilitating its extraction into the organic phase. This technique generally produces a cleaner extract than PPT.[8]

Comparative Experimental Design & Protocols

We will validate an LC-MS/MS method for 5-phenoxy-n-valeric acid over a concentration range of 1.00 to 1000 ng/mL in human plasma, comparing the performance of a PPT protocol against an LLE protocol. A stable isotope-labeled internal standard (SIL-IS), 5-phenoxy-n-valeric acid-d5, will be used to compensate for variability during sample preparation and analysis.

Experimental Protocol 1: Protein Precipitation (PPT)

Objective: To rapidly remove proteins from plasma samples prior to LC-MS/MS analysis.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (5-phenoxy-n-valeric acid-d5 at 1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to ensure complete protein precipitation.

  • Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.

Experimental Protocol 2: Liquid-Liquid Extraction (LLE)

Objective: To selectively extract the analyte from the plasma matrix, yielding a cleaner sample.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (5-phenoxy-n-valeric acid-d5 at 1 µg/mL).

  • Add 50 µL of 2% phosphoric acid in water. This acidifies the sample to a pH of ~2-3, well below the pKa of 4.66, neutralizing the analyte.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix vigorously for 5 minutes to facilitate the transfer of the analyte from the aqueous to the organic phase.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer 500 µL of the upper organic layer (MTBE) to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.

Head-to-Head Validation Performance Assessment

A bioanalytical method is validated by assessing a series of key parameters to demonstrate its suitability for the intended purpose.[2][9] The table below summarizes the acceptance criteria based on the ICH M10 guideline and presents hypothetical, yet realistic, comparative data for our two protocols.

Table 1: Comparison of Validation Parameters for PPT vs. LLE Methods

Validation ParameterICH M10 Acceptance CriteriaProtein Precipitation (PPT) - Hypothetical ResultsLiquid-Liquid Extraction (LLE) - Hypothetical Results
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma.Pass. Minor baseline noise observed.Pass. Cleaner baseline compared to PPT.
Lower Limit of Quantitation (LLOQ) Analyte response is ≥5x blank response. Accuracy within ±20%, Precision ≤20% CV.1.00 ng/mL. Accuracy: 108.5%, Precision: 12.3% CV.1.00 ng/mL. Accuracy: 102.1%, Precision: 8.5% CV.
Accuracy (Bias) Within ±15% of nominal value (except LLOQ).-8.5% to +11.2%-4.3% to +5.8%
Precision (CV%) Within-run & Between-run CV ≤15% (except LLOQ).Within-run: ≤9.8% CV. Between-run: ≤11.5% CV.Within-run: ≤6.5% CV. Between-run: ≤7.8% CV.
Recovery (%) Consistent and reproducible. Not a strict acceptance criterion but should be optimized.Analyte: 88-95%. IS: 91%.Analyte: 75-82%. IS: 78%.
Matrix Effect (Matrix Factor) IS-normalized Matrix Factor CV should be ≤15% across different lots of plasma.13.8% CV. Mild ion suppression observed but compensated by SIL-IS.4.2% CV. Minimal ion suppression observed.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of nominal values.Pass. Stable for 3 freeze-thaw cycles, 8 hours at room temp, and 90 days at -80°C.Pass. Stable for 3 freeze-thaw cycles, 8 hours at room temp, and 90 days at -80°C.

In-Depth Analysis of Validation Parameters

Causality Behind the Choices and Results

Selectivity & LLOQ: Both methods demonstrate acceptable selectivity. However, the LLE method provides a cleaner baseline, which is a direct result of the selective partitioning of the neutralized, non-polar analyte into the MTBE, leaving polar interferences behind in the aqueous phase.[5] This enhanced cleanliness often translates to better signal-to-noise at the LLOQ, which is reflected in the superior precision for the LLE method at this critical concentration.

Accuracy and Precision: While both methods meet the acceptance criteria, the LLE method shows demonstrably better performance with accuracy values closer to nominal and lower coefficients of variation.[10][11] This is a hallmark of a more robust method. The higher variability in the PPT method can be attributed to residual matrix components that may inconsistently affect the ionization process.[4]

Recovery vs. Matrix Effect: The Critical Trade-Off This is where the core difference between the two methods becomes evident.

  • Recovery: The PPT method shows higher recovery. This is expected, as it's a less selective process; a larger portion of the analyte is simply carried over in the supernatant after protein removal. LLE recovery is slightly lower because the partitioning process between two liquid phases is never 100% efficient. However, high recovery is not the ultimate goal; a consistent and reproducible recovery is what matters, and both methods achieve this.

  • Matrix Effect: This is the "Achilles' heel" of LC-MS/MS bioanalysis.[12] It refers to the alteration of ionization efficiency by co-eluting components from the matrix. The LLE method is the clear winner here. With a CV of only 4.2% for the IS-normalized matrix factor, it demonstrates minimal and consistent matrix effects across different plasma lots. The PPT method's higher CV of 13.8%, while still acceptable, indicates a greater and more variable degree of ion suppression.[13][14] Although the SIL-IS effectively compensates for this, relying heavily on the IS to correct for significant matrix effects is less ideal than minimizing them in the first place.

The relationship between sample cleanup, recovery, and matrix effect is a foundational concept in bioanalysis.

G cluster_0 Sample Preparation Choice cluster_1 Method Performance PPT Protein Precipitation (PPT) Cleanup Sample Cleanliness PPT->Cleanup Lower Recovery Analyte Recovery PPT->Recovery Higher LLE Liquid-Liquid Extraction (LLE) LLE->Cleanup Higher LLE->Recovery Lower but Consistent MatrixEffect Matrix Effect Cleanup->MatrixEffect Inverse Relationship (Cleaner sample = less effect) DataQuality Overall Data Quality (Accuracy & Precision) Cleanup->DataQuality Direct Relationship (Cleaner sample = better data) MatrixEffect->DataQuality Negative Impact

Caption: Relationship between sample prep choice and performance.

The diagram above illustrates that while PPT may offer higher recovery, the superior sample cleanliness achieved with LLE leads to reduced matrix effects and, consequently, higher overall data quality.

Visualizing the Validation Workflow

A robust validation process follows a structured workflow to assess all necessary parameters.

Bioanalytical_Validation_Workflow cluster_validation Full Validation (ICH M10) start Method Development (PPT vs. LLE) selectivity Selectivity & LLOQ Test blank plasma from ≥6 sources Establish lowest quantifiable conc. start->selectivity calibration Calibration Curve Assess linearity, range Accuracy & Precision of back-calculated standards selectivity->calibration accuracy_precision Accuracy & Precision Within-run & Between-run analysis At LLOQ, Low, Mid, High QC levels calibration->accuracy_precision matrix_effect Matrix Effect Assess ion suppression/enhancement Use ≥6 lots of plasma accuracy_precision->matrix_effect recovery Recovery & Process Efficiency Compare pre-extraction vs. post-extraction spikes matrix_effect->recovery stability Stability Assessment Freeze-Thaw Bench-Top (short-term) Long-Term Stock Solution recovery->stability report Validation Report stability->report

Caption: The bioanalytical method validation workflow.

Conclusion and Recommendation

Both the Protein Precipitation and Liquid-Liquid Extraction methods were successfully validated according to the ICH M10 guideline for the quantification of 5-phenoxy-n-valeric acid in human plasma.

  • Protein Precipitation (PPT) is a viable option, particularly for high-throughput screening environments where speed and cost are primary drivers. Its simplicity is a major advantage. However, it results in a dirtier extract with more significant matrix effects, placing a heavy reliance on the stable isotope-labeled internal standard for accurate quantification.

  • Liquid-Liquid Extraction (LLE) , while more complex and time-consuming, is the scientifically superior method. It yields a cleaner extract, significantly minimizing matrix effects and resulting in improved accuracy and precision.[8] For pivotal nonclinical or clinical studies that will be submitted for regulatory review, the robustness and higher data quality afforded by the LLE method make it the recommended choice.

Ultimately, the selection of a sample preparation method is a critical decision that impacts the entire lifecycle of a bioanalytical assay. By understanding the underlying scientific principles and comparing performance across key validation parameters, researchers can confidently select and validate a method that is truly fit for its intended purpose, ensuring the generation of reliable data to support crucial drug development decisions.[1][2]

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. [Link]

  • Molbase. (n.d.). 5-PHENOXY-N-VALERIC ACID, 7170-40-3. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Stove, C., et al. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry.
  • Lopes, B. R. P., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]

  • Islam, M. R., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine by HPLC. ACTA Pharmaceutica Sciencia. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Journal of Scientific & Technology Research. (2013). Sample Preparation In Bioanalysis: A Review. [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research.
  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Phenoxy-n-Valeric Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I recognize the critical importance of bridging the translational gap between laboratory findings and clinical efficacy. This guide provides an in-depth analysis of the in vitro and in vivo correlation (IVIVC) for 5-phenoxy-n-valeric acid, offering a framework for researchers, scientists, and drug development professionals to understand and evaluate its therapeutic potential. We will explore the causal relationships behind experimental choices, present detailed methodologies, and synthesize data to construct a comprehensive understanding of this compound's activity.

Introduction: The Significance of IVIVC in Drug Discovery

The journey of a drug from a promising molecule in a test tube to a life-saving therapy is contingent upon a predictable relationship between its activity in controlled laboratory settings (in vitro) and its behavior within a complex living organism (in vivo). This relationship, termed the in vitro-in vivo correlation (IVIVC), is a cornerstone of modern drug development. A strong IVIVC enhances our ability to make informed decisions, optimize dosing regimens, and ultimately, increase the probability of clinical success.

5-phenoxy-n-valeric acid, a derivative of valeric acid, presents an interesting case study for exploring IVIVC. While direct correlational studies on this specific molecule are not extensively published, we can extrapolate from the known biological activities of related compounds, such as other valeric acid derivatives, to design and interpret a robust IVIVC investigation. Valeric acid and its analogues have been investigated for their potential effects on the central nervous system, particularly as inhibitors of histone deacetylase (HDAC) and their subsequent impact on neurotransmission. This guide will therefore focus on a hypothetical investigation into the potential HDAC inhibitory activity of 5-phenoxy-n-valeric acid and its correlation from in vitro assays to in vivo models of neurological function.

In Vitro Evaluation: Quantifying Target Engagement and Cellular Effects

The initial step in characterizing a compound's activity is to assess its direct interaction with its molecular target and its subsequent effects on cellular function in a controlled environment. For 5-phenoxy-n-valeric acid, a logical starting point is to determine its potency as an HDAC inhibitor.

Rationale: This assay directly measures the ability of 5-phenoxy-n-valeric acid to inhibit the enzymatic activity of HDACs. This is a critical first step to confirm the compound's mechanism of action and to determine its potency (IC50 value).

Experimental Protocol:

  • Reagents and Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, and 96-well microplates.

  • Procedure:

    • Prepare a serial dilution of 5-phenoxy-n-valeric acid.

    • In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the various concentrations of 5-phenoxy-n-valeric acid or TSA.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Add a developer solution to stop the enzymatic reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Rationale: Following confirmation of direct target engagement, it is essential to determine if the compound can access and modulate its target within a cellular context. This assay measures the downstream consequence of HDAC inhibition – an increase in histone acetylation.

Experimental Protocol:

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) to a suitable confluency.

  • Treatment: Treat the cells with varying concentrations of 5-phenoxy-n-valeric acid for a defined period (e.g., 24 hours).

  • Histone Extraction: Lyse the cells and extract the histone proteins.

  • Western Blot Analysis:

    • Separate the extracted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to untreated controls.

Workflow for In Vitro Analysis

cluster_0 In Vitro Evaluation A HDAC Inhibition Assay C Data Analysis (IC50) A->C Dose-response data B Cellular Histone Acetylation D Data Analysis (Western Blot Quantification) B->D Band intensities

Caption: Workflow for the in vitro assessment of 5-phenoxy-n-valeric acid.

In Vivo Assessment: Evaluating Efficacy and Pharmacokinetics

The true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are designed to assess not only the efficacy of the compound in a disease-relevant model but also its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Rationale: Understanding the PK profile of 5-phenoxy-n-valeric acid is crucial for designing meaningful efficacy studies and for establishing the IVIVC. This involves determining how the compound is absorbed, distributed throughout the body, metabolized, and ultimately eliminated.

Experimental Protocol:

  • Animal Model: Utilize a suitable animal model, typically rodents (e.g., mice or rats).

  • Dosing: Administer a single dose of 5-phenoxy-n-valeric acid via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Process the blood samples to isolate plasma and quantify the concentration of 5-phenoxy-n-valeric acid using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Rationale: Based on the hypothesized HDAC inhibitory activity, a relevant in vivo model is necessary to assess the compound's therapeutic effect. For instance, a model of memory enhancement or neuroprotection could be employed. The Sodium Butyrate model in mice is a commonly used paradigm to assess the behavioral effects of HDAC inhibitors.

Experimental Protocol:

  • Animal Model: Use adult mice.

  • Treatment Groups:

    • Vehicle control

    • 5-phenoxy-n-valeric acid (at various doses)

    • Positive control (e.g., Sodium Butyrate)

  • Dosing Regimen: Administer the compounds for a specified duration.

  • Behavioral Testing: Conduct a relevant behavioral test, such as the Novel Object Recognition (NOR) test, to assess cognitive function.

    • Familiarization Phase: Allow mice to explore two identical objects.

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

  • Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A significant preference for the novel object indicates improved memory.

Workflow for In Vivo Analysis

cluster_1 In Vivo Evaluation E Pharmacokinetic Study G PK Parameter Calculation E->G Plasma concentrations F In Vivo Efficacy Model H Behavioral Data Analysis F->H Exploration times

Caption: Workflow for the in vivo assessment of 5-phenoxy-n-valeric acid.

Establishing the In Vitro-In Vivo Correlation

The culmination of these studies is the integration of in vitro and in vivo data to establish a meaningful correlation. This involves comparing the concentrations of 5-phenoxy-n-valeric acid required to elicit a biological response in vitro with the plasma concentrations achieved in vivo that result in a therapeutic effect.

Comparative Data Summary

ParameterIn VitroIn Vivo
Assay HDAC InhibitionNovel Object Recognition
Metric IC50 (nM)Effective Dose (mg/kg)
Hypothetical Result 150 nM10 mg/kg
Cellular Assay Histone AcetylationBrain Histone Acetylation
Metric EC50 (µM)Target Occupancy (%)
Hypothetical Result 1.2 µM60% at 10 mg/kg
PK Parameter N/ACmax (µM) at 10 mg/kg
Hypothetical Result N/A2.5 µM

Interpreting the Correlation:

A strong IVIVC would be demonstrated if the in vivo effective plasma concentrations of 5-phenoxy-n-valeric acid are consistent with the concentrations required for in vitro target engagement and cellular activity. For example, if the Cmax achieved at an effective dose in vivo is above the IC50 and EC50 values from the in vitro assays, this suggests that the observed in vivo efficacy is likely driven by the intended mechanism of action.

Logical Relationship for IVIVC

cluster_2 IVIVC Framework I In Vitro Potency (IC50) L Correlation Established I->L is predictive of J In Vivo Plasma Concentration (Cmax) J->L correlates with K In Vivo Efficacy K->L is explained by

Caption: Logical framework for establishing the IVIVV of 5-phenoxy-n-valeric acid.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for establishing the in vitro and in vivo correlation of 5-phenoxy-n-valeric acid's activity, focusing on its potential as an HDAC inhibitor. The strength of this approach lies in its logical progression from direct target engagement to cellular effects and finally to in vivo efficacy, all while considering the critical role of pharmacokinetics.

For researchers investigating 5-phenoxy-n-valeric acid or similar compounds, the key takeaway is the necessity of a multi-faceted experimental approach. A robust IVIVC is not merely a regulatory hurdle but a fundamental scientific tool that provides confidence in a compound's mechanism of action and its potential for clinical translation. Future studies should aim to further refine this correlation by exploring different in vivo models, assessing potential off-target effects, and investigating the compound's metabolism in greater detail.

References

Due to the hypothetical nature of the direct IVIVC for 5-phenoxy-n-valeric acid, the following references provide foundational knowledge and methodologies relevant to the concepts discussed in this guide.

  • Title: In Vitro-In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Histone Deacetylase Inhibitors: An Overview of Their Therapeutic Potential Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Novel Object Recognition Task for the Assessment of Learning and Memory in Rodents Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Phenoxy-n-Valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, meticulous chemical handling is paramount, extending from initial synthesis to final disposal. The integrity of our work and the safety of our environment hinge on a robust understanding of the materials we handle. This guide provides an in-depth, procedural framework for the proper disposal of 5-phenoxy-n-valeric acid, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring safety and compliance.

Part 1: Core Safety Directives & Hazard Profile

Before any disposal procedure is initiated, a thorough understanding of the subject chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 5-phenoxy-n-valeric acid is not broadly available, we can infer its likely hazardous properties from analogous structures like 5-phenylvaleric acid and valeric acid. This approach, known as chemical grouping, is a cornerstone of proactive laboratory safety.

Based on these related compounds, 5-phenoxy-n-valeric acid should be handled as a substance that is:

  • A skin and eye irritant/corrosive. [1][2] Carboxylic acids can cause burns upon contact.[3][4]

  • Potentially harmful if swallowed or inhaled. [5]

  • Harmful to aquatic life with long-lasting effects. [3]

Therefore, stringent adherence to safety protocols is mandatory.

Essential Personal Protective Equipment (PPE)

Proper PPE is your primary defense against chemical exposure. The following must be worn when handling 5-phenoxy-n-valeric acid waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]Protects against splashes that can cause serious eye irritation or damage.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[6]Prevents direct skin contact, which can lead to irritation or chemical burns.
Body Protection A standard lab coat or chemical-resistant apron.[6]Protects against incidental spills and splashes, preventing contamination of personal clothing and skin.
Respiratory Generally not required for small-scale lab use with adequate ventilation, such as a fume hood.[6][7]A well-ventilated space or fume hood is critical to minimize inhalation exposure to any vapors or aerosols.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of 5-phenoxy-n-valeric acid must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] Such actions can cause significant environmental damage and may violate local and national regulations.[8]

The following protocol is designed to align with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management in a laboratory setting.[9][10]

Step 1: Waste Segregation

The principle of segregation is fundamental to safe chemical waste management. Never mix 5-phenoxy-n-valeric acid waste with incompatible chemicals. This prevents dangerous reactions and ensures the waste can be processed safely by disposal facilities.

Table of Chemical Incompatibilities:

Incompatible Class Examples Reason for Segregation
Bases Sodium hydroxide, Amines Can cause a vigorous, exothermic (heat-generating) reaction.[3]
Oxidizing Agents Nitric acid, Peroxides Potential for violent and hazardous reactions.[11]

| Reducing Agents | Hydrides, Certain metals | May lead to unpredictable and dangerous chemical reactions.[3] |

Special care should be taken to keep this organic acid waste separate from halogenated solvent waste streams, as disposal costs and methods differ significantly.[12]

Step 2: Containerization
  • Select a Compatible Container: Use a clean, designated container made of a material compatible with acids (e.g., glass or high-density polyethylene). Ensure the container has a secure, screw-on cap to prevent leaks.[12] The container must be in good condition.[12]

  • Avoid Overfilling: Fill the container to no more than 75% capacity.[11] This headspace allows for vapor expansion and reduces the risk of spills during handling and transport.

Step 3: Labeling

Proper labeling is a strict regulatory requirement and a critical safety communication tool.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste" .[10][13]

  • List All Contents: Clearly write out the full chemical name: "5-phenoxy-n-valeric acid waste." If it is a mixture, list all constituents and their approximate percentages. Ambiguity is a safety risk.

  • Indicate Hazards: The label must include a clear indication of the hazards. This can be achieved using pictograms (e.g., corrosive, environmental hazard) or other standard warning systems.[10][13]

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray. This tray should be large enough to hold the entire volume of the container in case of a leak and should be made of a compatible material.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste to it.[12]

Step 5: Final Disposal
  • Contact Environmental Health & Safety (EHS): When the container is full or when the waste is no longer being generated, contact your institution's EHS department (or equivalent) to arrange for a pickup.

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). This is the only acceptable final destination for this type of hazardous waste.[3]

Part 3: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of 5-phenoxy-n-valeric acid.

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS Professional Disposal Start Waste Generated: 5-Phenoxy-n-Valeric Acid Container Select Compatible Container (Glass or HDPE) Start->Container Step 1 Label Label Immediately: 'Hazardous Waste' + Contents & Hazards Container->Label Step 2 Store Store in Secondary Containment within a Designated SAA Label->Store Step 3 Contact_EHS Contact EHS for Pickup Store->Contact_EHS Step 4: Container Full Disposal Transport to Approved Waste Disposal Facility Contact_EHS->Disposal Final Stage

Caption: Decision workflow for 5-phenoxy-n-valeric acid disposal.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Hazard: If you are trained and it is safe to do so, proceed with cleanup. If the spill is too large or you are unsure, contact your EHS emergency line.

  • Don PPE: At a minimum, wear the PPE outlined in Part 1.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for acids (do not use combustible materials like paper towels). Create a dike around the spill to prevent it from spreading.

  • Absorb and Collect: Cover the spill with the absorbent material. Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Clean and Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: The absorbent material, contaminated gloves, and any other cleanup items are now considered hazardous waste and must be disposed of according to the protocol in Part 2.[12]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The principles of hazard assessment, proper segregation, and compliant disposal are not merely procedural hurdles; they are integral components of responsible scientific practice.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [URL: https://www.epa.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [URL: https://medlabmag.com/article/1148]
  • Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [URL: https://medlabmag.com/article/2026]
  • Regulation of Laboratory Waste. American Chemical Society. [URL: https://www.acs.org/policy/publicpolicies/sustainability/waste.html]
  • Laboratory Chemical Disposal. Environmental Marketing Services. [URL: https://www.ems-online.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem. [URL: https://www.benchchem.
  • Safety Data Sheet - Valeric acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/02958]
  • Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/sites/default/files/methods/id-186sg.pdf]
  • Procedures for Disposal of Hazardous Waste. CUNY Queens College. [URL: https://www.qc.cuny.edu/OEHS/Documents/Procedures%20for%20Disposal%20of%20Hazardous%20Waste.pdf]
  • Safety Data Sheet - coumarin-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c58509]
  • Safety Data Sheet - Valeric Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/V0003_EG_EN.pdf]
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [URL: https://www.reed.edu/ehs/resource/assets/documents/crc-disposal-guide.pdf]
  • Hazardous Materials Disposal Guide. Nipissing University. [URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%202019.pdf]
  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/metal-finishing/acid-caustic-solutions]
  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations (eCFR). [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-R/part-721/subpart-E/section-721.11757]
  • Chemical Waste Disposal Guidelines. University of Pennsylvania. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/chemical-waste-disposal-guidelines]
  • Safety Data Sheet - valeric acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/v702]
  • Safety Data Sheet - Valeric-d9 acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/493201]
  • Safety Data Sheet - 5-Phenylvaleric acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/97148]
  • Material Safety Data Sheet - 2,3-Dioxoindoline-7-carboxylic acid, tech. Cole-Parmer. [URL: https://www.coleparmer.com/msds/28/23-dioxoindoline-7-carboxylic-acid-tech-28956.pdf]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Disposal_Guideline_E_eBook.pdf]
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [URL: https://www.ilpi.com/msds/ref/carboxylicacid.html]
  • Safety Data Sheet - VALERIC ACID, REAGENT. Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/VA110.pdf]

Sources

Mastering Safety: A Researcher's Guide to Handling 5-Phenoxy-n-Valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very foundation of laboratory practice: safety. This guide provides essential, in-depth information on the proper handling of 5-phenoxy-n-valeric acid, ensuring both your personal safety and the validity of your research. We move beyond a simple checklist to explain the "why" behind each procedural step, fostering a culture of informed caution and scientific excellence.

Understanding the Compound: Hazard Identification

The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are protected from chemical hazards through measures such as a written Chemical Hygiene Plan (CHP) and the use of appropriate Personal Protective Equipment (PPE).[5][6][7]

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical first step before handling any chemical.[8][9] For 5-phenoxy-n-valeric acid, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye damage.[10][11]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer excellent protection against bases, oils, and many solvents, while neoprene gloves are resistant to a broad range of acids, caustics, and solvents.[10][12][13] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A buttoned, long-sleeved lab coatShields skin and personal clothing from accidental spills and splashes.[7][11][14]
Footwear Closed-toe shoesProtects the feet from spills and falling objects.[9][15]

Procedural Integrity: A Step-by-Step Handling Protocol

Adherence to a strict, well-defined handling procedure is essential for minimizing risk. The following workflow is designed to ensure the safe handling of 5-phenoxy-n-valeric acid from preparation to post-handling cleanup.

Safe Handling Workflow for 5-Phenoxy-n-Valeric Acid

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) for similar compounds prep2 Don appropriate PPE: - Chemical splash goggles - Nitrile or Neoprene gloves - Lab coat - Closed-toe shoes prep1->prep2 prep3 Ensure a calibrated eyewash station and safety shower are accessible prep2->prep3 handling1 Work within a certified chemical fume hood prep3->handling1 handling2 Handle with care to avoid generating dust handling1->handling2 handling3 Use appropriate, clean glassware and equipment handling2->handling3 handling4 Always add acid to solvent, never the other way around handling3->handling4 post1 Tightly seal the container after use handling4->post1 post2 Clean the work area and any used equipment post1->post2 post3 Properly dispose of waste (see Disposal Plan) post2->post3 post4 Remove PPE carefully and wash hands thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of 5-phenoxy-n-valeric acid.

In Case of Emergency: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental spill or exposure.[8] All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[7]

Spill Response Protocol

cluster_small_spill Small Spill (<20mL) cluster_large_spill Large Spill (>20mL) spill_start Spill Occurs small_spill1 Alert nearby personnel spill_start->small_spill1 large_spill1 Alert everyone in the immediate area spill_start->large_spill1 small_spill2 Use absorbent pads from a spill kit to contain and absorb the spill small_spill1->small_spill2 small_spill3 Place used absorbent material in a labeled hazardous waste container small_spill2->small_spill3 small_spill4 Clean the area with an appropriate decontaminating solution small_spill3->small_spill4 large_spill2 Evacuate the area large_spill1->large_spill2 large_spill3 Contact your institution's Environmental Health & Safety (EHS) office large_spill2->large_spill3 large_spill4 Do not attempt to clean up a large spill without specialized training and equipment large_spill3->large_spill4

Caption: Differentiated response protocol for small and large spills.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][16] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1]

Responsible Stewardship: Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[15]

  • Chemical Waste: Unused or waste 5-phenoxy-n-valeric acid should be collected in a designated, labeled hazardous waste container. Do not pour it down the drain.[17] The container should be kept closed and stored in a well-ventilated area, away from incompatible materials.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated gloves and other disposable PPE, should be placed in a sealed bag and disposed of as hazardous waste.[18]

  • Empty Containers: "Empty" containers may still contain hazardous residue. Rinse the container with a suitable solvent, and collect the rinsate as hazardous waste. Follow your institution's guidelines for the disposal of empty chemical containers.

For larger quantities or specific disposal inquiries, always consult your institution's Environmental Health & Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenoxy-n-valeric acid
Reactant of Route 2
Reactant of Route 2
5-phenoxy-n-valeric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.